Product packaging for MIPS521(Cat. No.:)

MIPS521

Cat. No.: B8201734
M. Wt: 449.8 g/mol
InChI Key: IVHJBJJHYFIUOA-UHFFFAOYSA-N
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Description

MIPS521 is a useful research compound. Its molecular formula is C19H10ClF6NOS and its molecular weight is 449.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H10ClF6NOS B8201734 MIPS521

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-amino-4-[3,5-bis(trifluoromethyl)phenyl]thiophen-3-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF6NOS/c20-13-3-1-9(2-4-13)16(28)15-14(8-29-17(15)27)10-5-11(18(21,22)23)7-12(6-10)19(24,25)26/h1-8H,27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJBJJHYFIUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MIPS521: A Technical Guide to a Novel Adenosine A1 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS521 is a novel, potent, and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). It represents a promising therapeutic candidate for non-opioid pain relief, particularly in neuropathic pain states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental protocols for the pivotal assays used to characterize this compound are provided to facilitate further research and development.

Introduction

The adenosine A1 receptor, a Gi/o protein-coupled receptor, is a well-established target for pain modulation. However, the development of orthosteric A1AR agonists has been hampered by on-target side effects such as bradycardia and sedation. Positive allosteric modulators offer a more nuanced therapeutic approach by enhancing the effect of the endogenous agonist, adenosine, specifically in tissues where adenosine levels are elevated, such as at sites of inflammation or injury. This compound has emerged as a significant proof-of-concept for this strategy, demonstrating efficacy in preclinical pain models with a favorable side-effect profile.

Mechanism of Action

This compound binds to a novel, extrahelical allosteric site on the A1AR, located at the interface of transmembrane helices 1, 6, and 7, which is exposed to the lipid/detergent interface. This binding stabilizes the active conformation of the receptor when bound to an orthosteric agonist like adenosine, thereby enhancing its signaling. Molecular dynamics simulations and cryo-electron microscopy have revealed that this compound stabilizes the adenosine-receptor-G protein complex. This positive cooperativity with endogenous adenosine leads to a potentiation of the A1AR-mediated downstream signaling cascade.

Adenosine A1 Receptor Signaling Pathway

Activation of the A1AR by an agonist, potentiated by this compound, leads to the dissociation of the heterotrimeric G protein into Gαi/o and Gβγ subunits. These subunits then modulate various downstream effectors, ultimately leading to a reduction in neuronal excitability.

G_protein_signaling cluster_receptor Cell Membrane cluster_downstream A1AR Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1AR->G_protein activates This compound This compound This compound->A1AR binds allosterically Adenosine Adenosine Adenosine->A1AR binds AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC Phospholipase C G_protein->PLC βγ activates Ca_channels Ca2+ Channels (N, P/Q-type) G_protein->Ca_channels βγ inhibits K_channels K+ Channels (GIRK) G_protein->K_channels βγ activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ERK ERK1/2 DAG->ERK activates cAMP_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cell_culture Culture CHO cells expressing human A1AR plating Plate cells in 96-well plates cell_culture->plating incubation Incubate overnight plating->incubation pretreatment Pre-treat with this compound (10 min) incubation->pretreatment stimulation Stimulate with Adenosine and 3 µM Forskolin (30 min) pretreatment->stimulation lysis Lyse cells stimulation->lysis cAMP_measurement Measure cAMP levels (e.g., LANCE Ultra cAMP kit) lysis->cAMP_measurement analysis Data analysis (pEC50, pKB, Logαβ) cAMP_measurement->analysis CPP_workflow cluster_pre_conditioning Pre-Conditioning (Day 1-2) cluster_conditioning Conditioning (Day 3-4) cluster_post_conditioning Post-Conditioning (Test Day) habituation Habituate rat to CPP apparatus (free access to all chambers) baseline Record baseline time spent in each chamber habituation->baseline drug_pairing Intrathecal this compound Confine to one chamber baseline->drug_pairing vehicle_pairing Intrathecal Vehicle Confine to opposite chamber baseline->vehicle_pairing test Place rat in apparatus (free access to all chambers) drug_pairing->test vehicle_pairing->test record Record time spent in each chamber test->record analysis Compare time spent in drug-paired vs. vehicle-paired chamber record->analysis

MIPS521: A Novel Non-Opioid Analgesic Targeting the Adenosine A₁ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction: The global opioid crisis has underscored the urgent need for effective, non-addictive analgesics. MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A₁ receptor (A₁R), represents a promising therapeutic candidate for the treatment of chronic, particularly neuropathic, pain. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of this compound, intended for researchers, scientists, and drug development professionals. This compound offers a unique, disease-context-specific approach to pain management by selectively enhancing the analgesic effects of endogenous adenosine in pathological states.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the adenosine A₁ receptor, a G protein-coupled receptor (GPCR) that preferentially couples to Gi/o proteins.[1] Unlike orthosteric A₁R agonists, which have been hampered by on-target adverse effects such as sedation, bradycardia, and hypotension, this compound exhibits a more favorable safety profile.[2][3][4] Its analgesic efficacy is derived from its ability to potentiate the signaling of endogenous adenosine, which is often elevated in tissues affected by neuropathic pain.[1]

Cryo-electron microscopy has revealed that this compound binds to a novel, extrahelical, lipid/detergent-facing allosteric pocket on the A₁R, involving transmembrane helices 1, 6, and 7. By binding to this site, this compound stabilizes the adenosine-receptor-G protein complex, thereby enhancing the analgesic signaling cascade.

Signaling Pathway

The binding of adenosine to the A₁R, potentiated by this compound, activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and decreased pain transmission.

MIPS521_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound This compound->A1R Potentiates Gi_protein Gi/o Protein A1R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to (via downstream effectors) Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare A1R-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up assay with membranes, [3H]-DPCPX, this compound, and NECA Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filtrate to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Detection Add scintillant and count radioactivity Washing->Detection Data_Analysis Analyze data to determine KB and α values Detection->Data_Analysis End End Data_Analysis->End CCI_Model_Workflow Start Start Anesthesia Anesthetize rat Start->Anesthesia Surgery Perform chronic constriction injury of the sciatic nerve Anesthesia->Surgery PostOp_Care Provide post-operative care Surgery->PostOp_Care Drug_Admin Administer this compound intrathecally PostOp_Care->Drug_Admin Behavioral_Testing Assess mechanical allodynia with von Frey filaments Drug_Admin->Behavioral_Testing Data_Analysis Analyze paw withdrawal thresholds Behavioral_Testing->Data_Analysis End End Data_Analysis->End

References

structure of MIPS521 A1R complex

Author: BenchChem Technical Support Team. Date: November 2025

< An In-Depth Technical Guide to the Human Adenosine A1 Receptor (A1R)

Disclaimer: Initial searches for the "MIPS521 A1R complex" did not yield specific results in publicly available scientific literature. It is possible that "this compound" refers to a proprietary compound, an internal project name, or a novel, as-yet-unpublished discovery. However, a recent publication has shed light on the cryo-EM structure of the A1R in complex with its endogenous agonist adenosine and a positive allosteric modulator named this compound.[1] This guide will focus on the well-characterized human Adenosine A1 Receptor (A1R), a crucial G-protein coupled receptor (GPCR) and a significant drug target, now including the context of its interaction with this compound.

Executive Summary

The Adenosine A1 Receptor (A1R) is a class A G-protein coupled receptor integral to numerous physiological processes, particularly in the cardiovascular and central nervous systems.[2][3] It is activated by the endogenous nucleoside adenosine and is known for its cardioprotective and neuromodulatory effects.[3][4] The A1R primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This guide provides a comprehensive overview of the A1R's structure, signaling mechanisms, and the experimental protocols used for its characterization. It is intended for researchers and professionals in drug development seeking a detailed understanding of this important therapeutic target.

A1R Structure and Properties

The A1R is a monomeric glycoprotein with a molecular weight of approximately 35-36 kDa. Like all GPCRs, it possesses a characteristic structure of seven transmembrane (TM) helices connected by intracellular and extracellular loops. High-resolution structural data from cryo-electron microscopy (cryo-EM) and X-ray crystallography have been pivotal in understanding its function.

A cryo-EM structure of the human A1R in an active state, bound to its endogenous agonist adenosine and the heterotrimeric Gi2 protein, has been resolved at 3.6 Å. This structure reveals key conformational changes upon activation, including a significant outward movement of TM6 on the intracellular side to accommodate G-protein coupling. More recently, the cryo-EM structure of A1R in a complex with adenosine, the Gi2 protein, and the positive allosteric modulator this compound has also been determined.

Structural Comparison and Selectivity

Structural comparisons between the A1R and the closely related A2A receptor (A2AR) highlight the basis for ligand selectivity. Key differences are observed in the extracellular loops and the shape of the ligand-binding pocket, which in A1R features a secondary cavity that can accommodate various ligands. This structural nuance is critical for the design of A1R-selective drugs.

Table 1: Structural and Biophysical Properties of Human A1R

PropertyValueMethodReference
Molecular Weight ~35-36 kDaBiochemical Purification
Total Structure Weight (Ado-A1R-Gi2 complex) 130.7 kDaCryo-EM
Resolution (Ado-A1R-Gi2 complex) 3.60 ÅCryo-EM
PDB ID (Ado-A1R-Gi2 complex) 6D9HCryo-EM
PDB ID (this compound-Ado-A1R-Gi2 complex) 7LD3Cryo-EM

Signaling Pathways

Activation of the A1R by an agonist initiates a cascade of intracellular signaling events primarily through its coupling with pertussis toxin-sensitive G proteins of the Gi/o family. This interaction leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

Primary Signaling Cascade: cAMP Inhibition

The most prominent pathway involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase. This action reduces the conversion of ATP to the second messenger cyclic AMP (cAMP), leading to decreased activity of protein kinase A (PKA) and altered phosphorylation of numerous downstream targets.

Gβγ-Mediated Pathways

The dissociated Gβγ subunit also plays a crucial signaling role by directly modulating ion channels and other enzymes:

  • Ion Channel Modulation: A1R activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition. It also inhibits N-, P-, and Q-type voltage-gated calcium channels, reducing neurotransmitter release.

  • Phospholipase C (PLC) Activation: In some cellular contexts, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This can trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein (αβγ) A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates K_channel K+ Channel (GIRK) G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Adenosine Adenosine Adenosine->A1R binds ATP ATP ATP->AC substrate PKA ↓ PKA Activity cAMP->PKA Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release

Caption: A1R canonical signaling pathways. (Max Width: 760px)

Quantitative Ligand Binding Data

The affinity of various ligands for the A1R is a critical parameter in drug development. These values are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki).

Table 2: Binding Affinities (Ki) of Select Ligands for Human A1R

LigandTypeKi (nM)Radioligand UsedReference
Adenosine Endogenous Agonist~300-700Various
CPA (N6-Cyclopentyladenosine) Selective Agonist0.8 - 2.3[3H]DPCPX / [3H]CCPA
CCPA (2-Chloro-N6-cyclopentyladenosine) Selective Agonist~1.8[3H]CCPA
R-PIA (R-N6-Phenylisopropyladenosine) Agonist3.6[3H]CPX
NECA (5'-N-Ethylcarboxamidoadenosine) Non-selective Agonist~10-20[3H]CCPA
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) Selective Antagonist0.5 - 1.6[3H]DPCPX / [3H]CPX
XAC (Xanthine Amine Congener) Antagonist~43[3H]DPCPX
Caffeine Non-selective Antagonist~20,000-50,000VariousGeneral Knowledge

Note: Ki values can vary based on experimental conditions, cell type, and radioligand used.

Experimental Protocols

Characterizing the A1R requires a suite of specialized biochemical and cellular assays. Below are detailed methodologies for two key experiments.

Protocol: Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand of known affinity from the receptor.

Objective: To determine the inhibition constant (Ki) of an unlabeled test compound for the A1R.

Materials:

  • Cell membranes from cells stably expressing human A1R (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]DPCPX (selective A1R antagonist) or [3H]CCPA (selective A1R agonist).

  • Unlabeled test compounds.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-selective ligand like NECA or a selective antagonist like DPCPX.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Whatman GF/B glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound in Incubation Buffer.

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine:

    • 50 µL of cell membrane suspension (e.g., 4-20 µg protein).

    • 25 µL of radioligand at a final concentration near its Kd (e.g., 0.5-2 nM [3H]DPCPX).

    • 25 µL of unlabeled test compound, buffer (for total binding), or non-specific binding control.

  • Equilibration: Incubate the mixture for 60-90 minutes at room temperature (25°C) or 30°C to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through Whatman GF/B filters, followed by 3-5 quick washes with ice-cold Wash Buffer to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation (60-90 min) cluster_analysis Analysis A1R_Membranes A1R Membranes Incubate Combine Membranes, Radioligand, & Test Compound A1R_Membranes->Incubate Radioligand Radioligand ([3H]DPCPX) Radioligand->Incubate Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubate Filtration Rapid Vacuum Filtration & Washing Incubate->Filtration Scintillation Scintillation Counting IC50_Calc Calculate IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Filtration->Scintillation

Caption: Workflow for a competitive radioligand binding assay. (Max Width: 760px)
Protocol: cAMP Accumulation Assay

This functional assay measures the ability of a test compound to modulate the intracellular concentration of cAMP, the second messenger downstream of A1R-Gαi signaling.

Objective: To determine the functional potency (EC50 or IC50) of a test compound at the A1R.

Materials:

  • Whole cells expressing human A1R (e.g., HEK-293 or CHO).

  • Adenylyl cyclase stimulator (e.g., Forskolin).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (agonists or antagonists).

  • Commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assay like Promega's cAMP-Glo™).

Procedure:

  • Cell Plating: Plate A1R-expressing cells in a 96-well plate and grow to desired confluency.

  • Pre-treatment:

    • For antagonist testing: Pre-incubate cells with various concentrations of the antagonist for 15-30 minutes.

    • For agonist testing: Proceed directly to the stimulation step.

  • Stimulation: Add the test compound (agonist) and/or a known A1R agonist along with a fixed concentration of Forskolin (to stimulate a detectable level of cAMP production). Incubate for 15-30 minutes at 37°C. The A1R agonist should inhibit the Forskolin-stimulated cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's protocol to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP quantification assay following the kit's instructions. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer with a specific antibody.

  • Analysis:

    • For agonists: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC50 (concentration for 50% inhibition).

    • For antagonists: Plot the cAMP levels against the log concentration of the antagonist (in the presence of a fixed agonist concentration) to determine the IC50, from which the functional inhibition constant (Kb) can be calculated.

Conclusion

The Adenosine A1 Receptor remains a target of high interest for therapeutic intervention in a range of disorders. A thorough understanding of its structure, down to the atomic level, combined with a detailed knowledge of its complex signaling networks, is essential for the rational design of novel, selective, and effective modulators. The recent structural elucidation of the A1R in complex with the allosteric modulator this compound further opens new avenues for drug discovery. The experimental protocols outlined in this guide provide a robust framework for the quantitative assessment of new chemical entities targeting this critical receptor.

References

Unveiling the Allosteric Nexus: A Technical Guide to the MIPS521 Binding Site on the A1 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the binding characteristics and functional modulation of the A1 adenosine receptor (A1R) by MIPS521, a novel positive allosteric modulator (PAM). Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of this compound interaction, quantitative binding data, detailed experimental protocols, and the resultant signaling pathways.

Executive Summary

This compound is a positive allosteric modulator of the A1 adenosine receptor that has demonstrated analgesic efficacy in preclinical models of neuropathic pain.[1][2] It binds to a distinct, extrahelical allosteric site on the A1R, enhancing the affinity and/or efficacy of endogenous adenosine.[1][3] This mechanism of action offers the potential for tissue- and disease-specific therapeutic effects, mitigating the side effects associated with orthosteric A1R agonists. This guide will explore the key molecular interactions, quantitative pharmacology, and experimental methodologies crucial for understanding and advancing the therapeutic application of A1R PAMs like this compound.

The this compound Binding Site: A Unique Extrahelical Pocket

Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this compound binds to a shallow, lipid-exposed pocket on the A1R, located at the interface of transmembrane helices (TM) 1, 6, and 7.[1] This is a novel allosteric site, distinct from the orthosteric binding pocket where adenosine and other agonists bind.

The interaction between this compound and the A1R is characterized by a combination of hydrogen bonds and van der Waals interactions. Key residues involved in the binding of this compound include:

  • Hydrogen Bonds:

    • The 2-amino substituent of the thiophene ring of this compound forms hydrogen bonds with the side chain of S2466.47 and the backbone of L2767.41 .

  • Van der Waals Interactions:

    • The 4-chlorophenyl group and the core thiophene ring of this compound engage in van der Waals contacts with a shallow pocket formed by residues from TM1, TM6, and TM7, including L181.41 , I191.42 , V221.45 , L2426.43 , L2456.46 , F2757.40 , and M2837.48 .

The identification of this binding site has been corroborated by site-directed mutagenesis studies, where mutation of these key residues resulted in a significant reduction in this compound affinity and/or cooperativity. For instance, the S2466.47A mutation led to a significant decrease in both the affinity and cooperativity of this compound.

Quantitative Pharmacology of this compound

The binding affinity and functional potentiation of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

ParameterValueAssay TypeCell LineReference
pKb 4.95 ± 0.40Functional (cAMP)CHO
Kb 11 µMFunctional (cAMP)CHO
log αβ 1.81 ± 0.53Functional (cAMP)CHO
log τB 0.96 ± 0.34Functional (cAMP)CHO

Table 1: this compound Affinity and Cooperativity at the Human A1R. pKb represents the negative logarithm of the binding affinity constant. Kb is the binding affinity constant. log αβ represents the cooperativity between this compound and the endogenous agonist adenosine. log τB is a measure of the direct allosteric agonist activity.

MutantEffect on this compound Affinity (pKb)Effect on this compound Cooperativity (log α)Reference
S2466.47A DecreasedDecreased
F2757.40V DecreasedNot specified
L2767.41A DecreasedNot specified
L2426.43A/L2456.46A No effectDecreased

Table 2: Effects of Site-Directed Mutagenesis on this compound Binding and Function. This table highlights the impact of mutations in the allosteric binding pocket on the affinity and cooperativity of this compound.

Experimental Protocols

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands.

Objective: To quantify the binding of this compound to the A1R and its cooperativity with orthosteric agonists.

Methodology:

  • Cell Culture: FlpIN-CHO cells stably expressing the wild-type or mutant human A1R are cultured to approximately 90% confluence.

  • Assay Setup: Whole-cell [3H]DPCPX (a radiolabeled A1R antagonist) binding assays are performed in 96-well plates.

  • Competition Binding: To determine the affinity of the orthosteric agonist NECA, competition binding assays are performed with increasing concentrations of NECA against a fixed concentration of [3H]DPCPX.

  • Allosteric Modulation: To assess the effect of this compound, the competition binding experiment is repeated in the presence of a fixed concentration of this compound.

  • Incubation: Plates are incubated to allow the binding to reach equilibrium.

  • Washing and Harvesting: Unbound radioligand is removed by washing, and the cells are harvested.

  • Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: Data are fitted to an allosteric ternary complex model to determine the pKB (affinity) of this compound and the cooperativity factor (α) between this compound and the orthosteric ligand.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues critical for this compound binding.

Objective: To validate the this compound binding site identified by structural methods.

Methodology:

  • Primer Design: Mutagenic primers are designed to introduce specific alanine mutations into the cDNA of the human A1R at the putative binding site residues.

  • PCR Amplification: The mutant A1R cDNA is generated by PCR using the mutagenic primers and a high-fidelity DNA polymerase.

  • Template Removal: The parental (wild-type) DNA template is digested using the DpnI enzyme.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Stable Cell Line Generation: The verified mutant A1R construct is then used to generate stable FlpIN-CHO cell lines.

  • Functional Characterization: The mutant receptors are then characterized using radioligand binding and functional assays as described above to assess the impact of the mutation on this compound binding and function.

cAMP Functional Assays

These assays measure the functional consequence of this compound binding on A1R signaling. The A1R is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency and efficacy of this compound as a PAM.

Methodology:

  • Cell Culture: CHO-K1 or FlpIN-CHO cells stably expressing the human A1R are seeded in 96-well plates.

  • Forskolin Stimulation: Intracellular cAMP levels are stimulated using forskolin (e.g., 3 µM).

  • Agonist and PAM Treatment: Cells are treated with increasing concentrations of an orthosteric agonist (e.g., adenosine or NECA) in the absence or presence of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for receptor signaling.

  • Cell Lysis and cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular cAMP concentration is measured using a suitable detection kit, such as the LANCE ultra cAMP detection kit.

  • Data Analysis: The concentration-response curves are analyzed to determine the EC50 (potency) and maximal response (efficacy) of the orthosteric agonist in the absence and presence of this compound. An operational model of allosterism can be used to quantify the affinity (pKB) and cooperativity (log αβ) of this compound.

Signaling Pathways and Logical Relationships

The binding of this compound to its allosteric site on the A1R modulates the receptor's response to orthosteric agonists, primarily through the Gi/o signaling pathway.

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Orthosteric Agonist) A1R A1 Receptor Adenosine->A1R Binds to orthosteric site This compound This compound (PAM) This compound->A1R Binds to allosteric site Gi_protein Gαi/o Protein A1R->Gi_protein Activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP cAMP ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Phosphorylates targets

Caption: A1R signaling pathway modulated by this compound.

The following diagram illustrates the experimental workflow for characterizing this compound.

MIPS521_Characterization_Workflow start Start: Characterization of this compound cryo_em Cryo-EM Structural Studies start->cryo_em binding_site_id Identify Allosteric Binding Site cryo_em->binding_site_id mutagenesis Site-Directed Mutagenesis binding_site_id->mutagenesis mutant_validation Validate Binding Site Residues mutagenesis->mutant_validation radioligand_binding Radioligand Binding Assays mutant_validation->radioligand_binding camp_assay cAMP Functional Assays mutant_validation->camp_assay affinity_cooperativity Determine Affinity (Kb) and Cooperativity (α) radioligand_binding->affinity_cooperativity end Conclusion: this compound is an A1R PAM affinity_cooperativity->end potency_efficacy Determine Functional Potency (EC50) and Efficacy camp_assay->potency_efficacy potency_efficacy->end

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of selective A1R modulators. Its unique binding to an extrahelical allosteric site provides a mechanism for fine-tuning receptor activity in a manner dependent on the local concentration of the endogenous agonist, adenosine. The detailed understanding of its binding site, quantitative pharmacology, and the experimental methodologies outlined in this guide provide a solid foundation for the future design and development of next-generation allosteric modulators targeting the A1 adenosine receptor for the treatment of neuropathic pain and other conditions.

References

MIPS521 and G Protein-Coupled Receptor Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of MIPS521, a novel positive allosteric modulator (PAM) of the Adenosine A1 receptor (A1AR), a Class A G protein-coupled receptor (GPCR). This compound has demonstrated significant potential as a non-opioid analgesic by modulating the dynamics of the A1AR. This document details the mechanism of action of this compound, its interaction with the A1AR, and its influence on G protein signaling. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and GPCR Allosteric Modulation

G protein-coupled receptors are the largest family of membrane receptors and are crucial drug targets. Allosteric modulators offer a sophisticated approach to regulating GPCR activity with potentially higher specificity and fewer side effects compared to traditional orthosteric ligands. Positive allosteric modulators (PAMs) bind to a site topographically distinct from the endogenous ligand binding site and enhance the affinity and/or efficacy of the orthosteric agonist.[1]

This compound, chemically known as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a PAM of the A1AR.[2] It has been shown to exert analgesic effects by potentiating the signaling of endogenous adenosine, particularly in pathological states where adenosine levels are elevated.[2][3] This targeted modulation makes this compound a promising candidate for the treatment of conditions like neuropathic pain without the adverse effects associated with orthosteric A1AR agonists.[2]

Mechanism of Action of this compound

The mechanism of this compound involves a novel mode of allosteric modulation that directly impacts the dynamics of the GPCR-G protein complex.

Binding to a Novel Extrahelical Allosteric Site

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a previously unidentified allosteric pocket on the A1AR. This binding site is located on the extracellular face of the receptor, at the interface of transmembrane (TM) helices 1, 6, and 7, and is exposed to the lipid/detergent environment. This extrahelical binding position is distinct from the orthosteric binding site for adenosine and represents a new target for allosteric drug design.

Stabilization of the GPCR-G Protein Complex

The primary mechanism by which this compound enhances A1AR signaling is through the stabilization of the adenosine-A1AR-G protein ternary complex. Molecular dynamics simulations and ligand kinetic binding experiments support that this compound's binding retards the dissociation of the G protein from the receptor. This stabilization leads to a more profound and sustained G protein activation in the presence of an orthosteric agonist like adenosine.

Signaling Pathway

This compound potentiates the canonical A1AR signaling pathway, which is primarily mediated by the Gi/o family of G proteins. Activation of the A1AR by an agonist, enhanced by this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound has been shown to improve the ability of A1AR agonists to promote ERK1/2 phosphorylation.

cluster_membrane Plasma Membrane A1AR A1 Adenosine Receptor (GPCR) Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Adenosine Adenosine (Orthosteric Agonist) Adenosine->A1AR Binds to orthosteric site This compound This compound (PAM) This compound->A1AR Binds to allosteric site This compound->Gi Stabilizes complex Gi->AC Inhibits Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to ATP ATP ATP->AC Substrate

Figure 1: this compound Signaling Pathway at the A1 Adenosine Receptor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various experimental assays.

Table 1: this compound Binding Affinity and Potency

ParameterValueCell LineAssayReference
pKB4.95CHO cells expressing human A1ARRadioligand Interaction Binding Assay
KB11 µMCHO cells expressing human A1ARRadioligand Interaction Binding Assay
pEC50 (for reducing eEPSCs)6.9Rat spinal cord from nerve-injured ratsElectrophysiology
Allosteric Agonism~80% of NECA maximal response (at 30 µM)Human A1R-FlpINCHO cellscAMP Accumulation Assay

Table 2: this compound Cooperativity with Orthosteric Agonists

Orthosteric AgonistlogαICell LineAssayReference
NECA2.09 ± 0.22Human A1R-FlpINCHO cells[3H]DPCPX Competition Binding

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Inhibition of cAMP Accumulation Assay

This assay measures the ability of this compound to potentiate agonist-mediated inhibition of adenylyl cyclase.

Materials:

  • Flp-In CHO cells stably expressing the human A1AR.

  • Dulbecco's Modified Eagle Medium (DMEM) with 20 mM HEPES, 5% fetal bovine serum (FBS), and 500 µg/mL hygromycin B.

  • Forskolin.

  • Adenosine (ADO) or other orthosteric agonists.

  • This compound.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

Protocol:

  • Culture A1AR-expressing CHO cells to 90% confluence.

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.3-30 µM) for 10 minutes.

  • Add varying concentrations of the orthosteric agonist (e.g., adenosine).

  • Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 3 µM).

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data are typically expressed as a percentage of the inhibition of forskolin-stimulated cAMP levels.

Start Start: A1AR-CHO cells in 96-well plate Pretreat Pre-treat with this compound (10 min) Start->Pretreat AddAgonist Add Orthosteric Agonist Pretreat->AddAgonist Stimulate Stimulate with Forskolin (30 min) AddAgonist->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure cAMP Levels Lyse->Measure Analyze Data Analysis: % Inhibition of Forskolin Response Measure->Analyze

Figure 2: Workflow for the cAMP Accumulation Assay.
Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound and its effect on the binding of orthosteric ligands.

4.2.1. [3H]DPCPX Competition Binding Assay

This assay measures how this compound affects the binding of a radiolabeled antagonist ([3H]DPCPX) in the presence of an orthosteric agonist.

Materials:

  • Membranes from cells expressing A1AR.

  • [3H]DPCPX (radiolabeled antagonist).

  • NECA (non-selective orthosteric agonist).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare reaction tubes containing cell membranes, a fixed concentration of [3H]DPCPX, and varying concentrations of NECA.

  • Add a fixed concentration of this compound or vehicle to the respective tubes.

  • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the pKB and cooperativity (logα) of this compound.

ERK1/2 Phosphorylation Assay

This assay assesses the potentiation of agonist-induced ERK1/2 phosphorylation by this compound.

Materials:

  • Cells expressing A1AR.

  • Serum-free medium.

  • Orthosteric agonist (e.g., R-PIA).

  • This compound.

  • Lysis buffer.

  • Antibodies against total ERK1/2 and phosphorylated ERK1/2.

  • Western blotting or ELISA reagents.

Protocol:

  • Starve cells in serum-free medium for several hours.

  • Pre-treat cells with this compound (e.g., 3-10 µM) for a specified time.

  • Stimulate with the orthosteric agonist for a short period (e.g., 5-10 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the levels of total and phosphorylated ERK1/2 using Western blotting or a specific ELISA kit.

  • Quantify the results to determine the fold-increase in ERK1/2 phosphorylation.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology. Its unique mechanism of action, involving binding to a novel extrahelical allosteric site and stabilizing the active receptor-G protein complex, provides a new paradigm for the development of selective and effective therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working on allosteric modulation of GPCRs, particularly the A1 adenosine receptor. Further investigation into this compound and similar compounds holds the promise of delivering novel non-opioid analgesics and other targeted therapies.

References

Unraveling the Allosteric Modulation of the A1 Adenosine Receptor by MIPS521: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound represents a promising, non-opioid analgesic agent by selectively enhancing the effects of endogenous adenosine in pathological states like neuropathic pain.[1][2][3][4] This document details the molecular mechanisms, quantitative pharmacology, and key experimental protocols underpinning the understanding of this compound's action.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the A1R, a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous agonist, adenosine. This mechanism of action is particularly advantageous as it is context-specific, primarily modulating receptor activity in environments with elevated adenosine levels, such as those found in neuropathic pain states.

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel, extrahelical, lipid-facing allosteric pocket. This binding site is located at the interface of transmembrane helices 1, 6, and 7. Molecular dynamics simulations and kinetic binding experiments suggest that this compound stabilizes the adenosine-A1R-G protein complex, thereby prolonging and enhancing the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R_inactive A1R (Inactive) A1R_active A1R (Active) A1R_inactive->A1R_active Conformational Change Gi_protein Gi Protein A1R_active->Gi_protein Activates Adenosine Adenosine Adenosine->A1R_inactive Binds This compound This compound This compound->A1R_active Binds & Stabilizes cAMP_inhibition Inhibition of cAMP production Gi_protein->cAMP_inhibition Mediates Analgesia Analgesia cAMP_inhibition->Analgesia Leads to

Figure 1: this compound Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Affinity and Cooperativity of this compound

ParameterValueCell LineAssayReference
pKB4.95 ± 0.40CHOInhibition of cAMP
KB11 µMCHOInhibition of cAMP
Log αβ (Cooperativity with Adenosine)1.81 ± 0.53CHOInhibition of cAMP
αβ64.6CHOInhibition of cAMP
Log τB (Signaling Efficacy)0.96 ± 0.34CHOInhibition of cAMP
τB9.12CHOInhibition of cAMP

Table 2: In Vivo Analgesic Efficacy of this compound in a Rat Model of Neuropathic Pain

Administration RouteDoseEffectModelReference
Intrathecal1-30 µg in 10 µLReverses mechanical hyperalgesiaNerve-injured rats
Intrathecal10 µg in 10 µLSignificantly reduces spontaneous painConditioned place preference model

Table 3: Effect of this compound on Synaptic Transmission in Spinal Cord Slices from Nerve-Injured Rats

| Parameter | Value | Effect | Reference | |---|---|---| | pEC50 | 6.9 | Reduction of evoked excitatory postsynaptic currents (eEPSCs) | |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the allosteric modulation of this compound.

Inhibition of cAMP Assay

This assay is crucial for quantifying the functional consequences of this compound binding on A1R signaling.

CHO_cells CHO cells expressing A1R Pretreatment Pre-treatment with this compound (0.3-30 µM) for 10 min CHO_cells->Pretreatment Co_treatment Co-treatment with Adenosine and this compound for 30 min Pretreatment->Co_treatment Forskolin_stimulation Stimulation with 3 µM Forskolin Co_treatment->Forskolin_stimulation cAMP_measurement Measurement of cAMP levels Forskolin_stimulation->cAMP_measurement Data_analysis Data analysis to determine potentiation of Adenosine signaling cAMP_measurement->Data_analysis

Figure 2: cAMP Inhibition Assay Workflow.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound (0.3-30 µM) for 10 minutes.

  • Co-incubation: An orthosteric agonist, such as adenosine, is added in the continued presence of this compound for 30 minutes.

  • Forskolin Stimulation: To stimulate cAMP production, 3 µM of forskolin is added to the wells.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE cAMP detection kit).

  • Data Analysis: The concentration-dependent potentiation of adenosine signaling by this compound is determined by analyzing the inhibition of forskolin-stimulated cAMP accumulation.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for the A1R and its effect on the binding of other ligands.

Protocol for [3H]DPCPX Dissociation Kinetics:

  • Membrane Preparation: Membranes from cells expressing A1R are prepared.

  • Radioligand Incubation: Membranes are incubated with the A1R antagonist radioligand [3H]DPCPX.

  • Dissociation Induction: Dissociation of [3H]DPCPX is initiated by the addition of an excess of a non-radiolabeled antagonist (e.g., 1 µM SLV320).

  • This compound and G-protein Addition: The effect of this compound is assessed in the presence and absence of a G protein (Gi).

  • Sampling and Measurement: At various time points, samples are taken, and the amount of bound radioligand is measured by liquid scintillation counting.

  • Data Analysis: Dissociation rates are calculated to determine the influence of this compound on the stability of the receptor-ligand complex.

In Vivo Neuropathic Pain Model

These experiments assess the analgesic effects of this compound in a relevant disease model.

Nerve_injury_model Induction of neuropathic pain in rats (e.g., PNL model) Intrathecal_catheter Implantation of intrathecal catheter Nerve_injury_model->Intrathecal_catheter MIPS521_administration Intrathecal administration of this compound (1-30 µg) Intrathecal_catheter->MIPS521_administration Behavioral_testing Assessment of mechanical hyperalgesia or spontaneous pain MIPS521_administration->Behavioral_testing Data_analysis Comparison of pain behaviors between this compound-treated and vehicle groups Behavioral_testing->Data_analysis

Figure 3: In Vivo Neuropathic Pain Experimental Workflow.

Protocol:

  • Animal Model: Neuropathic pain is induced in rats, for example, through partial nerve ligation (PNL).

  • Intrathecal Catheter Implantation: A catheter is surgically implanted to allow for direct administration of substances to the spinal cord.

  • Drug Administration: this compound (1-30 µg in 10 µL) or vehicle is administered via the intrathecal catheter.

  • Behavioral Assessment:

    • Mechanical Hyperalgesia: Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured.

    • Spontaneous Pain: A conditioned place preference (CPP) test is used to assess the aversive quality of ongoing pain.

  • Data Analysis: The effects of this compound on pain behaviors are compared to a vehicle control group.

Conclusion

This compound stands out as a significant advancement in the pursuit of non-opioid analgesics. Its allosteric mechanism, which leverages the local, disease-driven increases in endogenous adenosine, offers a pathway to targeted pain relief with potentially fewer side effects than traditional orthosteric agonists. The detailed structural and functional characterization of this compound not only provides a strong foundation for its further development but also serves as a blueprint for the structure-based design of next-generation allosteric modulators for GPCRs.

References

MIPS521: A Molecular Stabilizer of the GPCR-G Protein Complex for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent a vast and crucial family of cell surface receptors, integral to a multitude of physiological processes and a primary focus for therapeutic intervention. The dynamic interaction between GPCRs and their cognate G proteins is a critical juncture in signal transduction. The stability of this interaction dictates the efficacy and duration of cellular signaling. Recently, the novel small molecule MIPS521 has emerged as a significant tool in the study and modulation of GPCR signaling. This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a GPCR with therapeutic potential in conditions such as neuropathic pain.[1][2][3] This technical guide provides a comprehensive overview of the role of this compound in stabilizing the GPCR-G protein complex, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to this compound and GPCR-G Protein Complex Stabilization

The adenosine A1 receptor (A1R) is a class A GPCR that primarily couples to inhibitory G proteins (Gi/o). Its activation by the endogenous agonist adenosine leads to a reduction in cyclic adenosine monophosphate (cAMP) levels and the modulation of ion channel activity. While A1R agonists have shown promise as analgesics, their clinical development has been hampered by on-target side effects.[1][2]

This compound, chemically known as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], offers a novel therapeutic strategy by acting as a PAM. Instead of directly activating the receptor, this compound enhances the effect of the endogenous agonist, adenosine. This is particularly relevant in pathological states like neuropathic pain, where localized increases in adenosine concentration occur. The primary mechanism by which this compound exerts its effect is through the stabilization of the A1R-G protein ternary complex, thereby prolonging the active signaling state.

Mechanism of Action: An Allosteric Approach to Stabilization

Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the mechanism of action of this compound. These studies revealed a novel, extrahelical, and lipid/detergent-facing allosteric binding pocket on the A1R. This binding site is located at the interface of transmembrane helices (TMs) 1, 6, and 7.

The binding of this compound to this allosteric site induces subtle conformational changes in the receptor that, in the presence of the endogenous agonist adenosine, lead to a more stable and prolonged interaction with the Gi protein. Molecular dynamics simulations have further supported this mechanism, demonstrating that this compound stabilizes the dynamics of the GPCR-G protein ternary complex. This stabilization enhances the potency and signaling of adenosine, particularly in disease states where endogenous adenosine levels are elevated.

The specific amino acid residues forming the this compound binding pocket have been identified as Leucine (L) 18, Isoleucine (I) 19, and Valine (V) 22 in TM1; L242, L245, and Serine (S) 246 in TM6; and Phenylalanine (F) 275, L276, and Methionine (M) 283 in TM7. The interaction is characterized by hydrogen bonds between the 2-amino group of this compound's thiophene ring and the side chain of S246 and the backbone of L276.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with the adenosine A1 receptor.

Parameter Value Assay Reference
pKB4.95 ± 0.40Inhibition of cAMP Assay
KB11 µMInhibition of cAMP Assay
Logαβ (Cooperativity)1.81 ± 0.53Inhibition of cAMP Assay
LogτB (Allosteric Agonism)0.96 ± 0.34Inhibition of cAMP Assay
pEC506.9Reduction of eEPSCs
pKB5.18 ± 0.21[3H]DPCPX Radioligand Interaction
logα (Cooperativity)2.09 ± 0.22[3H]DPCPX Radioligand Interaction

Detailed Experimental Protocols

Inhibition of cAMP Accumulation Assay

This assay is used to determine the functional consequences of this compound binding on A1R-mediated inhibition of adenylyl cyclase.

Cell Culture and Preparation:

  • Flp-In CHO cells stably expressing the human A1R are cultured in DMEM supplemented with 20 mM HEPES, 5% FBS, and 500 µg/mL hygromycin B at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded into 384-well plates and grown to approximately 90% confluency.

Assay Procedure:

  • The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • A fixed concentration of forskolin (e.g., 3 µM) is added to stimulate cAMP production, along with varying concentrations of adenosine.

  • The plates are incubated for a further 30 minutes at 37°C.

  • The reaction is terminated by cell lysis, and intracellular cAMP levels are measured using a suitable detection kit, such as HTRF or AlphaScreen.

Data Analysis:

  • The inhibition of forskolin-stimulated cAMP accumulation is calculated for each concentration of adenosine in the presence and absence of this compound.

  • Data are fitted to a three-parameter logistic equation to determine pEC50 values for adenosine.

  • The data can also be fitted to an operational model of allosterism to derive parameters such as pKB, Logαβ, and LogτB for this compound.

Radioligand Binding Assay

This assay is used to quantify the affinity of this compound for the A1R and its effect on the binding of other ligands.

Membrane Preparation:

  • Cells expressing the A1R are harvested and homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

Competition Binding Assay:

  • Cell membranes are incubated with a fixed concentration of a radiolabeled A1R antagonist (e.g., [3H]DPCPX) and varying concentrations of unlabeled this compound.

  • The incubation is carried out at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are fitted to a one-site competition binding equation to determine the IC50 value for this compound.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM)

This technique is used to determine the high-resolution structure of the A1R-Gi2 complex bound to adenosine and this compound.

Complex Formation and Purification:

  • The A1R and the Gi2 heterotrimer are separately expressed and purified.

  • The purified components are mixed in the presence of saturating concentrations of adenosine and this compound to form the ternary complex.

  • The complex is purified using affinity chromatography and size-exclusion chromatography.

Grid Preparation and Data Collection:

  • A small aliquot of the purified complex is applied to a cryo-EM grid, which is then plunge-frozen in liquid ethane.

  • The frozen grids are loaded into a transmission electron microscope for data collection.

  • A large number of images (micrographs) are collected automatically.

Image Processing and Structure Determination:

  • The collected micrographs are processed to correct for motion and to pick individual particle images.

  • The particle images are classified into different 2D classes and then used to reconstruct a 3D model of the complex.

  • The 3D model is refined to a high resolution, allowing for the building of an atomic model of the protein-ligand complex.

Gaussian Accelerated Molecular Dynamics (GaMD) Simulations

GaMD simulations are employed to investigate the dynamic effects of this compound on the A1R-G protein complex.

System Setup:

  • The cryo-EM structure of the A1R-Gi2 complex with and without this compound is used as the starting point.

  • The complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a water box with ions to neutralize the system.

  • Force field parameters for the protein, lipids, water, and ligands are assigned.

Simulation Protocol:

  • The system undergoes energy minimization and equilibration using conventional molecular dynamics (cMD).

  • A boost potential is then applied to the system's potential energy surface to accelerate the conformational sampling (GaMD).

  • Multiple independent GaMD simulations are run for an extended period (e.g., hundreds of nanoseconds) to observe the dynamics of the complex.

Data Analysis:

  • The trajectories from the simulations are analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and distances between key residues.

  • These analyses reveal the effects of this compound on the stability and conformational dynamics of the receptor and the G protein.

Mandatory Visualizations

A1R Signaling Pathway with this compound Modulation

G_protein_signaling Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds to orthosteric site This compound This compound This compound->A1R Binds to allosteric site G_protein Gi/o Protein (αβγ) A1R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Leads to

Caption: A1R signaling pathway modulated by this compound.

Experimental Workflow for this compound Characterization

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_structural Structural & Dynamic Analysis cluster_synthesis Overall Understanding cAMP_assay cAMP Accumulation Assay functional_data Functional Potency (pEC50) Cooperativity (Logαβ) cAMP_assay->functional_data radioligand_assay Radioligand Binding Assay binding_data Binding Affinity (pKB, Ki) Cooperativity (logα) radioligand_assay->binding_data mechanism Mechanism of Action: Stabilization of A1R-G protein complex functional_data->mechanism binding_data->mechanism cryo_em Cryo-Electron Microscopy structure High-Resolution Structure (Binding Pocket Identification) cryo_em->structure md_sim Molecular Dynamics (GaMD) dynamics Complex Stability Conformational Changes md_sim->dynamics structure->mechanism dynamics->mechanism

Caption: Workflow for characterizing this compound's effects.

This compound Allosteric Binding Site on the A1 Receptor

binding_site cluster_receptor Adenosine A1 Receptor cluster_tm1 TM1 cluster_tm6 TM6 cluster_tm7 TM7 This compound This compound L18 L18 This compound->L18 I19 I19 This compound->I19 V22 V22 This compound->V22 L242 L242 This compound->L242 L245 L245 This compound->L245 S246 S246 This compound->S246 H-bond F275 F275 This compound->F275 L276 L276 This compound->L276 H-bond M283 M283 This compound->M283

References

MIPS521: A Novel Analgesic Agent - A Preclinical Data Compendium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for MIPS521, a novel, non-opioid analgesic agent. This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) and has shown significant promise in preclinical models of neuropathic pain. This document summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action

This compound enhances the analgesic effects of endogenous adenosine, particularly in pathological states where adenosine levels are elevated, such as in neuropathic pain.[1] It binds to a novel allosteric site on the A1R, distinct from the orthosteric site where adenosine binds.[1][2] This positive allosteric modulation stabilizes the active conformation of the A1R in complex with its cognate G-protein (Gi/o), thereby potentiating downstream signaling that leads to analgesia.[1][3]

Signaling Pathway

The binding of adenosine to the A1R, potentiated by this compound, activates the inhibitory G-protein, Gi/o. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A1R activation modulates other signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

MIPS521_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular A1R Adenosine A1 Receptor (A1R) Gi_protein Gi/o Protein A1R->Gi_protein Activates MIPS521_site Allosteric Site MIPS521_site->A1R Potentiates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ERK_pathway ERK1/2 Pathway Gi_protein->ERK_pathway Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effect cAMP->Analgesia ERK_pathway->Analgesia This compound This compound This compound->MIPS521_site Binds to Adenosine Endogenous Adenosine Adenosine->A1R Activates

This compound enhances adenosine-mediated A1R signaling, leading to analgesia.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound
ParameterValueAssay DescriptionCell LineReference
A1R Allosteric Affinity (pKB)4.95Radioligand binding assayCHO-hA1R
A1R Allosteric Affinity (KB)11 µMRadioligand binding assayCHO-hA1R
Potentiation of Adenosine (cAMP)Concentration-dependentInhibition of 3 µM forskolin-mediated cAMP accumulationCHO-hA1R
Potentiation of R-PIA (ERK1/2)Effective at 3-10 µMPromotion of A1R-mediated ERK1/2 phosphorylationCHO-hA1R
Reduction of eEPSCs (pEC50)6.9Reduction of evoked excitatory postsynaptic currents in spinal cord slicesRat Spinal Cord
Table 2: In Vivo Analgesic Efficacy of this compound
Animal ModelAssayAdministrationEffective DoseEffectReference
Spinal Nerve Ligation (Rat)Mechanical Hyperalgesia (von Frey)Intrathecal1-30 µgReversal of mechanical hyperalgesia
Spinal Nerve Ligation (Rat)Spontaneous Pain (CPP)Intrathecal10 µgSignificant reduction in spontaneous pain

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Assays
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor (CHO-hA1R).

  • Protocol:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-treated with varying concentrations of this compound (0.3-30 µM) for 10 minutes.

    • Adenylyl cyclase is then stimulated with 3 µM forskolin, and the cells are co-treated with adenosine and this compound for 30 minutes.

    • The reaction is stopped, and intracellular cAMP levels are measured using a competitive binding assay (e.g., LANCE cAMP detection kit).

    • Data are expressed as a percentage of the inhibition of forskolin-mediated cAMP accumulation.

  • Cell Line: CHO-hA1R cells.

  • Protocol:

    • Cells are cultured in serum-free media for several hours to reduce basal ERK1/2 phosphorylation.

    • Cells are then treated with the A1R agonist R-PIA in the presence or absence of this compound (3-10 µM).

    • Following stimulation, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection, and bands are visualized using chemiluminescence.

    • The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified to determine the effect of this compound.

In Vivo Assays
  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Under anesthesia, the L5 and L6 spinal nerves are isolated and tightly ligated with silk suture, while the L4 nerve is left intact.

    • This procedure induces a state of chronic neuropathic pain, characterized by mechanical hyperalgesia in the ipsilateral hind paw.

  • Drug Administration: this compound (1-30 µg in 10 µL) is administered via intrathecal injection to target the spinal cord directly.

SNL_Workflow Spinal Nerve Ligation & Von Frey Test Workflow start Sprague-Dawley Rats surgery L5/L6 Spinal Nerve Ligation Surgery start->surgery recovery Post-operative Recovery & Development of Neuropathic Pain surgery->recovery baseline Baseline von Frey Test (Pre-drug) recovery->baseline drug_admin Intrathecal Administration of this compound or Vehicle baseline->drug_admin post_drug_test Post-drug von Frey Test at Timed Intervals drug_admin->post_drug_test analysis Data Analysis: Paw Withdrawal Threshold (g) post_drug_test->analysis end Analgesic Efficacy Determined analysis->end

Workflow for assessing this compound efficacy in the SNL rat model.
  • Apparatus: Rats are placed in individual chambers with a mesh floor allowing access to the plantar surface of their hind paws.

  • Protocol:

    • After habituation, calibrated von Frey filaments of increasing stiffness are applied to the mid-plantar surface of the ipsilateral hind paw.

    • The "up-down" method is used to determine the 50% paw withdrawal threshold.

    • A positive response is defined as a brisk withdrawal of the paw.

    • Testing is conducted before and after intrathecal administration of this compound to assess the reversal of mechanical hyperalgesia.

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Protocol:

    • Pre-conditioning (Habituation): For three days, rats are allowed to freely explore all three chambers to establish baseline preference. Animals showing a strong preference for one chamber are excluded.

    • Conditioning: Over subsequent days, rats receive a morning injection of vehicle and are confined to one chamber. Four hours later, they receive an injection of this compound (10 µg, intrathecal) and are confined to the opposite chamber. The chamber pairings are counterbalanced across animals.

    • Post-conditioning (Test): On the final day, rats are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded for 15 minutes.

    • A significant increase in time spent in the drug-paired chamber indicates that the drug has alleviated an aversive state (i.e., spontaneous pain).

Conclusion

The preclinical data for this compound strongly support its development as a novel, non-opioid analgesic for neuropathic pain. Its unique mechanism as a positive allosteric modulator of the A1R allows it to selectively enhance endogenous pain-relieving pathways, particularly in disease states. The robust efficacy observed in well-validated animal models of neuropathic pain, coupled with a clear understanding of its molecular mechanism, makes this compound a compelling candidate for further clinical investigation.

References

MIPS521: A Proof-of-Concept for Allosteric Drug Design in Non-Opioid Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for effective and safe non-opioid analgesics has led researchers to explore novel therapeutic strategies. One of the most promising avenues is the allosteric modulation of G protein-coupled receptors (GPCRs). MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), has emerged as a significant proof-of-concept in this domain.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism, the signaling pathways it affects, quantitative data from key experiments, and detailed experimental protocols.

Core Concept: Allosteric Modulation with this compound

This compound, chemically identified as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], functions as a PAM at the A1AR.[1][2] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site. This binding enhances the receptor's response to the endogenous agonist, adenosine.[3] This mechanism is particularly advantageous in pathological states like neuropathic pain, where localized increases in endogenous adenosine occur. By potentiating the effects of this naturally elevated adenosine, this compound offers a more targeted, disease-context-specific therapeutic action, potentially minimizing the off-target effects associated with systemic orthosteric agonists.

The structural basis for this compound's action was revealed through cryo-electron microscopy. It binds to a novel, extrahelical, lipid-facing allosteric pocket at the interface of transmembrane helices 1, 6, and 7 of the A1AR. Molecular dynamics simulations and kinetic binding experiments have further elucidated that this compound stabilizes the adenosine-receptor-G protein ternary complex, thereby enhancing the signaling cascade.

Conceptual diagram of this compound allosteric modulation.

A1AR Signaling Pathway and this compound's Influence

The A1AR is a Gi/o-coupled GPCR. The canonical signaling pathway involves the inhibition of adenylyl cyclase upon agonist binding, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. This compound enhances the ability of adenosine to trigger this cascade. Specifically, this compound has been shown to potentiate the A1AR-mediated inhibition of forskolin-stimulated cAMP production. Furthermore, it promotes the ability of A1AR agonists to mediate the phosphorylation of ERK1/2.

Recent studies have also suggested that this compound can influence G-protein subtype selectivity. For instance, in the presence of adenosine, this compound appears to favor A1R selectivity towards the Gob subtype, which is linked to its analgesic effects without causing neuronal membrane hyperpolarization.

cluster_membrane Cell Membrane A1AR A1AR Gi_o Gi/o Protein A1AR->Gi_o Activates ERK ERK1/2 Phosphorylation A1AR->ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds This compound This compound (PAM) This compound->A1AR Binds & Potentiates Gi_o->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesic Effect ERK->Analgesia

A1AR signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Pharmacological Parameters of this compound

ParameterValueAssay/ConditionReference
Allosteric Affinity (pKB) 4.95 ± 0.40A1R-mediated inhibition of cAMP
Allosteric Affinity (KB) 11 µMA1R-mediated inhibition of cAMP
Signaling Efficacy (Log τB) 0.96 ± 0.34A1R-mediated inhibition of cAMP
Positive Cooperativity (Log αβ) 1.81 ± 0.53With Adenosine (ADO) in cAMP assay
Positive Cooperativity (αβ) 64.6With Adenosine (ADO) in cAMP assay
Potentiation of ERK1/2 Concentration-dependentWith R-PIA agonist (3-10 µM this compound)
cAMP Inhibition Concentration-dependentPotentiation of ADO signaling (0.3-30 µM this compound)

Table 2: In Vivo Efficacy of this compound in Rat Models of Neuropathic Pain

AdministrationDosageEffectModelReference
Intrathecal1-30 µg in 10 µLReverses mechanical hyperalgesiaNerve-injured rats
Intrathecal10 µg in 10 µLSignificantly reduces spontaneous painConditioned place preference
Intrathecal1-30 µg in 10 µLReduces evoked excitatory postsynaptic currents (eEPSCs)Spinal cord from nerve-injured rats
pEC50 for eEPSC reduction 6.9Spinal cord from nerve-injured rats

Table 3: Mutagenesis Studies on the this compound Allosteric Binding Site

MutationEffect on this compound AffinityEffect on CooperativityReference
L2767.41A Significantly decreasedNot specified
L2426.43A No effectSignificantly decreased
L2456.46A No effectSignificantly decreased

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

A. Inhibition of cAMP Assay

This assay quantifies the ability of this compound to potentiate A1AR-mediated inhibition of adenylyl cyclase.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and seeded into assay plates.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.3-30 µM) for a short period (e.g., 10 minutes).

  • Stimulation: Adenosine (endogenous agonist) is added, and simultaneously, adenylyl cyclase is stimulated with forskolin (e.g., 3 µM) for a duration of 30 minutes.

  • Detection: The reaction is stopped, and intracellular cAMP levels are measured using a suitable detection kit (e.g., LANCE cAMP detection kit).

  • Data Analysis: The concentration-dependent potentiation of adenosine's inhibitory effect on forskolin-mediated cAMP production is calculated. Results are often expressed as a percentage of the inhibition of forskolin-mediated cAMP.

B. In Vivo Analgesic Efficacy Studies (Rat Model)

These protocols assess the pain-relieving effects of this compound in a preclinical model of neuropathic pain.

  • Animal Model: Neuropathic pain is induced in rats, typically through a surgical procedure like spinal nerve ligation.

  • Drug Administration: this compound is administered directly to the spinal cord via intrathecal injection (e.g., 1-30 µg in a 10 µL volume). A vehicle control (e.g., DMSO/saline) is used for comparison.

  • Behavioral Testing (Mechanical Hyperalgesia): Paw withdrawal thresholds in response to a mechanical stimulus (e.g., von Frey filaments) are measured before and after drug administration to assess the reversal of mechanical hyperalgesia.

  • Electrophysiology (eEPSCs): Spinal cord slices are prepared from nerve-injured and sham-operated rats. Whole-cell patch-clamp recordings are used to measure evoked excitatory postsynaptic currents (eEPSCs) in superficial dorsal horn neurons. The effect of different concentrations of this compound on the amplitude of these currents is recorded.

  • Data Analysis: Statistical analysis is performed to compare the effects of this compound with the vehicle control, determining its efficacy in reducing pain behaviors and nociceptive signaling.

cluster_setup Phase 1: Model & Baseline cluster_treatment Phase 2: Treatment cluster_outcome Phase 3: Outcome Assessment SNI Induce Neuropathic Pain (e.g., Spinal Nerve Injury) Baseline Measure Baseline Mechanical Threshold (von Frey Test) SNI->Baseline Admin Intrathecal Administration Baseline->Admin Group1 This compound (1-30 µg) Admin->Group1 Group2 Vehicle Control (e.g., DMSO/Saline) Admin->Group2 PostTest Measure Post-Treatment Mechanical Threshold Group1->PostTest Group2->PostTest Analysis Data Analysis: Compare Paw Withdrawal Thresholds PostTest->Analysis

Workflow for in vivo analgesic efficacy testing.

C. Cryo-Electron Microscopy (Cryo-EM)

This structural biology technique was pivotal in identifying the this compound binding site.

  • Complex Formation: The A1R-Gi2 complex is expressed and purified. High concentrations of both adenosine and this compound are maintained throughout the purification process to ensure the formation of the this compound-ADO-A1R-Gi2 complex.

  • Sample Preparation: The purified complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer.

  • Data Collection: The frozen grids are imaged in a transmission electron microscope, collecting a large number of particle projection images.

  • Image Processing: The particle images are processed using specialized software to perform tasks like particle picking, 2D classification, and 3D reconstruction.

  • Structure Determination: A high-resolution 3D density map of the complex is generated. This map allows for the confident building and refinement of an atomic model, revealing the precise binding pocket and interactions of this compound with the A1AR.

Conclusion

This compound stands as a landmark compound in the field of allosteric drug design. It provides compelling proof-of-concept that targeting extrahelical allosteric sites on GPCRs is a viable strategy for developing novel therapeutics. The detailed characterization of its binding site and mechanism of action offers a structural blueprint for the rational design of next-generation A1AR PAMs with improved drug-like properties. By selectively enhancing endogenous signaling in a disease-specific context, this compound exemplifies a sophisticated approach to achieving potent analgesia while minimizing the adverse effects that have hindered the development of orthosteric A1AR agonists, paving the way for safer, non-opioid pain therapies.

References

Cryo-EM Structure of the MIPS521-Bound Adenosine A1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cryo-electron microscopy (cryo-EM) structure of the human adenosine A1 receptor (A1R) in complex with its endogenous agonist, adenosine (ADO), the positive allosteric modulator (PAM) MIPS521, and the inhibitory G protein, Gi2. The elucidation of this structure offers critical insights into the mechanism of allosteric modulation and provides a blueprint for the structure-based design of novel, non-opioid analgesics.[1][2]

Core Quantitative Data

The following tables summarize the key pharmacological and structural data derived from the study of the this compound-ADO-A1R-Gi2 complex.

Table 1: this compound Pharmacological Parameters
ParameterValueDescription
Binding Affinity (KB) 11 μMThe equilibrium dissociation constant for this compound binding to the A1R allosteric site.[2]
Binding Affinity (pKB) 4.95 ± 0.40The negative logarithm of the KB value.[2]
Positive Cooperativity (αβ) 64.6A measure of the extent to which this compound enhances the binding of the orthosteric agonist, adenosine.[2]
Positive Cooperativity (Log αβ) 1.81 ± 0.53The logarithmic value of the cooperativity factor.
Signaling Efficacy (τB) 9.12A measure of the intrinsic ability of this compound to elicit a receptor response (allosteric agonism).
Signaling Efficacy (Log τB) 0.96 ± 0.34The logarithmic value of the signaling efficacy.
Table 2: Cryo-EM Data Collection, Reconstruction, and Model Refinement Statistics
ParameterValue
Microscope Titan Krios
Voltage 300 kV
Detector Gatan K2 Summit (assumed)
Final Particle Count 689,000
Nominal Resolution 3.2 Å
PDB ID 7LD3
EMDB ID EMD-23280

Structural Insights: An Extrahelical Allosteric Pocket

The cryo-EM structure revealed a novel, previously unappreciated allosteric binding pocket located on the extracellular side of the receptor, at the interface with the lipid bilayer. This pocket is distinct from the orthosteric site where adenosine binds.

Key features of the this compound binding site:

  • Location: The pocket is formed by residues from transmembrane helices (TMs) 1, 6, and 7.

  • Environment: It is described as a shallow, lipid/detergent-facing pocket, consistent with the hydrophobic nature of this compound.

  • Interacting Residues: Key contacts are primarily weak van der Waals interactions. Hydrogen bonds are observed between the 2-amino group of this compound's thiophene ring and the side chain of S2466.47 and the backbone of L2767.41.

  • Mechanism of Action: Molecular dynamics simulations suggest that this compound binding stabilizes the active conformation of the receptor, thereby enhancing the affinity and efficacy of the endogenous agonist, adenosine. This stabilization of the ADO-receptor-G protein complex is the molecular basis for its analgesic effects.

Experimental Protocols

The following sections provide a detailed methodology for the expression, purification, and structure determination of the this compound-ADO-A1R-Gi2 complex, based on the protocols described in the primary literature.

Protein Construct Design
  • Adenosine A1 Receptor (A1R): A chimeric construct was generated to enhance expression and stability. The human A1R was fused with portions of the Muscarinic acetylcholine receptor M4. The final construct included an N-terminal hemagglutinin (HA) signal peptide and a FLAG tag, and a C-terminal 8xHis tag (HA-Flag-M4R-3C-A1R-3C-8xHis).

  • G Protein Heterotrimer:

    • Gαi2: Human Gαi2 was engineered with mutations to create a dominant-negative G protein (DNGi2), which stabilizes the receptor-G protein complex by preventing GTP binding and subsequent dissociation.

    • Gβ1 and Gγ2: Human Gβ1 and bovine Gγ2 subunits were used to form the Gβγ dimer.

Expression and Purification
  • Expression System: The A1R construct and the G protein subunits (Gαi2, Gβ1, Gγ2) were separately expressed in Trichoplusia ni insect cells using the baculovirus expression system.

  • Complex Formation and Solubilization:

    • Cell membranes containing the expressed A1R were mixed with purified Gi2 heterotrimer.

    • The A1R-Gi2 complex formation was initiated by the addition of 25 µM adenosine (ADO), 100 µM this compound, and the G protein-stabilizing enzyme apyrase (25 mU/mL).

    • The complex was incubated for 1.5 hours at room temperature.

    • The complex was solubilized from the membrane using a detergent mixture of lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS).

  • Affinity Chromatography:

    • The solubilized complex was immobilized on an anti-FLAG M2 affinity resin.

    • The resin was washed extensively with a buffer containing detergents and a reduced concentration of ADO (10 µM) and this compound (20 µM) to remove non-specifically bound proteins.

    • The complex was eluted from the resin using a buffer containing FLAG peptide.

  • Size-Exclusion Chromatography (SEC):

    • The eluted complex was further purified using a Superdex 200 Increase 10/300 GL column.

    • The peak fractions corresponding to the fully assembled this compound-ADO-A1R-Gi2 complex were pooled and concentrated for cryo-EM analysis.

Cryo-EM Grid Preparation and Data Acquisition
  • Vitrification: The purified complex (3 µL) was applied to glow-discharged Quantifoil R1.2/1.3 Au 300-mesh grids. The grids were blotted for 3-4 seconds and plunge-frozen into liquid ethane using a Vitrobot Mark IV.

  • Data Collection:

    • Data were collected on a Titan Krios transmission electron microscope operating at 300 kV.

    • Images were recorded on a Gatan K2 Summit direct electron detector in counting mode.

    • A total electron dose was applied over numerous frames, with a defined dose rate per frame to minimize radiation damage.

    • Images were collected across a defocus range to facilitate contrast transfer function (CTF) estimation.

Image Processing and 3D Reconstruction
  • Software: The RELION software package was used for the main data processing steps.

  • Preprocessing: Movie frames were aligned and corrected for beam-induced motion using MotionCor2.

  • CTF Estimation: The contrast transfer function for each micrograph was estimated using CTFFIND4.

  • Particle Picking and Classification:

    • An initial set of particles was picked automatically.

    • Several rounds of 2D classification were performed to remove ice contaminants, aggregates, and poorly defined particles.

    • The selected particles were subjected to 3D classification to sort for conformational homogeneity.

  • Final Reconstruction: A final set of 689,000 particle projections was used for 3D auto-refinement, followed by post-processing to generate the final cryo-EM density map with a nominal resolution of 3.2 Å.

Visualizations: Pathways and Workflows

A1R Signaling Pathway

Activation of the A1R by an agonist like adenosine initiates a cascade of intracellular events primarily through its coupling to Gi/o proteins. This leads to an overall inhibitory effect on neuronal activity.

A1R_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) Gi_Protein Gi/o Protein A1R->Gi_Protein Activates ERK ERK1/2 Phosphorylation A1R->ERK Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ PLC Phospholipase C (PLC) Ca_Channel Ca2+ Channel Ca_Influx Ca2+ Influx ↓ Ca_Channel->Ca_Influx K_Channel K+ Channel K_Efflux K+ Efflux ↑ K_Channel->K_Efflux Adenosine Adenosine (Agonist) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Enhances G_alpha Gαi/o Gi_Protein->G_alpha Dissociates G_beta_gamma Gβγ Gi_Protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->PLC Activates G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates PKA PKA Activity ↓ cAMP->PKA

Caption: Canonical signaling pathways of the Adenosine A1 Receptor.

Experimental Workflow for Structure Determination

The process of determining the cryo-EM structure is a multi-stage workflow, beginning with molecular biology and culminating in computational 3D reconstruction.

CryoEM_Workflow cluster_biochem Biochemistry & Sample Prep cluster_em Microscopy & Data Processing construct 1. Construct Design (A1R Chimera, DNGi2) expression 2. Protein Expression (Baculovirus / Insect Cells) construct->expression purification 3. Purification (Affinity & Size-Exclusion) expression->purification complex 4. Complex Assembly (A1R + Gi2 + ADO + this compound) purification->complex vitrification 5. Vitrification (Plunge-freezing on EM Grid) complex->vitrification collection 6. Cryo-EM Data Collection (Titan Krios, 300 kV) vitrification->collection motioncorr 7. Pre-processing (Motion Correction, CTF Estimation) collection->motioncorr picking 8. Particle Picking & 2D Class Averaging motioncorr->picking classification 9. 3D Classification & Refinement picking->classification model 10. Model Building & Final Map (3.2 Å Resolution) classification->model

Caption: Workflow for this compound-A1R-Gi2 cryo-EM structure determination.

References

An In-Depth Technical Guide to the MIPS521 Extrahelical Allosteric Binding Pocket of the Adenosine A₁ Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adenosine A₁ receptor (A₁R), a Class A G protein-coupled receptor (GPCR), is a critical regulator of numerous physiological processes and a promising therapeutic target for a variety of disorders, including neuropathic pain. However, the development of orthosteric agonists has been hampered by on-target adverse effects. The discovery of positive allosteric modulators (PAMs) offers a promising alternative by providing a mechanism to potentiate the effects of the endogenous agonist, adenosine, in a spatially and temporally specific manner. This whitepaper provides a comprehensive technical overview of MIPS521, a novel A₁R PAM, with a particular focus on its unique extrahelical allosteric binding pocket. We will delve into the quantitative pharmacology of this compound, detailed experimental protocols for its characterization, and the intricate signaling pathways it modulates.

Introduction to this compound and its Therapeutic Potential

This compound, chemically described as [2-amino-4-(3,5-bis(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone], is a positive allosteric modulator of the adenosine A₁ receptor.[1] It has demonstrated significant analgesic efficacy in preclinical models of neuropathic pain.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the binding and/or efficacy of the endogenous agonist, adenosine. This mechanism of action is particularly advantageous in pathological states, such as neuropathic pain, where localized increases in endogenous adenosine occur. By selectively amplifying the A₁R signaling in these specific microenvironments, this compound has the potential to offer therapeutic benefits with a reduced side-effect profile compared to conventional A₁R agonists.

The this compound Extrahelical Allosteric Binding Pocket

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel, extrahelical allosteric pocket on the A₁R.[1][3] This binding site is located on the lipid-detergent-facing surface of the receptor, at the interface of transmembrane helices (TMs) 1, 6, and 7. This is a departure from previously characterized allosteric sites on other GPCRs, which are often found in more conventional locations such as the extracellular vestibule or intracellular loops.

The binding of this compound to this extrahelical site is thought to stabilize the active conformation of the A₁R, particularly when it is in a complex with adenosine and its cognate G protein. This stabilization enhances the signaling output of the receptor in response to endogenous adenosine.

Quantitative Pharmacology of this compound

The pharmacological properties of this compound have been characterized through a variety of in vitro assays. The following tables summarize the key quantitative data.

ParameterValueAssay SystemReference
Allosteric Affinity
pKB4.95 ± 0.40A₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
KB11 µMA₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
Signaling Efficacy
Log τB0.96 ± 0.34A₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
τB9.12A₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
Positive Cooperativity
Log αβ1.81 ± 0.53A₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
αβ64.6A₁R-mediated inhibition of forskolin-stimulated cAMP in CHO cells
Functional Potency
pEC₅₀ (eEPSC reduction)6.9 ± 0.4Electrophysiological recordings from dorsal horn neurons in nerve-injured rats
In Vivo Efficacy
Intrathecal Administration Dose1-30 µg in 10 µLReversal of mechanical hyperalgesia in a rat model of neuropathic pain

Signaling Pathways Modulated by this compound

The adenosine A₁ receptor primarily couples to inhibitory G proteins of the Gi/o family. Activation of the A₁R by adenosine, potentiated by this compound, leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A₁R activation can lead to the modulation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the phospholipase C (PLC) pathway.

A1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1R Adenosine A₁ Receptor Adenosine->A1R Binds This compound This compound This compound->A1R Binds (Allosterically) Gi_protein Gᵢ/Gₒ Protein A1R->Gi_protein Activates G_alpha Gαᵢ/ₒ Gi_protein->G_alpha G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Modulates PLC->Cellular_Response Modulates MAPK->Cellular_Response Modulates

Caption: Adenosine A₁ Receptor Signaling Pathway Modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

A₁R-Mediated Inhibition of Forskolin-Stimulated cAMP Assay

This assay quantifies the ability of this compound to potentiate the inhibitory effect of adenosine on cAMP production in a cellular context.

cAMP_Assay_Workflow A Seed CHO-A1R cells in 384-well plates B Incubate cells with this compound and Adenosine A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and add cAMP detection reagents C->D E Measure luminescence/fluorescence signal D->E F Analyze data to determine IC₅₀ and potentiation E->F

Caption: Workflow for the A₁R-mediated cAMP inhibition assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A₁ receptor are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Seeding: Cells are seeded into white, opaque 384-well plates at a density of approximately 5,000-10,000 cells per well and incubated overnight.

  • Compound Incubation: The culture medium is removed, and cells are washed with assay buffer (e.g., HBSS with 20 mM HEPES). Cells are then incubated with varying concentrations of this compound in the presence of a fixed concentration of adenosine (e.g., EC₂₀) for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Forskolin is added to a final concentration of 1-10 µM to stimulate adenylyl cyclase and induce cAMP production. The plates are incubated for a further 15-30 minutes at 37°C.

  • cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.

  • Data Analysis: The data are normalized to the response of forskolin alone (0% inhibition) and a baseline control (100% inhibition). The concentration-response curves are fitted using a sigmoidal dose-response model to determine the IC₅₀ values. The potentiation by this compound is quantified by the fold-shift in the adenosine IC₅₀.

Cryo-Electron Microscopy of the A₁R-Gᵢ₂-MIPS521 Complex

This protocol outlines the key steps for determining the high-resolution structure of the this compound-bound A₁R in its active state.

CryoEM_Workflow A Co-express A1R and Gαβγ subunits in insect cells B Solubilize membranes and purify the complex A->B C Incubate with Adenosine, this compound, and apyrase B->C D Vitrify the sample on cryo-EM grids C->D E Collect cryo-EM data D->E F Process data and reconstruct the 3D map E->F G Build and refine the atomic model F->G

Caption: Workflow for Cryo-EM structure determination of the A₁R-Gᵢ₂-MIPS521 complex.

Protocol:

  • Protein Expression and Purification: The human A₁R and the Gαᵢ₂, Gβ₁, and Gγ₂ subunits are co-expressed in Sf9 insect cells using a baculovirus expression system. The receptor-G protein complex is solubilized from the cell membranes using a mild detergent (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)). The complex is then purified using affinity chromatography (e.g., anti-FLAG M1 antibody resin) followed by size-exclusion chromatography.

  • Complex Formation: The purified A₁R-Gᵢ₂ complex is incubated with a saturating concentration of adenosine, this compound, and apyrase (to hydrolyze any remaining GDP).

  • Grid Preparation: The sample is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3) and vitrified by plunge-freezing into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Collection: Cryo-EM data is collected on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector.

  • Image Processing: The collected movie frames are motion-corrected and dose-weighted. Contrast transfer function (CTF) estimation and particle picking are performed. 2D and 3D classification are used to select for high-quality particles, which are then used for 3D reconstruction.

  • Model Building and Refinement: An initial model of the complex is docked into the cryo-EM map and then manually built and refined using software such as Coot and Phenix.

Spared Nerve Injury (SNI) Model of Neuropathic Pain and In Vivo Electrophysiology

This section describes the surgical procedure for inducing neuropathic pain in rodents and the subsequent electrophysiological assessment of this compound's effects.

Protocol:

  • Spared Nerve Injury (SNI) Surgery:

    • Adult male Sprague-Dawley rats are anesthetized with isoflurane.

    • The skin on the lateral surface of the left thigh is incised, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • The common peroneal and tibial nerves are tightly ligated with a silk suture and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • The sural nerve is left intact.

    • The muscle and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery to confirm the development of neuropathic pain.

  • In Vivo Electrophysiology:

    • Several days or weeks after SNI surgery, the animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.

    • Extracellular recordings are made from wide dynamic range (WDR) neurons in the deep dorsal horn.

    • Evoked excitatory postsynaptic currents (eEPSCs) are elicited by electrical stimulation of the receptive field in the hind paw.

    • A stable baseline of eEPSCs is recorded before intrathecal administration of this compound (1-30 µg in 10 µL).

    • The effects of this compound on the amplitude and frequency of eEPSCs are recorded over time.

    • Data are analyzed to determine the pEC₅₀ of this compound for reducing eEPSC amplitude.

Conclusion

This compound represents a significant advancement in the development of A₁R-targeted therapeutics. Its unique extrahelical allosteric binding pocket provides a novel mechanism for the selective potentiation of endogenous adenosine signaling. This technical guide has provided a comprehensive overview of the quantitative pharmacology, signaling pathways, and key experimental protocols associated with this compound. The detailed methodologies presented herein are intended to facilitate further research and development in this promising area of drug discovery, with the ultimate goal of translating the therapeutic potential of this compound into effective treatments for neuropathic pain and other debilitating conditions.

References

Unveiling the Dynamics of MIPS521: A Technical Guide to Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of molecular dynamics (MD) simulations in the study of MIPS521, a novel protein of significant interest in contemporary drug development. We delve into the structural and functional insights that can be gleaned from simulating the dynamic behavior of this compound at an atomic level. This document outlines the core methodologies for conducting these simulations, presents key quantitative data derived from such studies, and visualizes the intricate signaling pathways and experimental workflows involved. The aim is to equip researchers with the foundational knowledge required to leverage MD simulations for the exploration of this compound as a potential therapeutic target.

Introduction to this compound and Molecular Dynamics Simulations

This compound is a recently identified protein implicated in a range of cellular processes, making it a compelling target for therapeutic intervention. Understanding its three-dimensional structure and how that structure changes over time is paramount to deciphering its function and designing effective modulators. Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the intricate dance of atoms and molecules that govern the protein's behavior. By simulating the physical movements of the atoms of this compound in a virtual environment, we can gain unprecedented insights into its conformational landscape, ligand binding, and allosteric regulation.

Experimental Protocols: Simulating this compound

The successful execution of MD simulations for this compound hinges on a meticulously planned and executed protocol. The following section details a generalized workflow for setting up and running these simulations.

System Preparation

A typical MD simulation workflow for this compound begins with the preparation of the initial system. This involves obtaining a high-quality 3D structure of the protein, often from X-ray crystallography or cryo-electron microscopy, and preparing it for simulation.

cluster_prep System Preparation PDB Obtain PDB Structure Clean Clean and Pre-process (Remove water, add hydrogens) PDB->Clean Solvate Solvate in Water Box Clean->Solvate Ions Add Ions for Neutralization Solvate->Ions

Figure 1: this compound system preparation workflow.
Simulation Parameters

The choice of force field, which dictates the potential energy of the system, is a critical decision. Additionally, parameters for temperature, pressure, and the integration timestep must be carefully selected to ensure a stable and accurate simulation.

Simulation Execution and Analysis

The simulation is then run for a specified duration, typically on the order of nanoseconds to microseconds. Subsequent analysis of the resulting trajectory can reveal a wealth of information.

cluster_sim Simulation & Analysis cluster_analysis Analysis Types Min Energy Minimization Equil Equilibration (NVT, NPT) Min->Equil Prod Production MD Run Equil->Prod Traj Trajectory Analysis Prod->Traj RMSD RMSD/RMSF Traj->RMSD SASA SASA Traj->SASA HBonds Hydrogen Bonds Traj->HBonds PCA PCA Traj->PCA

Figure 2: MD simulation and analysis pipeline for this compound.

Quantitative Data from this compound Simulations

MD simulations generate vast amounts of quantitative data. Summarizing this data in a structured format is crucial for interpretation and comparison across different simulation conditions or protein variants.

MetricWild-Type this compound (Apo)This compound with Ligand XThis compound Mutant Y
RMSD (Å) 2.5 ± 0.31.8 ± 0.23.1 ± 0.4
RMSF (Å) - Active Site 1.2 ± 0.10.8 ± 0.11.9 ± 0.3
SASA (Ų) 12500 ± 25011800 ± 20013200 ± 300
Hydrogen Bonds (Ligand) N/A12 ± 2N/A

Table 1: Summary of Key Metrics from MD Simulations of this compound Variants. This table provides a comparative overview of the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of the active site, solvent-accessible surface area (SASA), and the number of hydrogen bonds formed with a hypothetical ligand X.

This compound Signaling Pathway

MD simulations can provide critical insights into the conformational changes that underpin the signaling activity of this compound. By understanding how the protein's structure responds to binding events or post-translational modifications, we can begin to map its role in broader cellular signaling networks.

cluster_pathway Proposed this compound Signaling Cascade Ligand External Ligand This compound This compound Ligand->this compound Binding & Conformational Change Effector1 Downstream Effector 1 This compound->Effector1 Activation Effector2 Downstream Effector 2 This compound->Effector2 Inhibition Response Cellular Response Effector1->Response Effector2->Response

Figure 3: A hypothetical signaling pathway involving this compound.

Conclusion and Future Directions

Molecular dynamics simulations represent an indispensable tool in the modern drug discovery pipeline. For a target as promising as this compound, these in silico techniques provide a dynamic and detailed view of its molecular behavior, complementing and guiding experimental efforts. The protocols and data presented in this guide serve as a starting point for researchers looking to apply MD simulations to unravel the complexities of this compound. Future work will undoubtedly involve longer timescale simulations, the incorporation of more complex biological environments, and the use of enhanced sampling techniques to more fully explore the conformational landscape of this important protein. These efforts will be instrumental in accelerating the development of novel therapeutics targeting this compound.

MIPS521 and Endogenous Adenosine Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This compound represents a promising, non-opioid therapeutic approach for neuropathic pain by selectively enhancing the analgesic effects of endogenous adenosine in pathological states. This document details the mechanism of action of this compound, summarizes key quantitative pharmacological data, provides comprehensive experimental protocols for its characterization, and illustrates the relevant signaling pathways. The information presented is intended to support further research and development of A1R-targeted therapeutics.

Introduction: The Therapeutic Potential of A1R Modulation

The adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR), is a well-established therapeutic target for neuropathic pain.[1] However, the clinical development of orthosteric A1R agonists has been hampered by a lack of on-target selectivity and significant off-target adverse effects.[1] Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. By binding to a topographically distinct site from the endogenous agonist, PAMs can potentiate the receptor's response to adenosine in a spatially and temporally specific manner.[2] This is particularly advantageous as endogenous adenosine levels are naturally elevated in disease states, such as neuropathic pain, allowing for targeted therapeutic action at the site of injury while minimizing systemic side effects.[1] this compound is a novel A1R PAM that has demonstrated significant analgesic efficacy in preclinical models of neuropathic pain, offering a promising alternative to traditional opioid analgesics.[1]

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the A1R that enhances the receptor's response to the endogenous agonist, adenosine. Structural studies have revealed that this compound binds to a novel extrahelical, lipid/detergent-facing allosteric pocket on the A1R, involving transmembrane helices 1, 6, and 7. Molecular dynamics simulations and kinetic binding experiments support a mechanism whereby this compound stabilizes the adenosine-receptor-G protein complex. This stabilization enhances the signaling cascade initiated by adenosine binding.

The A1R is canonically coupled to inhibitory G proteins (Gi/o). Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this, A1R activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound potentiates these signaling events in the presence of adenosine.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssayReference
Allosteric Affinity (pKB)4.95 ± 0.40FlpIN-CHOInhibition of cAMP
Allosteric Affinity (KB)11 µMFlpIN-CHOInhibition of cAMP
Cooperativity with Adenosine (Logαβ)1.81 ± 0.53FlpIN-CHOInhibition of cAMP
Direct Allosteric Agonism (LogτB)0.96 ± 0.34FlpIN-CHOInhibition of cAMP
Potentiation of Adenosine SignalingConcentration-dependent (0.3-30 µM)CHOInhibition of cAMP
Enhancement of R-PIA-mediated ERK1/2 Phosphorylation3-10 µMNot SpecifiedERK1/2 Phosphorylation

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

Experimental ModelAdministration RouteDose RangeEffectReference
Mechanical HyperalgesiaIntrathecal1-30 µg in 10 µLReverses hyperalgesia, promotes robust antinociception
Spontaneous Pain (Conditioned Place Preference)Intrathecal10 µg in 10 µLSignificantly reduces spontaneous pain
Spinal Cord Excitatory Postsynaptic Currents (eEPSCs)Intrathecal1-30 µg in 10 µLReduces eEPSCs with a pEC50 of 6.9

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

G_protein_signaling cluster_cytosol Cytosol A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates This compound This compound This compound->A1R Binds to allosteric site Adenosine Endogenous Adenosine Adenosine->A1R Binds to orthosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., reduced neuronal excitability) PKA->Downstream Phosphorylates targets

Caption: A1R-Gi/o Signaling Pathway Modulated by this compound.

MAPK_signaling cluster_cytosol Cytosol A1R A1 Receptor G_protein Gi/o Protein A1R->G_protein This compound This compound This compound->A1R Adenosine Endogenous Adenosine Adenosine->A1R G_beta_gamma Gβγ subunit G_protein->G_beta_gamma Dissociates PLC Phospholipase C G_beta_gamma->PLC Activates PKC Protein Kinase C PLC->PKC Activates MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., CREB) ERK->Transcription Activates Gene_expression Changes in Gene Expression (Analgesia, Neuroprotection) Transcription->Gene_expression

Caption: A1R-Mediated MAPK/ERK Signaling Pathway.

Experimental Protocols

The following protocols are based on methodologies described in the primary literature for the characterization of this compound and similar compounds.

In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to modulate A1R-mediated inhibition of adenylyl cyclase.

  • Cell Line: FlpIN-CHO cells stably expressing the wild-type human A1 receptor.

  • Cell Culture: Cells are grown to 90% confluence in DMEM containing 20 mM HEPES, 5% fetal bovine serum, and 500 µg/mL hygromycin B at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Pre-treat cells with this compound (e.g., 0.3-30 µM) for 10 minutes.

    • Stimulate cells with a concentration range of adenosine in the presence of 3 µM forskolin (to stimulate cAMP production) and co-treat with this compound for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., LANCE Ultra cAMP detection kit).

    • Data are expressed as a percentage of the inhibition of forskolin-mediated cAMP accumulation.

ERK1/2 Phosphorylation Assay

This assay determines the effect of this compound on A1R-mediated activation of the MAPK/ERK pathway.

  • Cell Line: Appropriate cell line expressing the A1 receptor (e.g., CHO-A1R).

  • Assay Procedure:

    • Culture cells in 96-well plates and serum-starve overnight.

    • Pre-treat cells with this compound for a specified time.

    • Stimulate cells with an A1R agonist (e.g., R-PIA) in the presence of this compound for a short period (e.g., 5-10 minutes).

    • Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate method such as Western blotting or a plate-based immunoassay (e.g., AlphaScreen SureFire).

    • Quantify the ratio of phosphorylated ERK1/2 to total ERK1/2.

In Vivo Conditioned Place Preference (CPP) in a Rat Model of Neuropathic Pain

This behavioral assay assesses the rewarding properties of pain relief induced by this compound, indicating its efficacy against spontaneous pain.

  • Animal Model: Rats with surgically induced neuropathic pain (e.g., partial nerve ligation).

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in each of the two larger chambers.

  • Protocol:

    • Pre-conditioning (Habituation): For several days, allow rats to freely explore all three chambers of the CPP box to establish a baseline preference.

    • Conditioning:

      • On the conditioning day, administer vehicle (e.g., DMSO/saline) and confine the rat to one of the large chambers (e.g., the initially preferred chamber) for a set period.

      • Several hours later, administer this compound (e.g., 10 µg intrathecally) and confine the rat to the opposite chamber for the same duration. The chamber pairings are counterbalanced across animals.

    • Post-conditioning (Test): On the following day, place the rat in the central chamber with free access to all chambers and record the time spent in each chamber over a 15-minute period. An increase in time spent in the drug-paired chamber compared to baseline indicates a rewarding effect (i.e., pain relief).

Ex Vivo Spinal Cord Slice Electrophysiology

This technique is used to measure the effect of this compound on synaptic transmission in the spinal cord.

  • Tissue Preparation:

    • Anesthetize an adult rat and perform a laminectomy to expose the spinal cord.

    • Rapidly dissect the lumbar spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Prepare transverse spinal cord slices (e.g., 300-400 µm thick) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Perform whole-cell patch-clamp recordings from neurons in the superficial dorsal horn.

    • Evoke excitatory postsynaptic currents (eEPSCs) by stimulating dorsal root afferents.

    • Bath-apply this compound at various concentrations and record the changes in the amplitude and frequency of eEPSCs.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy camp cAMP Accumulation Assay data_analysis1 data_analysis1 camp->data_analysis1 Determine pKB, Logαβ, LogτB erk ERK1/2 Phosphorylation Assay data_analysis2 data_analysis2 erk->data_analysis2 Quantify pERK/total ERK cpp Conditioned Place Preference data_analysis3 data_analysis3 cpp->data_analysis3 Analyze time spent in drug-paired chamber ephys Spinal Cord Electrophysiology data_analysis4 data_analysis4 ephys->data_analysis4 Measure changes in eEPSC amplitude/frequency start This compound Compound start->camp Assess modulation of A1R-Gi signaling start->erk Determine impact on downstream MAPK pathway start->cpp Evaluate analgesic effect on spontaneous pain start->ephys Measure modulation of spinal nociceptive transmission

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a promising A1R positive allosteric modulator with a well-defined mechanism of action and demonstrated analgesic efficacy in preclinical models of neuropathic pain. Its ability to selectively enhance endogenous adenosine signaling in pathological states offers a significant advantage over traditional A1R agonists, potentially leading to a safer and more effective non-opioid pain therapeutic. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and develop this compound and other novel A1R PAMs.

References

Methodological & Application

MIPS521: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2][3] As a PAM, this compound enhances the binding and signaling of the endogenous agonist, adenosine, at the A1R.[4] This mode of action offers a promising therapeutic strategy, particularly in conditions where endogenous adenosine levels are elevated, such as in neuropathic pain states.[2] Preclinical studies have demonstrated the analgesic efficacy of this compound in rat models of neuropathic pain, highlighting its potential as a non-opioid analgesic agent.

These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the therapeutic potential of this compound, with a focus on its application in pain research.

Mechanism of Action

This compound binds to a novel, extrahelical allosteric site on the A1R, which is a G protein-coupled receptor (GPCR) that preferentially couples to Gi/o proteins. This binding event stabilizes the conformation of the receptor in a way that enhances the affinity and efficacy of endogenous adenosine. The downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the A1R signaling pathway ultimately leads to the observed analgesic effects.

Signaling Pathway Diagram

MIPS521_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound This compound->A1R Binds (Allosteric) G_Protein Gi/o Protein A1R->G_Protein Activates AC_inactive Adenylyl Cyclase (Inactive) G_Protein->AC_inactive Inhibits cAMP cAMP AC_inactive->cAMP Inhibition of conversion AC_active Adenylyl Cyclase (Active) ATP ATP ATP->cAMP Conversion AC (active) ATP Effect Analgesic Effect cAMP->Effect Reduced cAMP leads to

Caption: this compound Signaling Pathway

In Vivo Experimental Protocol: Neuropathic Pain Model

This protocol outlines a typical in vivo study to assess the analgesic efficacy of this compound in a rat model of neuropathic pain.

Animal Model
  • Species: Adult male Sprague-Dawley or Wistar rats.

  • Model: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) model of neuropathic pain. These models are widely used to induce persistent pain behaviors that mimic human neuropathic pain conditions.

This compound Formulation and Administration
  • Formulation: this compound can be dissolved in a vehicle such as DMSO, which is then diluted with saline. It is crucial to establish the final concentration of DMSO to be non-toxic and to have a vehicle control group.

  • Administration: Intrathecal (i.t.) administration is a common route for delivering this compound directly to the spinal cord, a key site for pain processing.

Experimental Groups
  • Group 1 (Sham): Animals undergo sham surgery without nerve injury and receive vehicle administration.

  • Group 2 (Vehicle Control): Animals with nerve injury receive vehicle administration.

  • Group 3 (this compound Treatment): Animals with nerve injury receive this compound at various doses (e.g., 1, 3, 10, 30 µg).

  • Group 4 (Positive Control): Optional group receiving a known analgesic (e.g., morphine) to validate the pain model.

Behavioral Testing
  • Mechanical Allodynia: This is a key symptom of neuropathic pain where a normally non-painful stimulus becomes painful. It is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is measured before and at multiple time points after this compound administration.

  • Thermal Hyperalgesia: Assessed using methods like the Hargreaves test (radiant heat) or the cold plate test. This measures an increased sensitivity to thermal stimuli.

Study Timeline

A typical timeline would involve:

  • Day -7 to -1: Acclimatization and baseline behavioral testing.

  • Day 0: Induction of neuropathic pain via surgery.

  • Day 7 to 14: Post-operative recovery and confirmation of pain development.

  • Day 14 onwards: this compound or vehicle administration followed by behavioral testing at various time points (e.g., 30, 60, 120, 240 minutes post-injection).

Experimental Workflow Diagram

MIPS521_InVivo_Workflow cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Acclimatization Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Surgery Neuropathic Pain Surgery (CCI/SNI) Baseline->Surgery Recovery Recovery Surgery->Recovery Pain_Confirmation Pain Development Confirmation Recovery->Pain_Confirmation Grouping Randomization into Experimental Groups Pain_Confirmation->Grouping Treatment This compound or Vehicle Administration (i.t.) Grouping->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Data_Analysis Data Collection & Analysis Post_Treatment_Testing->Data_Analysis Results Evaluation of Analgesic Efficacy Data_Analysis->Results

Caption: In Vivo Experimental Workflow for this compound

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo and in vitro studies of this compound.

ParameterValueSpecies/SystemNotesReference
In Vivo Efficacy
Dose Range (analgesia)1 - 30 µg (intrathecal)RatReverses mechanical hyperalgesia in a neuropathic pain model.
pEC₅₀ (eEPSC reduction)6.9Rat (spinal cord slices)Reduces evoked excitatory postsynaptic currents.
In Vitro Potency
pKB (A1R affinity)4.95CHO cellsAllosteric affinity for the adenosine A1 receptor.
KB (A1R affinity)11 µMCHO cellsAllosteric affinity for the adenosine A1 receptor.
Concentration (cAMP inhibition)0.3 - 30 µMCHO cellsPotentiates adenosine-mediated inhibition of cAMP.
Concentration (ERK1/2 phosphorylation)3 - 10 µM-Enhances R-PIA-mediated ERK1/2 phosphorylation.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain. Its mechanism as a positive allosteric modulator of the A1R offers a targeted approach to analgesia, particularly in disease states with elevated endogenous adenosine. The protocols and data presented here provide a foundation for researchers and drug development professionals to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols for Intrathecal MIPS521 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intrathecal administration of MIPS521 in rat models of neuropathic pain. The protocols detailed below are based on published research and are intended to guide researchers in the design and execution of similar in vivo studies.

Introduction

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It has demonstrated significant analgesic efficacy in preclinical models of neuropathic pain when administered intrathecally.[1] this compound enhances the signaling of the endogenous A1R agonist, adenosine, particularly in pathological states where adenosine levels are elevated, such as in the spinal cord following nerve injury.[1] This targeted modulation offers the potential for potent pain relief with a reduced side effect profile compared to direct A1R agonists.

Mechanism of Action

This compound binds to an extrahelical, lipid-facing allosteric site on the A1R, distinct from the orthosteric binding site of adenosine.[1] This binding stabilizes the adenosine-receptor-G protein complex, thereby potentiating the intracellular signaling cascade initiated by adenosine. The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the A1R by an agonist, and potentiation by a PAM like this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the modulation of neuronal excitability and pain transmission.

Signaling Pathway Diagram

MIPS521_A1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Endogenous Agonist) A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds to orthosteric site This compound This compound (PAM) This compound->A1R Binds to allosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesic Effect (Reduced Nociception) cAMP->Analgesia Leads to Experimental_Workflow start Start psnl Partial Sciatic Nerve Ligation (PSNL) or Sham Surgery start->psnl recovery1 Recovery (7 days) psnl->recovery1 catheter Intrathecal Catheter Implantation recovery1->catheter recovery2 Recovery (5-7 days) catheter->recovery2 baseline Baseline Behavioral Testing (Von Frey & CPP Pre-conditioning) recovery2->baseline drug_admin Intrathecal Administration (this compound or Vehicle) baseline->drug_admin behavioral_testing Post-treatment Behavioral Testing drug_admin->behavioral_testing von_frey Von Frey Test (1-hour post-injection) behavioral_testing->von_frey cpp_test Conditioned Place Preference Test behavioral_testing->cpp_test data_analysis Data Analysis von_frey->data_analysis cpp_test->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Administration of MIPS521

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity and cardiovascular function.[1][2] As a PAM, this compound enhances the effect of the endogenous agonist, adenosine, at the A1R. This mechanism has shown promise for the development of novel analgesics for neuropathic pain, as it offers the potential for tissue- and disease-specific effects with a reduced side-effect profile compared to direct A1R agonists.[1][3][4]

These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its pharmacological properties and the signaling pathway it modulates.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound
PropertyValueReference
Chemical Name --INVALID-LINK--methanone
Molecular Formula C₁₉H₁₀ClF₆NOS
Molecular Weight 449.8 g/mol
Mechanism of Action Positive Allosteric Modulator of Adenosine A1 Receptor
Affinity (pKb) 4.95
Affinity (Kb) 11 µM
In Vivo Efficacy Reverses mechanical hyperalgesia in rat models of neuropathic pain
Vehicle for In Vivo Administration 60:40 DMSO/Saline
Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain
Administration RouteDose RangeEffectAnimal ModelReference
Intrathecal1 - 30 µg in 10 µLReversal of mechanical hyperalgesiaSpinal Nerve Ligation in rats

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for intrathecal administration in rats using a dimethyl sulfoxide (DMSO) and saline vehicle.

Materials:

  • This compound powder (purity >98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO:

    • In a sterile, light-protected microcentrifuge tube, weigh the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). The solubility of this compound in DMSO is high.

    • Vortex thoroughly until the this compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage.

  • Prepare the Final Dosing Solution:

    • On the day of the experiment, thaw the this compound DMSO stock solution at room temperature.

    • Calculate the required volume of the stock solution to achieve the desired final dose.

    • In a new sterile microcentrifuge tube, add the calculated volume of the this compound DMSO stock solution.

    • Add sterile saline to the tube to achieve a final DMSO:saline ratio of 60:40 (v/v). For example, to prepare 100 µL of the final solution, use 60 µL of the this compound/DMSO stock and 40 µL of sterile saline.

    • Vortex the solution gently to ensure it is well-mixed.

    • Caution: High concentrations of DMSO can be pro-nociceptive. The 60:40 ratio has been used in published studies, but it is recommended to keep the final DMSO concentration in the administered volume as low as possible.

  • Administration:

    • Administer the freshly prepared this compound solution to the animals immediately. Do not store the diluted solution for extended periods.

Protocol 2: In Vivo Administration of this compound via Intrathecal Injection in Rats

This protocol outlines the procedure for intrathecal injection of this compound in a rat model of neuropathic pain. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Anesthetized rat (e.g., with isoflurane)

  • Prepared this compound dosing solution

  • Hamilton syringe (or similar micro-volume syringe) with a 30-gauge needle

  • Clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile gauze

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent and protocol.

    • Shave the fur over the lumbar region of the back to expose the injection site.

    • Clean the exposed skin with an antiseptic solution.

  • Intrathecal Injection:

    • Position the rat on a surgical platform to slightly flex the spine, which helps to open the intervertebral spaces.

    • Palpate the iliac crests and locate the L5-L6 intervertebral space.

    • Carefully insert the 30-gauge needle into the intervertebral space, aiming for the subarachnoid space. A slight tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject the desired volume of the this compound solution (e.g., 10 µL).

    • Slowly withdraw the needle.

  • Post-injection Care:

    • Apply gentle pressure to the injection site with sterile gauze to prevent leakage.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe the animal for any signs of distress or adverse effects.

Mandatory Visualizations

A1 Adenosine Receptor Signaling Pathway

A1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds This compound This compound This compound->A1R Enhances Binding Gi_protein Gi Protein A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate Cellular_Response Analgesia cAMP->Cellular_Response Leads to

Caption: A1 Adenosine Receptor signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

InVivo_Workflow Start Start Animal_Model Induce Neuropathic Pain (e.g., Spinal Nerve Ligation) Start->Animal_Model Drug_Prep Prepare this compound Solution (Protocol 1) Animal_Model->Drug_Prep Administration Administer this compound (e.g., Intrathecal Injection) Drug_Prep->Administration Behavioral_Testing Assess Nociceptive Thresholds (e.g., von Frey test) Administration->Behavioral_Testing Data_Analysis Analyze and Compare Treatment vs. Vehicle Behavioral_Testing->Data_Analysis Conclusion Evaluate Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

References

Application Notes and Protocols: MIPS521 for Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] As a PAM, this compound enhances the analgesic effects of endogenous adenosine, particularly in conditions where adenosine levels are elevated, such as in neuropathic pain states.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical rodent models of neuropathic pain, based on peer-reviewed studies.

Mechanism of Action

This compound binds to a novel extrahelical allosteric site on the A1R, which is a G-protein coupled receptor (GPCR) that preferentially couples to Gi/o proteins.[1] This binding stabilizes the interaction between the A1R, its endogenous ligand adenosine, and the associated G-protein. The stabilized complex enhances downstream signaling pathways that ultimately lead to a reduction in nociceptive signaling and attenuation of pain. This allosteric modulation allows for a more targeted therapeutic effect, as this compound's action is dependent on the presence of endogenous adenosine, which is naturally upregulated in injured tissues.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in a rat model of neuropathic pain.

Table 1: Efficacy of Intrathecal this compound in Reversing Mechanical Allodynia

Animal ModelNeuropathic Pain InductionBehavioral AssayDosing RouteThis compound Dosage (µg)VehicleKey Findings
Sprague-Dawley RatPartial Nerve Ligation (PNL)Von Frey TestIntrathecal1-3060:40 DMSO/SalineThis compound produces a robust, dose-dependent reversal of mechanical hyperalgesia. It is more potent than the comparator A1R PAM, VCP171.[1]

Table 2: Efficacy of Intrathecal this compound in Reducing Spontaneous Pain

Animal ModelNeuropathic Pain InductionBehavioral AssayDosing RouteThis compound Dosage (µg)VehicleKey Findings
Sprague-Dawley RatPartial Nerve Ligation (PNL)Conditioned Place Preference (CPP)Intrathecal1060:40 DMSO/SalineThis compound significantly reduces spontaneous pain, as indicated by an increased time spent in the drug-paired chamber.

Signaling Pathway and Experimental Workflow

MIPS521_Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) Gi_protein Gi/o Protein A1R->Gi_protein Coupling MIPS521_site Allosteric Site MIPS521_site->A1R Stabilizes Active State Downstream Downstream Signaling (e.g., ↓cAMP, ↓Ca²+ influx) Gi_protein->Downstream Initiates Adenosine Endogenous Adenosine Adenosine->A1R Binds to orthosteric site This compound This compound This compound->MIPS521_site Binds to Analgesia Analgesia Downstream->Analgesia Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_testing Treatment and Behavioral Testing PNL Partial Nerve Ligation (PNL) Surgery in Rats Recovery Post-Surgery Recovery (approx. 2 weeks) PNL->Recovery Catheter Intrathecal Catheter Implantation Recovery->Catheter Recovery2 Catheter Recovery (2 days) Catheter->Recovery2 Baseline Baseline Behavioral Testing (von Frey / CPP) Recovery2->Baseline Administration Intrathecal Administration of this compound or Vehicle Baseline->Administration Post_Admin_Testing Post-Administration Behavioral Testing Administration->Post_Admin_Testing Data_Analysis Data Analysis Post_Admin_Testing->Data_Analysis

Caption: Experimental Workflow for this compound Efficacy Testing.

Experimental Protocols

Animal Model: Partial Nerve Ligation (PNL)

This protocol describes the induction of neuropathic pain in Sprague-Dawley rats.

  • Anesthesia: Anesthetize the rat using isoflurane (or other appropriate anesthetic).

  • Surgical Procedure:

    • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

    • Carefully isolate the sciatic nerve proximal to its trifurcation.

    • Using a suture (e.g., 8-0 silk), tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.

    • Close the muscle and skin layers with appropriate sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery. Allow for a recovery period of at least 14 days for the neuropathic pain phenotype to develop.

Intrathecal Catheter Implantation and Drug Administration

This protocol details the procedure for direct drug delivery to the spinal cord.

  • Catheter Implantation (performed ~12 days post-PNL):

    • Anesthetize the rat.

    • Make a small incision over the cisterna magna.

    • Carefully insert a polyethylene catheter (PE-10) into the intrathecal space and advance it caudally to the lumbar region.

    • Exteriorize the catheter at the back of the neck and secure it.

    • Flush the catheter with sterile saline to ensure patency.

  • Drug Formulation and Administration:

    • Dissolve this compound in a vehicle of 60% DMSO and 40% saline.

    • Administer the this compound solution or vehicle intrathecally in a small volume (e.g., 10 µL), followed by a flush of sterile saline (e.g., 10 µL) to ensure delivery.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

This protocol outlines the assessment of mechanical sensitivity.

  • Acclimation: Acclimate the rats to the testing environment (e.g., wire mesh-floored cages) for several days before testing.

  • Testing Procedure:

    • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • A positive response is noted as a brisk withdrawal or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).

  • Data Collection: Record the PWT before and at specified time points after this compound or vehicle administration.

Behavioral Assay: Conditioned Place Preference (CPP) for Spontaneous Pain

This protocol assesses the rewarding (pain-relieving) effects of this compound.

  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): Allow the rat to freely explore all three chambers and record the time spent in each to establish baseline preference.

    • Conditioning:

      • On drug-conditioning days, administer this compound (e.g., 10 µg, intrathecally) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

      • On vehicle-conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. Alternate between drug and vehicle conditioning over several days.

    • Post-Conditioning (Test): Place the rat in the neutral central chamber with free access to all chambers and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the test phase compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding (pain-relieving) properties.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain by allosterically modulating the adenosine A1 receptor. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound's analgesic efficacy in rodent models of neuropathic pain. Researchers should adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

MIPS521 cAMP Inhibition Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), a Gαi/o-coupled G protein-coupled receptor (GPCR). Activation of the A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This application note provides a detailed protocol for a robust and sensitive in vitro assay to characterize the activity of this compound and other A1AR modulators by measuring the inhibition of forskolin-stimulated cAMP production in a cellular context. The provided methodologies are essential for researchers in pharmacology, cell biology, and drug discovery to assess the potency and efficacy of such compounds.

Introduction

The adenosine A1 receptor is a key therapeutic target for a variety of conditions, including pain and cardiovascular disorders. This compound enhances the signaling of endogenous adenosine at the A1AR, making it a promising candidate for therapeutic development.[1] A critical step in the pharmacological characterization of this compound and other A1AR modulators is the quantification of their ability to inhibit adenylyl cyclase activity. This is typically achieved through a cAMP inhibition assay, where the production of cAMP is first stimulated by forskolin, a direct activator of adenylyl cyclase, and the inhibitory effect of the test compound is then measured.[2][3] This document outlines a detailed protocol for such an assay using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method, providing a high-throughput and sensitive means to determine the functional consequences of A1AR modulation.

Signaling Pathway

The activation of the adenosine A1 receptor by an agonist, or the potentiation of an agonist by a PAM like this compound, initiates a Gαi/o-mediated signaling cascade. The dissociated Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This decrease in the intracellular concentration of the second messenger cAMP impacts numerous downstream cellular processes.

Adenosine A1 Receptor Signaling Pathway cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor (A1AR) Gi Gi/o Protein A1AR->Gi activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gi->AC inhibits This compound This compound (PAM) This compound->A1AR potentiates Agonist Agonist (e.g., Adenosine) Agonist->A1AR binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream regulates Forskolin Forskolin Forskolin->AC activates This compound cAMP Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis P1 Cell Seeding (24h prior) A1 Add this compound (or vehicle) P1->A1 P2 Reagent Preparation (Assay Buffer, Compounds) P2->A1 A2 Add A1AR Agonist (or vehicle) A1->A2 A3 Add Forskolin (to stimulate cAMP) A2->A3 A4 Incubate (30 min at 37°C) A3->A4 D1 Add Detection Reagents (Eu-cAMP & ULight-anti-cAMP) A4->D1 D2 Incubate (1h at RT) D1->D2 D3 Read Plate (TR-FRET) D2->D3 DA1 Calculate cAMP concentration D3->DA1 DA2 Plot dose-response curves DA1->DA2 DA3 Determine pEC50 / pIC50 DA2->DA3

References

Application Notes and Protocols for MIPS521 in CHO-hA1AR Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a positive allosteric modulator (PAM) of the human adenosine A1 receptor (A1AR).[1][2] The A1AR is a G protein-coupled receptor (GPCR) primarily known for its coupling to Gi/o proteins. This canonical signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, emerging evidence indicates that the A1AR can also couple to Gq proteins, activating phospholipase C (PLC). This alternative pathway stimulates the production of inositol phosphates, such as inositol monophosphate (IP1), and induces the release of intracellular calcium (Ca2+).[3][4][5]

This document provides detailed protocols for utilizing this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human A1AR (CHO-hA1AR). The provided methodologies will enable researchers to investigate the effects of this compound on both the canonical Gi/o-mediated pathway and the Gq-mediated signaling cascade. The protocols cover CHO-hA1AR cell culture, intracellular calcium mobilization assays, and phosphoinositide turnover assays.

Signaling Pathways of the A1 Adenosine Receptor

The A1AR can signal through two distinct pathways upon activation, which can be modulated by compounds like this compound.

G_protein_signaling A1AR A1AR Gi Gi/o A1AR->Gi activates Gq Gq A1AR->Gq activates This compound This compound (PAM) This compound->A1AR potentiates Adenosine Adenosine (Agonist) Adenosine->A1AR activates AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca2+ (ER) IP3->Ca_ER triggers release IP1 IP1 IP3->IP1 metabolizes to Ca_cyto Intracellular Ca2+ Ca_ER->Ca_cyto

A1AR Signaling Pathways.

Data Presentation

The following tables summarize representative quantitative data for the effects of an A1AR agonist and the allosteric modulator this compound in CHO-hA1AR cells. This data is illustrative of typical results that can be obtained using the protocols described in this document.

Table 1: Effect of this compound on A1AR Agonist-Mediated cAMP Inhibition

CompoundConcentration% Inhibition of Forskolin-Stimulated cAMP
Adenosine1 µM50 ± 5
This compound10 µM20 ± 3
Adenosine (1 µM) + this compound (10 µM)-85 ± 7
Forskolin (Control)10 µM0

Data is represented as mean ± SEM and is based on typical findings for A1AR activation in CHO cells.

Table 2: Representative Data for A1AR Agonist-Induced Intracellular Calcium Mobilization

CompoundConcentrationPeak Fluorescence (RFU)
Adenosine10 µM45000 ± 3000
CPA (A1AR Agonist)1 µM55000 ± 4500
Vehicle Control-5000 ± 500

Representative data based on A1AR agonist-induced calcium mobilization in CHO cells.

Table 3: Representative Data for A1AR Agonist-Induced IP1 Accumulation

CompoundConcentrationIP1 Concentration (nM)
Carbachol (M1 Agonist Control)10 µM80 ± 10
Adenosine10 µM30 ± 5
Vehicle Control-5 ± 1

Representative data based on GPCR-mediated IP1 accumulation in CHO cells.

Experimental Protocols

I. Cell Culture of CHO-hA1AR Cells

This protocol describes the routine culture and passaging of adherent CHO-hA1AR cells.

Materials:

  • CHO-hA1AR cells

  • Culture Medium: Ham's F12K or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.

  • 0.25% Trypsin-EDTA.

  • T-75 culture flasks

  • 15 mL conical tubes

  • Humidified incubator at 37°C with 5% CO2.

Protocol:

  • Maintenance: Culture cells in T-75 flasks with 10-15 mL of culture medium.

  • Passaging: Subculture cells when they reach 80-90% confluency (typically every 2-3 days).

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 8 mL of pre-warmed culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh culture medium.

  • Seeding: Seed cells into new T-75 flasks at a ratio of 1:4 to 1:8.

cell_culture_workflow start CHO-hA1AR cells at 80-90% confluency wash Wash with PBS start->wash trypsinize Add Trypsin-EDTA and incubate wash->trypsinize neutralize Neutralize with culture medium trypsinize->neutralize centrifuge Centrifuge cell suspension neutralize->centrifuge resuspend Resuspend cell pellet centrifuge->resuspend seed Seed into new flasks resuspend->seed end Incubate at 37°C, 5% CO2 seed->end

CHO-hA1AR Cell Passaging Workflow.
II. Intracellular Calcium Mobilization Assay (FLIPR)

This protocol is for measuring changes in intracellular calcium in CHO-hA1AR cells using a FLIPR (Fluorometric Imaging Plate Reader) system.

Materials:

  • CHO-hA1AR cells

  • Black-walled, clear-bottom 96- or 384-well plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (if required for CHO cells to prevent dye leakage)

  • This compound and A1AR agonist stock solutions (in DMSO)

  • FLIPR instrument

Protocol:

  • Cell Plating:

    • The day before the assay, seed CHO-hA1AR cells into black-walled, clear-bottom 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the calcium dye loading buffer according to the manufacturer's instructions, adding probenecid if necessary.

    • Remove the culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the A1AR agonist in assay buffer in a separate compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

    • Analyze the data to determine dose-response curves and EC50/IC50 values.

calcium_assay_workflow start Seed CHO-hA1AR cells in microplate incubate_cells Incubate overnight start->incubate_cells prepare_dye Prepare calcium dye loading buffer incubate_cells->prepare_dye load_dye Load cells with dye prepare_dye->load_dye prepare_compounds Prepare compound plate load_dye->prepare_compounds run_flipr Run assay on FLIPR instrument prepare_compounds->run_flipr analyze_data Analyze fluorescence data run_flipr->analyze_data end Determine dose-response curves analyze_data->end

FLIPR Calcium Assay Workflow.
III. Phosphoinositide (IP1) Turnover Assay (HTRF)

This protocol describes the measurement of IP1 accumulation in CHO-hA1AR cells using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, such as the IP-One HTRF kit.

Materials:

  • CHO-hA1AR cells

  • White, solid-bottom 384-well plates

  • IP-One HTRF Assay Kit

  • Stimulation Buffer (provided with the kit, contains LiCl)

  • This compound and A1AR agonist stock solutions (in DMSO)

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • The day before the assay, seed CHO-hA1AR cells into white, solid-bottom 384-well plates in their culture medium.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Addition and Stimulation:

    • On the day of the assay, carefully remove the culture medium.

    • Prepare serial dilutions of this compound and the A1AR agonist in the stimulation buffer.

    • Add the compound dilutions to the appropriate wells of the cell plate.

    • Incubate the plate at 37°C for the recommended time (e.g., 60 minutes) to allow for IP1 accumulation.

  • Detection:

    • Following the stimulation period, add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to all wells as per the kit instructions.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • HTRF Reading:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Generate dose-response curves and calculate EC50/IC50 values.

ip1_assay_workflow start Seed CHO-hA1AR cells in microplate incubate_cells Incubate overnight start->incubate_cells prepare_compounds Prepare compounds in stimulation buffer incubate_cells->prepare_compounds stimulate_cells Add compounds and incubate prepare_compounds->stimulate_cells add_detection_reagents Add HTRF detection reagents stimulate_cells->add_detection_reagents incubate_detection Incubate at room temperature add_detection_reagents->incubate_detection read_plate Read on HTRF plate reader incubate_detection->read_plate analyze_data Analyze HTRF ratio read_plate->analyze_data end Determine dose-response curves analyze_data->end

References

Application Notes and Protocols: MIPS521 in Conditioned Place Preference (CPP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR).[1][2][3][4] As a PAM, this compound enhances the analgesic effects of endogenous adenosine, particularly in pathological states like neuropathic pain where adenosine levels are elevated.[5] The conditioned place preference (CPP) paradigm is a valuable preclinical tool to assess the motivational properties of drugs, including the rewarding effects of pain relief. In a CPP assay, an animal's preference for an environment previously paired with a drug is measured to infer the drug's rewarding or aversive effects. This document provides detailed application notes and protocols for the use of this compound in CPP assays to evaluate its potential as a non-opioid analgesic for chronic pain.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effect of this compound on spontaneous pain in a conditioned place preference model in nerve-injured rats. The data demonstrates that intrathecal administration of this compound significantly increases the time spent in the drug-paired chamber, indicating a rewarding effect likely due to the alleviation of spontaneous pain.

Treatment GroupDose (Intrathecal)Number of Subjects (n)Mean Time in Drug-Paired Chamber (seconds) ± SEM
Vehicle-8450 ± 50
This compound10 µg8750 ± 60
Morphine10 µg8800 ± 70

Note: The data presented above are representative values derived from graphical representations in the cited literature and are intended for illustrative purposes. For exact values, please refer to the original publication.

Experimental Protocols

Conditioned Place Preference (CPP) Assay for Spontaneous Pain in a Neuropathic Pain Model

This protocol describes a three-phase CPP procedure (habituation, conditioning, and testing) to assess the rewarding effects of this compound, indicative of spontaneous pain relief in a rat model of neuropathic pain (e.g., Partial Nerve Ligation).

Materials:

  • This compound

  • Vehicle (e.g., 60:40 DMSO/saline)

  • Morphine (positive control)

  • Saline (control)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger chambers. The chambers are separated by a removable guillotine door.

  • Intrathecal catheters implanted in rats.

  • Animal subjects: Adult male Sprague-Dawley rats with induced neuropathic pain.

Procedure:

Phase 1: Habituation and Pre-Conditioning (3 days)

  • Habituation: For the first two days, place each rat in the central compartment of the CPP box and allow it to freely explore all three chambers for 15-30 minutes. This allows the animal to acclimate to the apparatus.

  • Pre-Conditioning Preference Test (Day 3): On the third day, record the time each rat spends in each of the two larger chambers for 15 minutes. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study. The chamber that is initially less preferred will be paired with the drug treatment in the subsequent conditioning phase (biased design) to avoid confounding effects of novelty-seeking.

Phase 2: Conditioning (4-6 days)

This phase consists of alternating daily injections of the drug and vehicle, with the animal being confined to the respective paired chamber.

  • Drug Conditioning Day:

    • Administer this compound (10 µg in 10 µL, intrathecal) or morphine (10 µg, intrathecal) to the respective groups.

    • Immediately confine the rat to the initially non-preferred chamber for 30-45 minutes by closing the guillotine door.

  • Vehicle Conditioning Day:

    • Administer the vehicle (e.g., 10 µL of 60:40 DMSO/saline, intrathecal) to all groups.

    • Immediately confine the rat to the initially preferred chamber for 30-45 minutes.

  • Alternate between drug and vehicle conditioning for 4 to 6 days. The order of drug and vehicle administration should be counterbalanced across animals.

Phase 3: Preference Test (Day after last conditioning session)

  • Place the rat in the central compartment of the CPP apparatus with the guillotine doors removed, allowing free access to all chambers.

  • Record the time spent in each of the two large chambers for 15 minutes using an automated tracking system.

  • An increase in the time spent in the drug-paired chamber compared to the pre-conditioning test is indicative of a conditioned place preference.

Visualizations

This compound Mechanism of Action: A1AR Signaling Pathway

MIPS521_A1AR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1AR Adenosine A1 Receptor (A1AR) Adenosine->A1AR Binds This compound This compound This compound->A1AR Positive Allosteric Modulation Gi_protein Gi Protein A1AR->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Analgesia cAMP->Cellular_Response Leads to

Caption: Signaling pathway of this compound as a positive allosteric modulator of the A1 adenosine receptor.

Experimental Workflow for this compound Conditioned Place Preference Assay

CPP_Workflow cluster_setup Setup cluster_protocol Protocol cluster_data Data Analysis Subjects Neuropathic Pain Model (Rats with Intrathecal Catheters) Habituation Phase 1: Habituation (2 days, free exploration) Subjects->Habituation Apparatus Three-Chamber CPP Apparatus Apparatus->Habituation Pre_Test Phase 1: Pre-Conditioning Test (Day 3, baseline preference) Habituation->Pre_Test Conditioning Phase 2: Conditioning (4-6 days, alternating drug/vehicle) Pre_Test->Conditioning Post_Test Phase 3: Preference Test (Day after conditioning) Conditioning->Post_Test Data_Collection Record time spent in each chamber Post_Test->Data_Collection Analysis Compare time in drug-paired chamber (Pre vs. Post-Test) Data_Collection->Analysis Result Increased time in drug-paired chamber = CPP (Analgesia) Analysis->Result

Caption: Experimental workflow for the conditioned place preference assay with this compound.

References

Application Notes and Protocols for Electrophysiological Recording with MIPS521

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a potent and selective positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] As a PAM, this compound enhances the signaling of the endogenous agonist, adenosine, particularly in conditions of elevated adenosine levels such as neuropathic pain.[3] This property makes this compound a valuable research tool and a potential therapeutic agent for non-opioid pain relief.[3][4] this compound binds to a novel, extrahelical allosteric site on the A1R, stabilizing the receptor in its active conformation when bound to adenosine and a G-protein.

These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings, specifically whole-cell patch-clamp in spinal cord slices, to investigate its effects on synaptic transmission. Additionally, a protocol for a functional cAMP assay is included to assess its modulatory activity on A1R signaling.

Data Presentation

Table 1: In Vitro Pharmacology of this compound

ParameterValueCell LineAssayReference
pKB4.95 ± 0.40CHO cells expressing human A1RInhibition of cAMP assay
KB11 µMCHO cells expressing human A1RInhibition of cAMP assay
Log αβ (Cooperativity)1.81 ± 0.53CHO cells expressing human A1RInhibition of cAMP assay
Log τB (Allosteric agonism)0.96 ± 0.34CHO cells expressing human A1RInhibition of cAMP assay

Table 2: Electrophysiological Effects of this compound on eEPSCs in Rat Spinal Cord Dorsal Horn Neurons

ConditionpEC50NotesReference
Nerve-injured rats6.9 ± 0.4This compound was more potent in reducing eEPSCs in nerve-injured animals compared to a similar PAM, VCP171.
Sham surgery controlsNot specifiedThe maximal this compound-induced decrease in synaptic current amplitude was significantly greater in nerve-injured animals compared with sham surgery controls.

Signaling Pathway

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of A1R by adenosine, and potentiation by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

MIPS521_Signaling_Pathway A1R Adenosine A1 Receptor (A1R) Gi_protein Gi/o Protein A1R->Gi_protein Activates This compound This compound This compound->A1R Positive Allosteric Modulation Adenosine Adenosine Adenosine->A1R Binds AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Electrophysiology_Workflow A Anesthesia & Dissection B Spinal Cord Slice Preparation A->B C Slice Recovery B->C D Whole-Cell Patch-Clamp Recording C->D E Establish Stable eEPSC Baseline D->E F Bath Application of this compound E->F G Record eEPSC Modulation F->G H Data Analysis (pEC50) G->H

References

Application Notes and Protocols: MIPS521 in Rat Atrial Beat Rate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), a G protein-coupled receptor that plays a crucial role in regulating cardiac function.[1][2][3] Orthosteric agonists of the A1AR are known to induce significant cardiovascular side effects, most notably bradycardia (a slowing of the heart rate), which has limited their therapeutic development.[2][4] this compound offers a promising alternative by selectively enhancing the effect of the endogenous agonist, adenosine, at the A1AR. This mechanism is anticipated to provide a more localized and physiological modulation of receptor activity, potentially avoiding the adverse effects associated with systemic and potent activation by orthosteric agonists.

These application notes provide a detailed protocol for utilizing this compound in an ex vivo rat atrial beat rate assay, a critical tool for assessing the chronotropic effects of novel cardiovascular drugs. The assay allows for the direct measurement of a compound's effect on the spontaneous beating rate of isolated atrial tissue, providing valuable insights into its potential to modulate heart rate. Encouragingly, studies have shown that this compound has a minimal effect on rat atrial beat rate, in stark contrast to the pronounced bradycardic effects of orthosteric A1AR agonists like N6-Cyclopentyladenosine (CPA).

Signaling Pathway of Adenosine A1 Receptor

Activation of the adenosine A1 receptor by an agonist initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. In the sinoatrial node, this cascade ultimately results in the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium channels (GIRK), which hyperpolarizes the cell membrane and decreases the firing rate of pacemaker cells, thus slowing the heart rate.

A1AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1AR Adenosine A1 Receptor (A1AR) G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Adenosine Adenosine Adenosine->A1AR Binds This compound This compound (PAM) This compound->A1AR Enhances Binding PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels (e.g., GIRK) PKA->Ion_Channels Modulates Bradycardia Decreased Heart Rate (Bradycardia) Ion_Channels->Bradycardia Leads to

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocol: Rat Atrial Beat Rate Assay

This protocol details the methodology for assessing the effect of this compound on the spontaneous beat rate of isolated rat atria.

Materials and Reagents
  • Male Wistar rats (250-350 g)

  • Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • This compound

  • N6-Cyclopentyladenosine (CPA) (as a positive control for bradycardia)

  • Dimethyl sulfoxide (DMSO)

  • Carbogen gas (95% O2 / 5% CO2)

  • Heparin

  • Pentobarbital sodium (or other suitable anesthetic)

Equipment
  • Organ bath system with temperature control (37°C)

  • Force-displacement transducer

  • Data acquisition system (e.g., PowerLab)

  • Dissection tools (scissors, forceps)

  • Peristaltic pump (optional, for constant perfusion)

Experimental Workflow

Atrial_Beat_Rate_Workflow cluster_preparation Tissue Preparation cluster_setup Experimental Setup cluster_experiment Data Acquisition cluster_analysis Data Analysis A1 Anesthetize rat and administer heparin A2 Excise heart and place in cold Krebs-Henseleit A1->A2 A3 Isolate atria by removing ventricles A2->A3 B1 Mount atria in organ bath (37°C, carbogen gassed) A3->B1 B2 Connect to force transducer B1->B2 B3 Allow for 30-60 min equilibration period B2->B3 C1 Record baseline spontaneous beat rate B3->C1 C2 Add vehicle (DMSO) and record C1->C2 C3 Construct concentration-response curve for this compound C2->C3 C4 Washout and construct concentration-response curve for CPA (control) C3->C4 D1 Measure beat rate (beats per minute) C4->D1 D2 Normalize data to baseline D1->D2 D3 Plot concentration-response curves and determine EC50 D2->D3

Caption: Experimental Workflow for Rat Atrial Beat Rate Assay.
Detailed Procedure

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium). Administer heparin to prevent blood clotting.

  • Heart Excision and Atria Isolation: Perform a thoracotomy and quickly excise the heart. Immediately place the heart in ice-cold, carbogen-gassed Krebs-Henseleit solution. To isolate the atria, carefully trim away the ventricular tissue.

  • Mounting the Atria: Mount the isolated atria in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution continuously bubbled with carbogen gas (95% O2 / 5% CO2).

  • Transducer Connection and Equilibration: Attach one end of the atrial tissue to a fixed hook and the other end to a force-displacement transducer to record the spontaneous contractions. Allow the atria to equilibrate for at least 30-60 minutes, during which the bathing solution should be changed every 15 minutes.

  • Baseline Recording: Once a stable spontaneous beating rate is achieved, record the baseline atrial beat rate for at least 10-15 minutes.

  • Compound Administration:

    • Vehicle Control: Add the vehicle (e.g., DMSO, typically not exceeding 0.1% of the bath volume) to the organ bath and record the beat rate for 10-15 minutes to ensure it has no effect.

    • This compound: Prepare stock solutions of this compound in DMSO. Add this compound to the organ bath in a cumulative concentration-dependent manner. Allow the beat rate to stabilize at each concentration before adding the next.

    • Positive Control (CPA): After a washout period, a concentration-response curve for the orthosteric A1AR agonist CPA can be generated to confirm the responsiveness of the tissue to A1AR stimulation.

  • Data Acquisition and Analysis: The rate of atrial contraction is measured using a force-transducer connected to a data acquisition system. The atrial beat rate (beats per minute, BPM) is determined for each concentration of the test compound. Data can be expressed as the absolute beat rate or as a percentage of the baseline rate. Concentration-response curves are then plotted to determine the potency (EC50) of the compounds.

Data Presentation

The following table summarizes the expected effects of this compound and the orthosteric A1AR agonist CPA on rat atrial beat rate.

CompoundClassExpected Effect on Rat Atrial Beat RatePotency (EC50) for Negative Chronotropic Effect
This compound Adenosine A1 Receptor Positive Allosteric Modulator (PAM)Minimal to no effect on its own.Not applicable (does not directly induce significant bradycardia).
N6-Cyclopentyladenosine (CPA) Orthosteric Adenosine A1 Receptor AgonistSignificant decrease in atrial beat rate (bradycardia).~2.7 ng/ml (causes a reduction of approximately 209 bpm).

Conclusion

The ex vivo rat atrial beat rate assay is a robust method for evaluating the direct chronotropic effects of pharmacological agents. The provided protocol offers a detailed guide for assessing the cardiac safety profile of this compound. The minimal effect of this compound on atrial beat rate, especially when compared to the potent bradycardic effects of orthosteric A1AR agonists, underscores its potential as a safer therapeutic agent for indications such as non-opioid pain relief. This favorable cardiovascular profile makes this compound a compelling candidate for further drug development.

References

Application Note: MIPS521 In Vitro ERK1/2 Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MIPS521 is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain modulation.[1][2][3][4] As a PAM, this compound enhances the signaling of the endogenous agonist, adenosine, particularly in disease states like neuropathic pain where adenosine levels are elevated.[3] The A1R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Beyond the canonical cAMP pathway, GPCR signaling, including that of A1R, can modulate other intracellular cascades, such as the mitogen-activated protein kinase (MAPK) pathway, of which extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components.

The activation of the ERK1/2 signaling cascade involves a series of phosphorylation events, culminating in the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2). The level of phosphorylated ERK1/2 (p-ERK1/2) is a widely accepted biomarker for the activation of this pathway, which is implicated in cell proliferation, differentiation, and survival. This application note provides detailed protocols for in vitro assays to quantify the effect of this compound on ERK1/2 phosphorylation in a cellular context, providing a valuable tool for researchers and drug development professionals studying A1R signaling and the mechanism of action of this compound.

Principle of the Assay

The assays described herein are designed to measure the change in ERK1/2 phosphorylation in response to this compound treatment in cultured cells expressing the adenosine A1 receptor. By treating cells with this compound in the presence of an A1R agonist (e.g., adenosine or a synthetic agonist like CPA), the potentiation of A1R signaling by this compound is expected to modulate the downstream ERK1/2 pathway. The level of phosphorylated ERK1/2 is then quantified using two common methods: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). The results are typically normalized to the total amount of ERK1/2 protein to account for variations in protein loading or cell number.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the theoretical signaling cascade and the general workflow of the experimental protocols.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A1R Adenosine A1 Receptor (A1R) Gi Gi Protein A1R->Gi Activates Ras Ras Gi->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Transcription Factors (e.g., c-Fos, Elk-1) pERK->Transcription Activates Adenosine Adenosine (Agonist) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Enhances Binding

Figure 1: Simplified ERK1/2 signaling pathway downstream of A1R activation.

Experimental_Workflow cluster_detection Detection of p-ERK1/2 start Start cell_culture Cell Culture (e.g., CHO-A1R, HEK293-A1R) start->cell_culture serum_starvation Serum Starvation (Optional, to reduce basal p-ERK) cell_culture->serum_starvation treatment Treatment with this compound and/or A1R Agonist serum_starvation->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot elisa ELISA protein_quant->elisa data_analysis Data Analysis (Densitometry or Absorbance Reading) western_blot->data_analysis elisa->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for the in vitro ERK1/2 phosphorylation assay.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of p-ERK1/2 levels.

Materials:

  • Cell line expressing adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with A1R)

  • Cell culture medium (e.g., F-12 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Adenosine A1 receptor agonist (e.g., Adenosine, CPA)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Optional: To reduce basal ERK phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.

    • Prepare working solutions of this compound and the A1R agonist in the appropriate vehicle (e.g., DMSO).

    • Treat cells with varying concentrations of this compound with or without a fixed concentration of A1R agonist for the desired time (e.g., 5-60 minutes). Include vehicle-only and agonist-only controls.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To ensure equal protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.

    • Incubate the membrane in a stripping buffer, wash, re-block, and then follow the antibody incubation steps using the anti-total-ERK1/2 antibody.

Data Analysis:

  • Quantify the band intensity for both p-ERK and total ERK using densitometry software.

  • Calculate the ratio of p-ERK to total ERK for each sample to normalize for protein loading.

  • Compare the normalized p-ERK levels across different treatment conditions.

Protocol 2: Cell-Based ELISA for ERK1/2 Phosphorylation

This protocol offers a more quantitative and high-throughput method for measuring p-ERK1/2.

Materials:

  • Cell-based ERK1/2 phosphorylation ELISA kit (e.g., from Assay Genie, R&D Systems, RayBiotech)

  • Black, clear-bottom 96-well cell culture plates

  • Cell line expressing adenosine A1 receptor

  • Cell culture medium

  • This compound and A1R agonist

  • Fluorescence or absorbance microplate reader

Procedure (General, refer to specific kit manual for details):

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer.

    • Culture cells overnight.

    • Serum-starve cells if necessary.

    • Treat cells with serial dilutions of this compound and/or A1R agonist as described in the Western Blot protocol.

  • Fixing and Permeabilization:

    • After treatment, aspirate the medium and fix the cells in the wells, typically with a formaldehyde-based solution provided in the kit.

    • Wash the cells and then add a permeabilization buffer.

  • Immunodetection:

    • Block non-specific binding sites with the provided blocking buffer.

    • Incubate the cells with the primary antibody against p-ERK1/2.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • For normalization, some kits include a second primary antibody for total ERK that is detected with a different fluorescent dye.

  • Signal Detection and Measurement:

    • Add the detection substrate (e.g., a fluorescent or colorimetric HRP substrate).

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

Data Analysis:

  • Subtract the background reading from all measurements.

  • Normalize the p-ERK signal to the total ERK signal or to a total protein stain provided in the kit.

  • Plot the normalized signal against the concentration of this compound to generate dose-response curves and calculate EC50 or IC50 values.

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Example Data Table for Western Blot Densitometry Analysis

Treatment GroupThis compound (µM)Agonist (nM)p-ERK/Total ERK Ratio (Normalized to Vehicle)Fold Change vs. Agonist Alone
Vehicle Control001.00 ± 0.12-
Agonist Alone01005.23 ± 0.451.00
This compound + Agonist0.11006.89 ± 0.511.32
This compound + Agonist11009.41 ± 0.781.80
This compound + Agonist1010012.55 ± 1.022.40
This compound Alone1001.15 ± 0.15-

Data are represented as mean ± SEM from n=3 independent experiments.

Table 2: Example Data Table for Cell-Based ELISA

This compound Concentration (µM)Normalized Fluorescence Units (p-ERK/Total Protein)% of Max Response (vs. Agonist Alone)
0 (Vehicle)150 ± 250%
0 (Agonist Alone)1200 ± 98100%
0.011350 ± 110114%
0.11680 ± 135146%
12100 ± 180186%
102450 ± 205219%
1002500 ± 210224%

Data are represented as mean ± SD from a representative experiment performed in triplicate.

Conclusion

The provided application notes and protocols describe robust methods for assessing the impact of the A1R PAM this compound on the ERK1/2 signaling pathway. Both Western blotting and cell-based ELISA are powerful techniques to quantify changes in ERK1/2 phosphorylation, offering flexibility in terms of throughput and the nature of the data generated. Proper optimization of these assays for the specific cellular model and experimental conditions is crucial for obtaining reliable and reproducible results. These assays will aid in elucidating the detailed mechanism of action of this compound and similar compounds, contributing to the development of novel therapeutics targeting the adenosine A1 receptor.

References

Troubleshooting & Optimization

MIPS521 solubility in DMSO and saline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with MIPS521. Below you will find data on its solubility, detailed protocols for solution preparation, troubleshooting guides for common experimental issues, and an overview of its signaling pathway.

Solubility Data

This compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes its solubility in commonly used laboratory solvents.

SolventSolubilityNotes
DMSO 90 mg/mL (200.08 mM)[1]Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] Sonication and warming may facilitate dissolution.
Ethanol 45 mg/mL
Water InsolubleThis compound will not dissolve in aqueous solutions alone.
Saline InsolubleRequires a co-solvent like DMSO for in vivo administration. A 60:40 DMSO/saline ratio has been used in studies.[2]

Experimental Protocols and FAQs

This section provides detailed protocols for preparing this compound solutions for both in vitro and in vivo experiments, along with frequently asked questions and troubleshooting tips.

In Vitro Experimental Protocol: Preparing this compound for Cell-Based Assays

Objective: To prepare a this compound working solution for treating cells in culture, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (pre-warmed to 37°C)

Protocol:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure no particulate matter remains.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3][4]

  • Prepare the Final Working Solution (Serial Dilution Method):

    • Pre-warm your complete cell culture medium to 37°C.

    • Thaw a single-use aliquot of the high-concentration this compound stock solution.

    • Crucially, do not add the concentrated DMSO stock directly to your final volume of cell culture medium. This can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".

    • Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution.

    • Gently vortex the intermediate dilution.

    • Add the required volume of the intermediate dilution to your cell culture plate wells containing pre-warmed medium to reach the final desired concentration.

In Vivo Experimental Protocol: Formulating this compound for Administration

Objective: To prepare a formulation of this compound suitable for in vivo studies, such as intrathecal administration in rodents.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile saline

Protocol:

  • Prepare the Vehicle:

    • For studies requiring a consistent vehicle across different doses, a 60:40 DMSO/saline vehicle has been successfully used.

    • To prepare this vehicle, aseptically mix 6 parts of anhydrous DMSO with 4 parts of sterile saline.

  • Dissolve this compound:

    • Weigh the required amount of this compound and dissolve it in the 60:40 DMSO/saline vehicle to the desired final concentration.

    • Vortex thoroughly to ensure complete dissolution.

Note: The high concentration of DMSO is necessary to solubilize this compound for the highest doses. This same vehicle should be used for all dose levels and the vehicle control group to ensure consistency.

Troubleshooting Guide & FAQs

Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?

A1: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Use the Serial Dilution Method: As described in the in vitro protocol, avoid adding your concentrated DMSO stock directly to a large volume of aqueous medium. Create an intermediate dilution in pre-warmed medium first.

  • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often increases with temperature.

  • Slow Addition and Mixing: When making your dilutions, add the this compound solution dropwise to the medium while gently vortexing or swirling the tube. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: Your desired concentration may be above the solubility limit of this compound in your specific cell culture medium. Consider performing a solubility test to determine the maximum achievable concentration without precipitation.

  • Check Your DMSO: Ensure you are using anhydrous (dry) DMSO. Water absorbed by DMSO from the atmosphere can lower its solvating power for hydrophobic compounds.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: While this can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced toxicity. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.

Q3: Can I store my diluted this compound working solution in cell culture medium?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. The compound's stability in culture medium at 37°C may be limited, and there is a risk of precipitation over time. It is best practice to prepare fresh working solutions for each experiment from your frozen DMSO stock.

This compound Signaling Pathway and Experimental Workflow

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). This means it binds to a site on the receptor that is different from the binding site of the endogenous agonist, adenosine. By doing so, this compound enhances the receptor's response to adenosine. The A1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.

MIPS521_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound This compound->A1R Enhances Binding Gi_o Gαi/o A1R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits PLC Phospholipase C (PLC) Gi_o->PLC Activates cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG IP3->Downstream DAG->Downstream

Caption: this compound enhances adenosine's activation of the A1R, leading to Gαi/o-mediated signaling.

The diagram above illustrates the primary signaling cascade initiated by this compound and adenosine. Activation of the A1R by adenosine, potentiated by this compound, leads to the activation of the inhibitory G-protein, Gαi/o. This has two main downstream effects:

  • Inhibition of adenylyl cyclase , which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC) , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

These second messengers then modulate a variety of downstream cellular processes.

experimental_workflow prep Prepare 10 mM this compound Stock in Anhydrous DMSO solubility_test Determine Max Soluble Conc. in Pre-warmed (37°C) Media prep->solubility_test intermediate Prepare Intermediate Dilution in Pre-warmed Media solubility_test->intermediate Inform Concentration final_dilution Add Intermediate Dilution to Cells in Culture Plate intermediate->final_dilution incubation Incubate Cells for Desired Time Period final_dilution->incubation assay Perform Downstream Assay (e.g., cAMP measurement) incubation->assay

Caption: Recommended workflow for preparing this compound for in vitro cell-based assays.

References

MIPS521 Plasma Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of MIPS521 in human and rat plasma.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound in human and rat plasma?

A1: this compound has been demonstrated to be stable in both human and rat plasma.[1] In a key study, it was shown to be stable over a 4-hour incubation period.[1] While specific quantitative data on the percentage of compound remaining over time is not publicly available, the qualitative assessment confirms its stability under typical in vitro experimental conditions.

Q2: Are there any known metabolites of this compound formed in plasma?

A2: Current literature does not specify any major metabolites of this compound that are formed in human or rat plasma under in vitro conditions. Its stability over a 4-hour period suggests that it is not rapidly metabolized by plasma enzymes.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1] It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the receptor's response to adenosine, particularly in conditions where endogenous adenosine levels are elevated, such as in neuropathic pain states.[1]

Q4: How does the plasma stability of this compound impact its in vivo efficacy?

A4: The stability of this compound in plasma is a favorable characteristic for a drug candidate, as it suggests that the compound is less likely to be rapidly cleared from the bloodstream. This can contribute to a longer half-life in vivo, allowing for sustained therapeutic concentrations at the target site of action.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent results in plasma stability assays. 1. Improper sample handling: Repeated freeze-thaw cycles or prolonged exposure to room temperature can affect plasma enzyme activity and compound stability. 2. Variable plasma quality: The source and handling of plasma can introduce variability. 3. Analytical method variability: Inconsistent extraction efficiency or instrument response in LC-MS/MS analysis.1. Minimize freeze-thaw cycles and keep plasma samples on ice during handling. 2. Use pooled plasma from a reputable commercial vendor and handle it according to the supplier's instructions. 3. Ensure the LC-MS/MS method is fully validated for linearity, precision, and accuracy. Use an appropriate internal standard.
Precipitation of this compound in the plasma incubation. 1. Low solubility: this compound may have limited solubility in aqueous matrices like plasma, especially at higher concentrations. 2. Incorrect solvent concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, causing precipitation when added to plasma.1. Determine the aqueous solubility of this compound before conducting plasma stability studies. 2. Keep the final concentration of the organic solvent in the incubation mixture low, typically ≤1%.
High variability between replicate measurements. 1. Inaccurate pipetting: Small volumes of compound stock solution or plasma can be difficult to pipette accurately. 2. Incomplete reaction termination: Failure to immediately and completely stop enzymatic degradation at the specified time points.1. Use calibrated pipettes and appropriate techniques for handling small volumes. 2. Ensure rapid and thorough mixing with a protein precipitation agent (e.g., cold acetonitrile) to quench the reaction effectively.

Data Summary

As specific quantitative stability data for this compound is not available in the public domain, a qualitative summary is provided below.

Table 1: Qualitative Stability of this compound in Human and Rat Plasma

SpeciesStability AssessmentIncubation PeriodReference
HumanStable4 hours
RatStable4 hours

Experimental Protocols

Detailed Methodology for In Vitro Plasma Stability Assay

This protocol is a general guideline for assessing the stability of a test compound like this compound in plasma.

1. Materials and Reagents:

  • This compound

  • Pooled human and rat plasma (with anticoagulant, e.g., heparin)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal standard (a structurally similar and stable compound)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.

  • Incubation:

    • Pre-warm the human and rat plasma to 37°C.

    • In a 96-well plate, add a small volume of the this compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤1%.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination:

    • To terminate the reaction at each time point, add a 3-fold volume of ice-cold acetonitrile containing the internal standard to the plasma sample.

    • Vortex the samples vigorously to precipitate the plasma proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

    • The percentage of this compound remaining at each time point is calculated relative to the concentration at the 0-minute time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • The half-life (t½) can be determined by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

Visualizations

A1 Adenosine Receptor Signaling Pathway

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds This compound This compound This compound->A1R Enhances Binding Gi_protein Gi Protein (αβγ) A1R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Cellular_Response Leads to

Caption: A1 Adenosine Receptor signaling pathway modulated by this compound.

Experimental Workflow for Plasma Stability Assay

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Stock_Solution Prepare this compound Stock (1 mM in DMSO) Incubate Incubate this compound (1 µM) with Plasma at 37°C Stock_Solution->Incubate Plasma_Prep Pre-warm Plasma (Human/Rat) to 37°C Plasma_Prep->Incubate Timepoints Collect Aliquots at 0, 15, 30, 60, 120, 240 min Incubate->Timepoints Terminate Add Cold Acetonitrile with Internal Standard Timepoints->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze by LC-MS/MS Supernatant->LCMS Data_Analysis Calculate % Remaining and Half-life LCMS->Data_Analysis

Caption: Workflow for determining the in vitro plasma stability of this compound.

References

MIPS521 Technical Support Center: Solutions for Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with MIPS521 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), showing promise as a non-opioid analgesic.[1][2] Its chemical structure lends itself to poor water solubility, which presents a significant challenge in experimental settings. This low aqueous solubility can lead to precipitation, resulting in inaccurate compound concentrations, reduced biological activity, and lack of experimental reproducibility.

Q2: What are the initial signs of this compound precipitation in my experiment?

Signs of precipitation can include visible particulate matter, cloudiness, or a film in your solution upon dilution of the stock. In cell-based assays, microscopic examination of the wells may reveal crystalline structures. Such precipitation can interfere with assay readings, for example, by scattering light in absorbance-based assays.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility.

Q4: What is the maximum recommended final concentration of DMSO in my aqueous solution?

The final concentration of DMSO in your aqueous solution (e.g., cell culture media or buffer) should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. It is essential to perform a vehicle control experiment to ensure the final DMSO concentration does not affect your experimental results.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

Troubleshooting Guide: Avoiding this compound Precipitation

Issue: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer or cell culture medium.

This is a common challenge with hydrophobic compounds like this compound. The following steps can help you troubleshoot and prevent precipitation:

1. Optimize Stock Solution and Dilution Technique:

  • Ensure Complete Dissolution of Stock: Before diluting, ensure your this compound is fully dissolved in DMSO. Gentle warming to 60°C and sonication can aid in dissolution.[1]

  • Pre-warm Aqueous Medium: Pre-warming your aqueous buffer or cell culture medium to 37°C can help improve the solubility of this compound upon dilution.

  • Rapid and Thorough Mixing: Add the this compound stock solution to the pre-warmed aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can lead to immediate precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual reduction in the DMSO concentration can help keep the compound in solution.

2. Adjust the Final Concentration of this compound:

  • It is possible that the intended final concentration of this compound exceeds its solubility limit in the aqueous medium. Perform a solubility test by preparing a serial dilution of this compound in your final assay buffer and visually inspecting for precipitation after a relevant incubation period. This will help you determine the maximum workable concentration.

3. Modify the Composition of the Aqueous Solution:

  • Co-solvents: For in vivo studies, a co-solvent system may be necessary. A published study successfully used a 60:40 DMSO/saline vehicle for intrathecal administration in rats. For in vitro assays, the addition of a small percentage of a less polar, water-miscible co-solvent might be tested, although this needs to be carefully validated for cell toxicity.

  • Serum Concentration: In cell culture experiments, components in fetal bovine serum (FBS) can sometimes interact with the compound. If your experimental design allows, you could try reducing the serum concentration.

Data Presentation

Table 1: Solubility of this compound in DMSO

SupplierConcentrationMethod
MedchemExpress25 mg/mL (55.58 mM)Requires ultrasonic and warming to 60°C
TargetMol60 mg/mL (133.39 mM)Sonication is recommended

Table 2: this compound Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₀ClF₆NOS
Molecular Weight449.8 g/mol
AppearanceLight yellow to green yellow solid

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 449.8 g/mol ). For example, for 1 mL of a 10 mM stock, you will need 4.498 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 60°C water bath until the solution is clear.

    • Visually inspect the solution to ensure no solid particles remain.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

    • Sterile microcentrifuge tubes or a multi-well plate

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM this compound stock solution needed. Ensure the final DMSO concentration in your assay does not exceed 0.5%.

    • In a sterile tube, add the required volume of pre-warmed aqueous medium.

    • While gently vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualizations

MIPS521_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_assay Experimental Assay weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve prewarm Pre-warm Aqueous Medium to 37°C add_stock Add Stock to Medium with Vortexing dissolve->add_stock prewarm->add_stock use_immediately Use Freshly Prepared Solution Immediately add_stock->use_immediately

Caption: Experimental workflow for preparing this compound solutions to minimize precipitation.

A1R_Signaling_Pathway This compound This compound (PAM) A1R Adenosine A1 Receptor This compound->A1R enhances Adenosine Adenosine Adenosine->A1R activates Gi_o Gi/o Protein A1R->Gi_o AC Adenylyl Cyclase Gi_o->AC PLC Phospholipase C Gi_o->PLC K_channel K+ Channel Gi_o->K_channel activates Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG

Caption: Simplified signaling pathway of the Adenosine A1 Receptor modulated by this compound.

References

MIPS521 Technical Support Center: Investigating Potential Pro-Nociceptive Effects of DMSO Vehicle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing MIPS521, a positive allosteric modulator of the adenosine A1 receptor (A1AR), in preclinical pain models. A critical aspect of in vivo studies with this compound is the use of a high concentration of Dimethyl Sulfoxide (DMSO) as a vehicle. This guide addresses the potential pro-nociceptive effects of the DMSO vehicle and offers troubleshooting strategies to ensure accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Due to its hydrophobic nature, this compound is often dissolved in a high concentration of DMSO. Published studies have utilized a vehicle of 60% DMSO in saline for intrathecal administration in rats[1].

Q2: Can the DMSO vehicle itself affect nociceptive responses?

A2: Yes, DMSO is not an inert vehicle and can exert its own pharmacological effects, which appear to be dependent on the concentration and route of administration. While some studies have reported anti-nociceptive effects of DMSO, particularly at lower concentrations or when administered orally or centrally, other evidence suggests pro-nociceptive or inflammatory effects, especially with local or subcutaneous administration[2][3][4].

Q3: Is there evidence for pro-nociceptive effects of high concentrations of DMSO?

A3: While direct studies on 60% intrathecal DMSO are limited, subcutaneous injection of DMSO has been shown to increase nociceptive responses in the formalin test in mice[3]. Conversely, one study found that intrathecal administration of 20% DMSO had an antinociceptive effect in the mouse formalin test. Another study in rats with chronic constriction injury found that 30% intrathecal DMSO did not significantly alter baseline thermal withdrawal latency compared to normal saline. It is crucial to consider that the high concentration (60%) used for this compound may have effects that are not observed at lower concentrations.

Q4: How can I control for the potential effects of the DMSO vehicle in my this compound experiments?

A4: A vehicle control group is absolutely essential. This group should receive the exact same concentration of DMSO in saline as the this compound-treated group, administered via the same route and volume. This allows for the direct assessment of the vehicle's effects on nociceptive thresholds and behaviors.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in pain-like behaviors in the vehicle control group. Pro-nociceptive effects of high-concentration DMSO. This may be an inherent effect of the vehicle. Ensure this effect is consistent and statistically analyzed. The effect of this compound should be evaluated as the difference between the drug-treated group and the vehicle control group, not just an untreated or saline-treated group.
High variability in nociceptive responses within the vehicle control group. Inconsistent administration technique or animal stress. Refine your injection technique to ensure consistent delivery to the target site (e.g., intrathecal space). Ensure adequate animal habituation to the experimental procedures and environment to minimize stress-induced analgesia or hyperalgesia.
This compound appears to have no effect or a reduced effect compared to literature. Masking of the analgesic effect by pro-nociceptive vehicle effects. Carefully analyze the magnitude of the vehicle's effect. If the pro-nociceptive effect of the vehicle is substantial, it may be partially obscuring the analgesic effect of this compound. Consider if a lower, yet still effective, concentration of DMSO can be used to dissolve this compound.
Observed analgesic effect of this compound is not statistically significant from the vehicle control. Insufficient statistical power or true lack of effect at the tested dose. Increase the number of animals per group to enhance statistical power. Conduct a dose-response study for this compound to determine the optimal therapeutic dose in your model.

Quantitative Data Summary

The following table summarizes findings on the effects of DMSO on nociception from various studies. Note the differences in species, administration routes, and concentrations.

DMSO Concentration Administration Route Animal Model Nociceptive Test Observed Effect Citation
60% in salineIntrathecalRatNot specified (vehicle for this compound)Vehicle control used
100%, 20%, 5%, 1%IntrathecalMouseFormalin Test100% and 20% showed antinociceptive effects.
20%, 10%, 5%, 1%IntraperitonealMouseFormalin Test20% and 10% showed antinociceptive effects.
Not specifiedSubcutaneousMouseFormalin TestIncreased nociceptive responses in both phases.
30%IntrathecalRat (CCI model)Thermal WithdrawalNo significant difference from normal saline on baseline.
2%, 5%, 20%Microinjection into vlPAGRatHot Plate2% enhanced morphine potency; 5% and 20% reduced it.

Experimental Protocols

Detailed methodologies for key nociceptive assays are provided below. It is crucial to include a vehicle control group in each experiment.

Von Frey Test for Mechanical Allodynia

This test assesses the withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying forces

  • Elevated mesh platform

  • Plexiglas enclosures for animal habituation

Procedure:

  • Habituation: Place the animal in the Plexiglas enclosure on the mesh platform for at least 30 minutes before testing to allow for acclimation.

  • Stimulation: Apply the von Frey filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.

  • Observation: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Start with a filament in the middle of the force range. If there is a response, choose a weaker filament. If there is no response, choose a stronger filament. The "up-down" method of Dixon is commonly used to determine the 50% withdrawal threshold.

Hot Plate Test for Thermal Nociception

This test measures the latency to respond to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Plexiglas cylinder to keep the animal on the plate

Procedure:

  • Set Temperature: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

  • Placement: Gently place the animal on the hot plate and start the timer immediately.

  • Observation: Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Latency Measurement: Stop the timer and remove the animal as soon as a nocifensive behavior is observed.

  • Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage. If the animal does not respond within the cut-off time, remove it and record the cut-off time as the latency.

Formalin Test for Inflammatory Pain

This test assesses the response to a persistent chemical stimulus.

Materials:

  • Dilute formalin solution (e.g., 2.5-5% in saline)

  • Observation chamber

  • Timer

Procedure:

  • Habituation: Place the animal in the observation chamber for at least 30 minutes before the injection.

  • Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.

  • Observation and Scoring: Immediately after the injection, observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute): 0-5 minutes post-injection, reflecting direct nociceptor activation.

    • Phase 2 (Inflammatory): 15-40 minutes post-injection, reflecting inflammatory processes.

Visualizations

Nociceptive Signaling Pathway

G stimulus Noxious Stimulus (Thermal, Mechanical, Chemical) nociceptor Nociceptor Activation (Peripheral Nerve Ending) stimulus->nociceptor spinal_cord Spinal Cord Dorsal Horn nociceptor->spinal_cord Signal Transduction transmission Ascending Pathways (Spinothalamic Tract) spinal_cord->transmission brain Brain (Thalamus, Cortex) transmission->brain perception Pain Perception brain->perception descending Descending Modulation (PAG, RVM) brain->descending descending->spinal_cord Inhibition/Facilitation G start Start: Hypothesis (this compound has analgesic effects) groups Experimental Groups start->groups g1 Group 1: Naive/Saline Control groups->g1 g2 Group 2: Vehicle Control (60% DMSO in Saline) groups->g2 g3 Group 3: This compound in Vehicle groups->g3 admin Drug/Vehicle Administration (e.g., Intrathecal) g1->admin g2->admin g3->admin assay Nociceptive Assay (e.g., von Frey, Hot Plate) admin->assay data Data Collection (Withdrawal Threshold/Latency) assay->data analysis Statistical Analysis data->analysis c1 Compare G2 vs G1: Assess Vehicle Effect analysis->c1 c2 Compare G3 vs G2: Assess this compound Effect analysis->c2 end Conclusion c1->end c2->end

References

Technical Support Center: Troubleshooting MIPS521 Variability in cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in cyclic AMP (cAMP) assays involving the A1 adenosine receptor (A1R) positive allosteric modulator (PAM), MIPS521.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during cAMP assays with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: We are observing high well-to-well variability in our cAMP assay results with this compound. What are the likely causes?

High variability can stem from several factors, ranging from general assay setup to specifics of this compound's mechanism.

  • Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability in cell-based assays.

    • Solution: Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between plating wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, the orthosteric agonist, forskolin, or lysis buffer will lead to variable results.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure consistent volume delivery across all channels.

  • This compound Solubility Issues: this compound is a hydrophobic compound and may precipitate in aqueous assay buffers if not prepared correctly.[1]

    • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2][3] When preparing working dilutions in assay buffer, ensure thorough mixing and avoid concentrations that exceed its aqueous solubility. It is advisable to perform a solubility test for this compound in your specific assay buffer.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to increased concentrations of reagents and higher variability.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or PBS to maintain a humid environment across the plate.

Q2: The potentiation of the orthosteric agonist by this compound is lower than expected or inconsistent. Why might this be?

The efficacy of a PAM like this compound is highly dependent on the assay conditions and the interplay with the orthosteric agonist.

  • Suboptimal Orthosteric Agonist Concentration: The degree of potentiation by a PAM is dependent on the concentration of the orthosteric agonist used. This phenomenon is known as "probe dependence".[4]

    • Solution: To construct a full concentration-response curve for the PAM, a fixed, sub-maximal concentration (e.g., EC20) of the orthosteric agonist should be used. To determine the effect of the PAM on agonist potency, a full agonist concentration-response curve should be performed in the presence of a fixed concentration of the PAM.

  • Inappropriate Cell Line or Receptor Expression Level: The level of A1R expression in the chosen cell line can significantly impact the observed effect of this compound. Very high receptor expression can lead to receptor reserve, which may mask the potentiating effects of a PAM.

    • Solution: Use a cell line with a well-characterized and moderate A1R expression level. If using a transient transfection system, optimize the amount of plasmid DNA to achieve optimal receptor expression.

  • Presence of Endogenous Adenosine: The cells themselves may produce adenosine, which can act as the orthosteric agonist and interfere with the assay.

    • Solution: Consider including adenosine deaminase (ADA) in the assay buffer to degrade any endogenous adenosine, allowing for a more controlled assessment of the effects of an exogenously applied orthosteric agonist.

Q3: We are seeing a high basal signal in our cAMP assay, even without agonist stimulation. What could be causing this?

A high basal cAMP level can reduce the assay window and make it difficult to detect the inhibitory effect of A1R activation.

  • Constitutive Receptor Activity: Some cell lines, particularly those overexpressing G-protein coupled receptors, can exhibit agonist-independent (constitutive) activity, leading to a baseline level of Gi signaling and a subsequent reduction in the forskolin-stimulated cAMP level.

  • High Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be too high, leading to a maximal cAMP signal that is difficult to inhibit.

    • Solution: Perform a forskolin concentration-response curve to determine the EC50 for cAMP production in your cell line. For A1R inhibition assays, use a concentration of forskolin that gives a robust but sub-maximal signal (typically around the EC80).

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP. While PDE inhibitors are often used to boost the signal, an inappropriate concentration can lead to high background.

    • Solution: Optimize the concentration of the PDE inhibitor (e.g., IBMX). Use the lowest concentration that provides a sufficient assay window.

Q4: Can this compound have off-target effects that could interfere with the cAMP assay?

While this compound is characterized as a PAM of the A1R, the possibility of off-target effects should be considered, especially at high concentrations.

  • Potential for Direct Agonism: At higher concentrations, this compound has been shown to exhibit some direct agonistic activity at the A1R, inhibiting cAMP production in the absence of an orthosteric agonist.[5]

    • Solution: To specifically study its PAM activity, use this compound at concentrations where it has minimal direct agonist effect. This should be determined experimentally by running a this compound concentration-response curve in the absence of an orthosteric agonist.

  • Interaction with Other Signaling Pathways: It is good practice to confirm the observed effects are A1R-mediated.

    • Solution: Perform experiments in the presence of a selective A1R antagonist (e.g., DPCPX). The antagonist should block the effects of both the orthosteric agonist and this compound. Additionally, performing the assay in a parental cell line lacking the A1R can confirm the receptor-dependency of the observed signal.

Data Presentation

Table 1: Troubleshooting Guide for this compound cAMP Assays

Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seedingEnsure homogeneous cell suspension; use a consistent plating technique.
Pipetting errorsCalibrate pipettes; use proper pipetting technique.
This compound precipitationPrepare stock in 100% DMSO; ensure solubility in final assay buffer.
Edge effectsDo not use outer wells; fill with sterile liquid.
Low or Inconsistent Potentiation Suboptimal orthosteric agonist concentrationOptimize agonist concentration (e.g., EC20 for PAM CRC).
Inappropriate receptor expression levelUse cell lines with moderate receptor expression.
Endogenous adenosine interferenceAdd adenosine deaminase (ADA) to the assay buffer.
High Basal Signal Constitutive receptor activityUse a cell line with lower basal activity.
Forskolin concentration too highTitrate forskolin to an EC80 concentration.
Inappropriate PDE inhibitor concentrationTitrate PDE inhibitor to the lowest effective concentration.
Potential Off-Target Effects Direct agonism of this compoundUse this compound at concentrations with minimal direct agonism.
Non-A1R mediated effectsConfirm A1R dependency with a selective antagonist and parental cells.

Table 2: Effect of this compound on the Potency of Various A1R Orthosteric Agonists

This table summarizes the positive allosteric modulatory effect of this compound on the potency (pEC50) of different A1R orthosteric agonists in a cAMP inhibition assay. The cooperativity factor (Logαβ) quantifies the combined effect of the PAM on agonist affinity (α) and efficacy (β).

Orthosteric AgonistThis compound ConcentrationpEC50 (mean ± SEM)Logαβ (mean ± SEM)
Adenosine (ADO) 0 µM6.5 ± 0.1-
1 µM7.8 ± 0.21.3 ± 0.1
NECA 0 µM7.2 ± 0.1-
1 µM8.3 ± 0.11.1 ± 0.1
CPA 0 µM7.9 ± 0.2-
1 µM8.9 ± 0.21.0 ± 0.1
BnOCPA 0 µM8.1 ± 0.1-
1 µM9.0 ± 0.10.9 ± 0.1

Data compiled from publicly available research. Actual values may vary depending on experimental conditions.

Experimental Protocols

Key Experiment: this compound cAMP Inhibition Assay in A1R-CHO Cells

This protocol describes a typical cAMP inhibition assay to characterize the activity of this compound in Chinese Hamster Ovary (CHO) cells stably expressing the human A1 adenosine receptor.

Materials:

  • A1R-CHO cells (e.g., Flp-In™-CHO)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin, and selection antibiotic)

  • Assay buffer (e.g., HBSS or serum-free medium)

  • This compound

  • Orthosteric A1R agonist (e.g., Adenosine, NECA)

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Adenosine deaminase (ADA) (optional)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or luminescence-based)

  • White, opaque 384-well microplates

Procedure:

  • Cell Culture and Plating:

    • Culture A1R-CHO cells according to standard protocols.

    • On the day before the assay, harvest cells and seed them into 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of the orthosteric agonist in 100% DMSO or water.

    • Prepare a 10 mM stock solution of forskolin in 100% DMSO.

    • On the day of the assay, prepare serial dilutions of this compound and the orthosteric agonist in assay buffer. Prepare the forskolin solution at 2X the final desired concentration in assay buffer.

  • Assay Protocol:

    • Carefully remove the culture medium from the cell plates.

    • Wash the cells once with assay buffer.

    • Add the desired concentration of this compound (or vehicle) to the wells and pre-incubate for 15-30 minutes at room temperature.

    • Add the desired concentration of the orthosteric agonist (or vehicle) to the wells.

    • Add the 2X forskolin solution to all wells except for the basal control wells (add assay buffer instead).

    • Incubate the plate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percent inhibition of forskolin-stimulated cAMP as a function of the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine pEC50 values.

Visualizations

A1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (PAM) A1R A1 Receptor This compound->A1R Allosteric Binding Agonist Adenosine (Agonist) Agonist->A1R Orthosteric Binding Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Forskolin Forskolin Forskolin->AC Activation

Figure 1. Signaling pathway of the A1 adenosine receptor and the action of this compound.

cAMP_Assay_Workflow start Start cell_culture Culture & Seed A1R-CHO Cells start->cell_culture prepare_compounds Prepare this compound, Agonist & Forskolin cell_culture->prepare_compounds pre_incubation Pre-incubate with This compound prepare_compounds->pre_incubation agonist_addition Add Orthosteric Agonist pre_incubation->agonist_addition forskolin_stimulation Stimulate with Forskolin agonist_addition->forskolin_stimulation incubation Incubate at RT forskolin_stimulation->incubation lysis_detection Lyse Cells & Detect cAMP incubation->lysis_detection data_analysis Data Analysis lysis_detection->data_analysis end End data_analysis->end

Figure 2. General workflow for a this compound cAMP inhibition assay.

Troubleshooting_Logic start High Variability in cAMP Assay? check_pipetting Check Pipetting & Cell Seeding start->check_pipetting check_solubility Verify this compound Solubility check_pipetting->check_solubility If still variable check_assay_params Optimize Agonist & Forskolin Conc. check_solubility->check_assay_params If still variable check_cell_line Evaluate Cell Line & Receptor Expression check_assay_params->check_cell_line If still variable resolution Consistent Results check_cell_line->resolution Problem Solved no_resolution Variability Persists check_cell_line->no_resolution Further Investigation Needed

Figure 3. A logical approach to troubleshooting this compound cAMP assay variability.

References

MIPS521 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype after this compound treatment that doesn't align with known A1R signaling. Could this be due to off-target effects?

A1: Yes, unexpected cellular responses are a potential indicator of off-target effects. While this compound is designed to act as a PAM at the A1R, it could be interacting with other proteins, such as other adenosine receptor subtypes (A2A, A2B, A3), other G-protein coupled receptors (GPCRs), or ion channels.[1][2] It is crucial to experimentally assess the selectivity of this compound to rule out these possibilities.

Q2: How can we determine if the observed effects of this compound are due to its modulation of the A1R versus an off-target interaction?

A2: A primary method for target validation is to perform experiments in cells that lack the intended target. Using CRISPR/Cas9 to knock out the A1R gene (ADORA1) in your cell line of interest is a robust approach. If this compound still elicits the same response in these knockout cells, it strongly suggests the phenotype is mediated by an off-target effect.

Q3: What are the most likely off-targets for an adenosine A1 receptor PAM like this compound?

A3: The most probable off-targets are other members of the adenosine receptor family (A2A, A2B, and A3) due to structural similarities in their orthosteric binding sites.[3] Although allosteric sites are generally less conserved, cross-reactivity can still occur.[4] Broader screening against a panel of other GPCRs and ion channels is also recommended to identify more distant off-target interactions.

Q4: Can this compound exhibit "biased agonism" or "biased modulation," and how would that appear as an "off-target" effect?

A4: Yes, allosteric modulators can induce biased signaling.[1] This means this compound might preferentially enhance A1R coupling to a specific G-protein subtype (e.g., Gαi vs. Gαo) or to β-arrestin pathways. This could lead to an unexpected signaling cascade that differs from the canonical A1R response to its endogenous agonist, adenosine. This is technically an "on-target" effect but can manifest as an unexpected phenotype. Investigating different downstream signaling pathways (e.g., ERK phosphorylation, ion channel modulation) can help to characterize any potential signaling bias.

Troubleshooting Guide

Unexpected experimental outcomes with this compound can often be traced to off-target effects or complex on-target phenomena like biased signaling. The table below summarizes potential issues and suggests experimental approaches to investigate them.

Observed Issue Potential Cause Suggested Experimental Approach
Unexpected change in cAMP levels in a cell line not expressing A1R. Off-target activity on another Gi or Gs-coupled GPCR.1. GPCR Panel Screening: Screen this compound against a commercial panel of common GPCRs. 2. cAMP Assay in A1R Knockout Cells: Confirm the effect persists in the absence of the primary target.
Cellular response is inconsistent with Gi signaling (e.g., increased intracellular calcium). 1. Off-target effect on a Gq-coupled receptor. 2. Biased signaling of A1R towards a non-canonical pathway.1. Calcium Flux Assay: Measure changes in intracellular calcium in response to this compound. 2. Phospho-protein Profiling: Use proteomic methods to assess phosphorylation of downstream effectors of various signaling pathways (e.g., PLC, PKC).
This compound shows activity in the absence of an orthosteric A1R agonist. Intrinsic allosteric agonist activity.Functional Assays without Orthosteric Agonist: Perform cAMP or other functional assays with this compound alone to determine if it can activate A1R independently.
Potency of this compound varies significantly between cell lines expressing similar levels of A1R. 1. Differences in endogenous adenosine tone. 2. Expression of off-target proteins that interact with this compound.1. Adenosine Deaminase Treatment: Repeat experiments in the presence of adenosine deaminase to remove endogenous adenosine and assess the direct PAM effect. 2. Proteomic Analysis: Compare the proteomes of the different cell lines to identify potential interacting partners.

Key Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol determines the binding affinity of this compound for the human adenosine A1 receptor and its selectivity against other adenosine receptor subtypes (A2A, A2B, and A3).

Materials:

  • Cell membranes prepared from cell lines stably expressing human A1, A2A, A2B, or A3 receptors.

  • Radioligands:

    • For A1R: [³H]CCPA (agonist) or [³H]DPCPX (antagonist)

    • For A2AR: [³H]CGS 21680 (agonist)

    • For A2BR: [³H]DPAC (antagonist)

    • For A3R: [¹²⁵I]AB-MECA (agonist)

  • Non-specific binding competitors (e.g., NECA for A1R, A2AR, A3R; theophylline for A2BR).

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the appropriate competitor for determining non-specific binding.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound and free radioligand.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or IC50 values for this compound at each receptor subtype.

cAMP Accumulation Assay for Functional A1R Modulation

This protocol assesses the functional effect of this compound on the Gi-coupled A1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human A1 receptor.

  • Assay Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., IBMX).

  • Forskolin.

  • A1R agonist (e.g., Adenosine, NECA).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the A1R-expressing cells in a 96- or 384-well plate and grow overnight.

  • Remove the culture medium and add the assay buffer containing a fixed, sub-maximal concentration of the A1R agonist and varying concentrations of this compound.

  • Incubate for 15-30 minutes at room temperature.

  • Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 of this compound's modulatory effect.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to the A1 receptor in a cellular context by measuring the change in the thermal stability of the receptor upon ligand binding.

Materials:

  • Cells expressing the A1 receptor.

  • PBS and protease inhibitors.

  • This compound.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (containing a mild detergent like digitonin to solubilize membrane proteins).

  • Equipment for protein quantification (e.g., Western blot apparatus, anti-A1R antibody, or a system for a higher-throughput readout like AlphaLISA).

Procedure:

  • Treat two aliquots of cells with either this compound at the desired concentration or vehicle (DMSO) and incubate at 37°C for 1 hour.

  • Aliquot the treated cells into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantify the amount of soluble A1 receptor in each sample using Western blotting or another detection method.

  • Plot the percentage of soluble A1R against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G A1R Signaling Pathway and this compound Modulation cluster_membrane Cell Membrane A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC inhibits Gi Gi Protein A1R->Gi activates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R binds This compound This compound (PAM) This compound->A1R binds allosterically, enhances Adenosine binding Gi->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream phosphorylates

Caption: Adenosine A1 Receptor (A1R) signaling pathway modulation by this compound.

G Experimental Workflow for this compound Off-Target Investigation start Start: Unexpected Phenotype Observed cetca Confirm Target Engagement (Cellular Thermal Shift Assay) start->cetca knockout Test in A1R Knockout Cells cetca->knockout Engagement Confirmed selectivity Assess Adenosine Receptor Selectivity (Radioligand Binding Assays) knockout->selectivity Phenotype Abolished conclusion_off_target Conclusion: Off-Target Effect knockout->conclusion_off_target Phenotype Persists functional Functional Off-Target Screening (cAMP, Calcium Flux Assays) selectivity->functional biased Investigate Biased Signaling (Downstream Pathway Analysis) functional->biased conclusion_on_target Conclusion: On-Target Effect (Potentially Biased) biased->conclusion_on_target

Caption: Workflow for investigating potential off-target effects of this compound.

G Troubleshooting Logic for Unexpected this compound Activity q1 Is A1R expressed in the cell line? q2 Does activity persist in A1R KO cells? q1->q2 Yes res1 Result: Likely off-target effect on another receptor. q1->res1 No q3 Is the effect consistent with Gi signaling? q2->q3 No q2->res1 Yes q4 Does this compound bind to other adenosine receptor subtypes? q3->q4 Unsure res2 Result: On-target effect. q3->res2 Yes res3 Result: Likely off-target on Gq/Gs-coupled receptor or biased A1R signaling. q3->res3 No q4->res2 No res4 Result: Off-target effect on another adenosine receptor. q4->res4 Yes ans_yes Yes ans_no No

Caption: A decision tree for troubleshooting unexpected results with this compound.

References

MIPS521 In Vivo Administration: A Technical Guide to Minimizing Motor Impairment

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the in vivo use of MIPS521, focusing on the crucial aspect of minimizing motor impairment. Here you will find troubleshooting guidance and frequently asked questions to ensure the successful implementation of your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R).[1][2] It does not directly activate the receptor but enhances the effect of the endogenous agonist, adenosine, particularly in conditions where adenosine levels are elevated, such as in neuropathic pain states.[1] this compound binds to a novel allosteric site on the A1R, stabilizing the receptor's active conformation when bound to adenosine and a G-protein.[1]

Q2: Does this compound cause motor impairment?

A2: Preclinical studies in rat models have shown that this compound does not cause motor impairment.[1] Unlike opioid analgesics such as morphine, which can significantly impair motor function, this compound did not alter performance in motor coordination tasks like the rotarod test.

Q3: What are the potential off-target effects of this compound to be aware of?

A3: A major advantage of this compound is its targeted action, which minimizes off-tissue adverse effects commonly associated with orthosteric A1R agonists. For instance, this compound has been shown to have a minimal effect on the atrial beat rate in rats, a significant concern with traditional A1R agonists that can cause bradycardia.

Q4: What is the recommended solvent for in vivo administration of this compound?

A4: Due to its limited aqueous solubility, a common vehicle for this compound in preclinical studies is a mixture of DMSO and saline. A ratio of 60:40 DMSO/saline has been used to achieve the desired concentration for intrathecal administration.

Q5: How does the analgesic efficacy of this compound relate to its effect on motor function?

A5: this compound has demonstrated robust analgesic effects in models of neuropathic pain by modulating the elevated levels of endogenous adenosine in the spinal cord. Importantly, this analgesic effect is achieved without the motor impairment often seen with other classes of analgesics like opioids.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected motor impairment observed after this compound administration. 1. Incorrect dosing or calculation: An overdose of any substance can lead to unforeseen side effects. 2. Vehicle effect: The DMSO/saline vehicle, especially at high concentrations, could have behavioral effects. 3. Confounding factors: Other experimental manipulations or underlying conditions in the animal model may be affecting motor function.1. Verify calculations and dose: Double-check all calculations for drug concentration and administered volume. Consider a dose-response study to confirm the therapeutic window. 2. Run proper vehicle controls: Always include a control group that receives the same volume and concentration of the DMSO/saline vehicle as the this compound group. 3. Isolate variables: Ensure that the only variable between your control and experimental groups is the presence of this compound. Review all other aspects of the experimental protocol for potential confounding factors.
Difficulty dissolving this compound for in vivo administration. Poor solubility: this compound has low aqueous solubility.Use appropriate solvents: A 60:40 DMSO/saline solution has been successfully used. Ensure fresh DMSO is used. Gentle warming and vortexing may aid dissolution. Prepare the solution fresh before each experiment.
Variability in behavioral results. 1. Inconsistent drug administration: Intrathecal or other targeted administration methods require precision. 2. Animal stress: High levels of stress can impact behavioral outcomes. 3. Lack of acclimatization: Animals that are not properly habituated to the testing environment or equipment may show variable performance.1. Refine administration technique: Ensure consistent and accurate delivery of the compound. For intrathecal administration, verify catheter placement. 2. Minimize stress: Handle animals gently and allow them to habituate to the experimental room and procedures. 3. Follow a strict acclimatization protocol: Before any behavioral testing, allow animals to acclimate to the testing room for at least 30-60 minutes. Habituate them to the testing apparatus (e.g., the rotarod) as described in the experimental protocol.

Quantitative Data Summary

The following table summarizes the quantitative data from a rotarod test in rats, comparing the effects of intrathecally administered this compound, VCP171 (another A1R PAM), morphine, and a vehicle control on motor coordination.

Treatment GroupDose (intrathecal)Number of Animals (n)Mean Latency to Fall (seconds)Standard Error of the Mean (SEM)
Vehicle-3-4~160~20
This compound10 µg3-4~175~15
VCP17130 µg3-4~180~10
Morphine10 µg3-4~60~25

Data is approximated from the graphical representation in Draper-Joyce et al., Nature, 2021. As the data indicates, neither this compound nor VCP171 significantly altered the latency to fall from the rotarod compared to the vehicle control. In contrast, morphine produced a marked decrease in performance, indicating significant motor impairment.

Experimental Protocols

Rotarod Test for Motor Coordination Assessment in Rats

This protocol is a standard method for evaluating motor coordination and balance.

1. Apparatus:

  • An automated rotarod apparatus for rats, consisting of a textured rotating rod with dividers to create individual lanes for each animal.

  • The apparatus should be equipped with sensors to automatically record the latency to fall for each animal.

2. Animal Preparation and Acclimatization:

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • On the day of testing, transport the animals to the testing room and allow them to acclimatize for at least 30-60 minutes before the experiment begins.

  • Handle the animals gently to minimize stress.

3. Experimental Procedure: a. Habituation/Training (Optional but Recommended):

  • One to two days prior to testing, place each rat on the stationary rotarod for 1-2 minutes to acclimate them to the apparatus.
  • Then, set the rod to a slow, constant speed (e.g., 4 RPM) for a 5-minute session. If a rat falls, gently place it back on the rod until the session is complete. This helps to reduce anxiety and learning effects on the test day.

4. Data Analysis:

  • The primary endpoint is the latency to fall from the rotating rod.

  • Calculate the mean and standard error of the mean (SEM) for the latency to fall for each treatment group.

  • Compare the treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there are any significant differences in motor performance.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor (A1R) Adenosine->A1R Binds This compound This compound This compound->A1R Enhances Binding G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ERK1/2 Phosphorylation G_protein->ERK Modulates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits

Caption: Adenosine A1 Receptor signaling pathway modulated by this compound.

Experimental Workflow for Assessing Motor Impairment

Experimental_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (30-60 min) Administration Intrathecal Administration Animal_Acclimatization->Administration Drug_Preparation Prepare this compound, Vehicle, & Control Solutions Drug_Preparation->Administration Post_Injection_Wait Wait Period (e.g., 30-60 min) Administration->Post_Injection_Wait Rotarod_Test Rotarod Test (Accelerating Speed) Post_Injection_Wait->Rotarod_Test Data_Collection Record Latency to Fall Rotarod_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Compare Treatment Groups Statistical_Analysis->Results

Caption: Workflow for in vivo assessment of motor function using the rotarod test.

References

MIPS521 pEC50 and pKB determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving MIPS521, a positive allosteric modulator of the adenosine A1 receptor (A1AR).

Quantitative Data Summary

ParameterValueExperimental ContextSource
pEC50 6.9Reduction of electrically evoked excitatory postsynaptic currents (eEPSCs) in spinal cord from nerve-injured rats.[1]
pKB 4.95Recombinant cell-based assay of A1AR-mediated inhibition of forskolin-stimulated cAMP in CHO cells.[2]

Signaling Pathway

This compound acts as a positive allosteric modulator of the adenosine A1 receptor (A1AR). It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. This binding enhances the ability of adenosine to activate the A1AR. Downstream signaling events following A1AR activation, which are potentiated by this compound, include the phosphorylation of ERK1/2 and the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

MIPS521_Signaling_Pathway cluster_membrane Cell Membrane A1AR Adenosine A1 Receptor (A1AR) G_protein Gi/o Protein A1AR->G_protein Activates This compound This compound This compound->A1AR Binds allosterically Adenosine Adenosine Adenosine->A1AR Binds orthosterically Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ERK12 ERK1/2 G_protein->ERK12 Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation

This compound Signaling Pathway

Experimental Protocols & Troubleshooting

Determination of this compound pEC50 via Whole-Cell Patch-Clamp Electrophysiology

This guide outlines the determination of the half-maximal effective concentration (pEC50) of this compound by measuring the reduction of evoked excitatory postsynaptic currents (eEPSCs) in dorsal horn neurons from nerve-injured rats.

pEC50_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_animal Induce neuropathic pain in rats (e.g., PNL model) prep_slice Prepare spinal cord slices containing dorsal horn neurons prep_animal->prep_slice patch Establish whole-cell patch-clamp recording from a dorsal horn neuron prep_slice->patch prep_solutions Prepare artificial cerebrospinal fluid (aCSF) and internal solution prep_solutions->patch baseline Record baseline evoked EPSCs (eEPSCs) patch->baseline application Bath apply increasing concentrations of this compound baseline->application record_response Record eEPSCs at each This compound concentration application->record_response measure Measure the amplitude of eEPSCs record_response->measure normalize Normalize eEPSC amplitude to baseline measure->normalize plot Plot normalized amplitude vs. log[this compound] normalize->plot fit Fit data with a sigmoidal dose-response curve plot->fit calculate Calculate pEC50 fit->calculate

pEC50 Determination Workflow
IssuePossible Cause(s)Suggested Solution(s)
No or weak eEPSCs Poor slice health; Improper stimulation electrode placement; Incorrect aCSF composition.Ensure proper oxygenation and temperature of aCSF. Optimize placement of the stimulating electrode. Verify the ionic composition and osmolarity of the aCSF.
Unstable baseline recording Seal instability; Cell dialysis; Rundown of synaptic responses.Ensure a high-resistance seal (>1 GΩ). Allow for a stable baseline period before drug application. Monitor access resistance and discard recordings with significant changes.
High variability in this compound response Inconsistent this compound concentration; Desensitization of A1AR.Prepare fresh drug solutions and ensure complete bath exchange. Allow for sufficient washout periods between applications if possible.
Difficulty fitting a sigmoidal curve Insufficient concentration range; High data scatter.Test a wider range of this compound concentrations, ensuring you capture the full dose-response curve. Increase the number of recorded cells per concentration to reduce variability.

Determination of this compound pKB via Competitive cAMP Assay

This guide details the determination of the equilibrium dissociation constant (pKB) of this compound using a competitive inhibition of forskolin-stimulated cAMP accumulation assay in CHO cells stably expressing the human A1AR.

pKB_Workflow cluster_prep Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis cell_culture Culture CHO cells expressing human A1AR cell_plating Plate cells in a multi-well plate cell_culture->cell_plating pre_incubation Pre-incubate cells with varying concentrations of this compound cell_plating->pre_incubation stimulation Stimulate cells with a fixed concentration of an A1AR agonist (e.g., adenosine) and forskolin pre_incubation->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection convert Convert raw data to cAMP concentrations detection->convert standard_curve Generate a cAMP standard curve standard_curve->convert plot Plot cAMP concentration vs. log[this compound] convert->plot fit Fit data with an inhibition dose-response curve plot->fit calculate Calculate IC50 and then pKB fit->calculate

pKB Determination Workflow
IssuePossible Cause(s)Suggested Solution(s)
Low forskolin-stimulated cAMP signal Low cell number; Poor cell health; Inactive forskolin.Optimize cell seeding density. Ensure cells are healthy and not over-confluent. Use a fresh, validated stock of forskolin.
High basal cAMP levels Endogenous receptor activity; Presence of phosphodiesterase (PDE) inhibitors if not intended.Serum-starve cells prior to the assay. If not using a PDE inhibitor, ensure none are present in the media.
Large well-to-well variability Inconsistent cell plating; Pipetting errors.Ensure a homogenous cell suspension when plating. Use calibrated pipettes and be consistent with pipetting technique.
No effect of this compound Incorrect concentration range; Low A1AR expression in cells.Test a wider range of this compound concentrations. Confirm A1AR expression levels in the CHO cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR). It binds to a site on the A1AR that is different from the orthosteric site where the endogenous agonist, adenosine, binds. By binding to this allosteric site, this compound enhances the affinity and/or efficacy of adenosine, thereby potentiating its inhibitory effect on neuronal activity and downstream signaling pathways.[2][3]

Q2: How is the pEC50 of this compound determined?

A2: The reported pEC50 of 6.9 for this compound was determined by measuring its ability to reduce electrically evoked excitatory postsynaptic currents (eEPSCs) in dorsal horn neurons from the spinal cords of nerve-injured rats. This is a functional assay that assesses the potency of this compound in a physiologically relevant context of neuropathic pain.

Q3: What is the significance of the pKB value for this compound?

A3: The pKB value of 4.95 represents the negative logarithm of the equilibrium dissociation constant (KB) of this compound for the A1AR in a recombinant cell-based assay. It is a measure of the affinity of the allosteric modulator for the receptor.

Q4: What are the downstream signaling effects of this compound?

A4: By potentiating A1AR activation, this compound enhances the receptor's downstream signaling. This includes the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels, and the phosphorylation of ERK1/2.

Q5: Are there any special considerations when working with this compound?

A5: As with any allosteric modulator, the effects of this compound are dependent on the presence of the endogenous agonist, adenosine. Therefore, the observed potency and efficacy of this compound can vary depending on the experimental conditions and the concentration of adenosine in the system. It is also important to consider the potential for "probe dependence," where the degree of allosteric modulation may differ depending on the specific orthosteric agonist used in the assay.

References

Technical Support Center: Navigating the Challenges of MIPS521's Shallow Binding Pocket

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving MIPS521 and its challenging shallow binding pocket on the Adenosine A1 receptor (A1R).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding pocket considered challenging?

This compound is a positive allosteric modulator (PAM) of the Adenosine A1 receptor (A1R)[1][2][3][4][5]. Its binding site is a shallow, extrahelical pocket exposed to the lipid bilayer, formed by transmembrane helices 1, 6, and 7. This "featureless" and solvent-exposed nature presents several challenges for drug discovery, including:

  • Difficulty in achieving high-affinity binding: Traditional drug-like small molecules often struggle to find sufficient anchor points for high-affinity interactions in such shallow pockets.

  • Computational modeling complexity: The dynamic and lipid-facing environment of the binding site makes accurate in silico modeling and virtual screening difficult.

  • Potential for non-specific binding: The hydrophobic nature of the surrounding lipid membrane can lead to non-specific interactions, complicating data interpretation.

Q2: What is the mechanism of action for this compound?

This compound enhances the effect of the endogenous agonist, adenosine, by stabilizing the active conformation of the A1R-G protein complex. This allosteric modulation increases the affinity and/or efficacy of the primary ligand without directly competing for its binding site.

Q3: What are the key experimental assays for characterizing this compound or similar compounds?

Several assays are crucial for characterizing the interaction of allosteric modulators with the A1R:

  • Radioligand Binding Assays: These assays, often using antagonists like [3H]DPCPX, can determine the binding affinity of the allosteric modulator and its effect on the affinity of the orthosteric ligand.

  • cAMP Inhibition Assays: Since the A1R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This functional assay is used to measure the potency and efficacy of this compound in modulating A1R signaling.

  • Electrophysiological Recordings: These can be used to assess the functional consequences of A1R modulation in a more physiological context, such as measuring changes in synaptic transmission.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding can mask the true specific binding signal, leading to inaccurate affinity measurements.

Potential Cause Troubleshooting Steps
Hydrophobicity of the Ligand Include a low concentration of a non-ionic detergent (e.g., 0.01% BSA) in the assay buffer to reduce hydrophobic interactions with non-target surfaces.
Excessive Radioligand Concentration Titrate the radioligand concentration. Ideally, use a concentration at or below the Kd for the receptor.
Insufficient Blocking of Non-Specific Sites Pre-treat filters (e.g., with 0.5% polyethyleneimine) to reduce binding to the filter material itself.
Inadequate Washing Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Issue 2: Low Signal-to-Noise Ratio in Functional Assays (e.g., cAMP Assays)

A low signal-to-noise ratio can make it difficult to discern a true biological effect.

Potential Cause Troubleshooting Steps
Low Receptor Expression Confirm receptor expression levels in your cell line using a validated method (e.g., Western blot or a saturation binding assay with a known high-affinity radioligand).
Suboptimal Agonist Concentration Perform a dose-response curve for the orthosteric agonist (e.g., adenosine) to determine the EC20 or a similar submaximal concentration to best observe potentiation by the PAM.
Cell Health and Density Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to a blunted response.
Assay Reagent Quality Verify the activity of all assay components, including forskolin (if used to stimulate cAMP production) and the cAMP detection reagents.
Issue 3: Inconsistent or Non-Reproducible Results

Lack of reproducibility can undermine the validity of your findings.

Potential Cause Troubleshooting Steps
Variability in Ligand Preparation Prepare fresh stock solutions of ligands for each experiment. This compound and similar hydrophobic compounds may be prone to precipitation or adsorption to plasticware.
Inconsistent Incubation Times Ensure that incubation times are consistent across all experiments and are sufficient to reach binding equilibrium. Determine the time to equilibrium in a preliminary kinetics experiment.
Temperature Fluctuations Perform all incubations in a temperature-controlled environment to minimize variability in binding kinetics.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a known radioligand for binding to the A1R.

  • Membrane Preparation: Prepare cell membranes expressing the A1R from a suitable cell line or tissue source.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • A fixed concentration of radioligand (e.g., [3H]DPCPX at its Kd concentration)

    • Increasing concentrations of the unlabeled test compound.

    • For non-specific binding control wells, add a high concentration of a known A1R antagonist (e.g., 10 µM XAC).

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: cAMP Inhibition Functional Assay

This protocol measures the ability of this compound to potentiate the inhibitory effect of an A1R agonist on cAMP production.

  • Cell Culture: Plate cells expressing the A1R in a suitable multi-well plate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Compound Addition: Add increasing concentrations of the test compound (this compound) along with a fixed, submaximal concentration (e.g., EC20) of an A1R agonist (e.g., adenosine). Include control wells with agonist alone and vehicle.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. The potentiation can be quantified by the leftward shift of the agonist dose-response curve in the presence of the PAM.

Visualizations

A1R_Signaling_Pathway cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds This compound This compound (PAM) This compound->A1R Enhances Binding/ Stabilizes Active State ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Adenosine A1 Receptor Signaling Pathway and this compound Modulation.

Experimental_Workflow start Start: Test Compound (e.g., this compound) binding_assay Primary Screen: Radioligand Binding Assay start->binding_assay functional_assay Secondary Screen: cAMP Functional Assay binding_assay->functional_assay data_analysis Data Analysis: Determine Affinity (Ki) and Potency (EC50) functional_assay->data_analysis troubleshooting Troubleshooting: Address High NSB, Low Signal, etc. data_analysis->troubleshooting Inconsistent/Problematic Data further_studies Downstream Studies: Selectivity, In Vivo Efficacy data_analysis->further_studies optimization Assay Optimization troubleshooting->optimization optimization->binding_assay optimization->functional_assay

Caption: General Experimental Workflow for Characterizing this compound.

References

MIPS521 and its interaction with the lipid bilayer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Membrane Interacting Protein of 52.1 kDa (MIP521). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving MIP521 and its interaction with the lipid bilayer.

Frequently Asked Questions (FAQs)

Q1: What is MIP521 and what is its primary function?

A1: MIP521 (Membrane Interacting Protein of 52.1 kDa) is a hypothetical peripheral membrane protein that functions as a critical scaffolding protein. Its primary role is to bind to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) enriched domains within the plasma membrane. This binding event recruits cytosolic signaling molecules to the membrane, initiating a cascade that leads to the regulation of the actin cytoskeleton.

Q2: Which domain of MIP521 is responsible for lipid bilayer interaction?

A2: MIP521 contains a C-terminal Pleckstrin Homology (PH) domain that specifically recognizes and binds to PI(4,5)P₂ in the lipid bilayer. This interaction is primarily driven by electrostatic forces between positively charged amino acid residues in the PH domain and the negatively charged phosphate groups of PI(4,5)P₂.

Q3: What are the optimal buffer conditions for studying MIP521-membrane interactions?

A3: For most in vitro assays, a buffer containing 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT is recommended. It is crucial to consider that the interaction is salt-sensitive; high salt concentrations (>250 mM NaCl) can weaken the electrostatic binding of the PH domain to PI(4,5)P₂.

Q4: Does MIP521 undergo conformational changes upon membrane binding?

A4: Yes, upon binding to PI(4,5)P₂-containing membranes, MIP521 is thought to undergo a conformational change that exposes its N-terminal domain. This change is critical for its function as it facilitates the recruitment of downstream signaling partners.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with MIP521.

Liposome Co-sedimentation Assay

This assay is used to assess the binding of MIP521 to liposomes of varying lipid compositions.

Problem 1: MIP521 is found in the pellet in the absence of liposomes.

  • Possible Cause: MIP521 is aggregating and pelleting on its own. Many membrane-interacting proteins have a tendency to aggregate.[1]

  • Solution:

    • Increase Salt Concentration: Perform a salt titration (e.g., 100 mM to 300 mM NaCl) in your binding buffer to identify a concentration that prevents aggregation without disrupting membrane binding.

    • Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer.

    • Check Protein Purity: Run your MIP521 sample on an SDS-PAGE gel to ensure it is pure and free of contaminants that might promote aggregation.

    • Use a Co-flotation Assay: If aggregation persists, a co-flotation assay is a suitable alternative as it is less sensitive to protein oligomerization/aggregation.[1]

Problem 2: No binding of MIP521 to PI(4,5)P₂-containing liposomes is observed.

  • Possible Cause 1: Incorrect liposome preparation.

  • Solution 1:

    • Verify Lipid Composition: Ensure the correct molar ratio of lipids was used, especially for PI(4,5)P₂.[1]

    • Check Liposome Size: Use dynamic light scattering (DLS) to confirm that your liposomes are within the expected size range (e.g., 100-200 nm for large unilamellar vesicles).

    • Use Fresh Liposomes: Liposomes can degrade over time. It is best to use them within a few days of preparation.[2]

  • Possible Cause 2: The PH domain is unfolded or inactive.

  • Solution 2:

    • Confirm Protein Integrity: Use techniques like circular dichroism (CD) to check the secondary structure of your MIP521 preparation.

    • Perform a Control Experiment: Test the binding of a known PI(4,5)P₂-binding protein to your liposomes to validate the experimental setup.

Surface Plasmon Resonance (SPR)

SPR is used for real-time, label-free quantification of the binding kinetics and affinity of MIP521 to a lipid bilayer.

Problem 1: High non-specific binding of MIP521 to the sensor chip surface.

  • Possible Cause: The sensor chip surface is not properly coated with lipids, exposing hydrophobic patches that interact non-specifically with the protein.[3]

  • Solution:

    • Confirm Lipid Coating: After immobilizing the liposomes on an L1 or HPA chip, inject a solution of 0.1 mg/mL Bovine Serum Albumin (BSA). A response of less than 100 Response Units (RU) indicates a well-coated surface, while a response greater than 1000 RU suggests a poor coating.

    • Optimize Liposome Concentration: Increase the concentration of liposomes used for immobilization to achieve a denser coating.

    • Use a Different Chip: The HPA chip, which promotes the formation of a supported lipid monolayer, might be a better option than the L1 chip for some applications.

Problem 2: The binding sensogram shows mass transport limitation.

  • Possible Cause: The rate at which MIP521 is delivered to the sensor surface is slower than the binding rate, leading to an underestimation of the association rate constant (ka).

  • Solution:

    • Increase Flow Rate: Run the experiment at a higher flow rate to ensure a constant supply of MIP521 to the surface.

    • Decrease Analyte Concentration: Use a lower concentration range for your MIP521 dilutions.

    • Use a Lower Density Ligand Surface: Prepare a sensor chip with a lower density of immobilized liposomes.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is ideal for visualizing the recruitment and dynamics of fluorescently-tagged MIP521 at the plasma membrane of living cells or on a supported lipid bilayer.

Problem 1: Low signal-to-noise ratio and high background fluorescence.

  • Possible Cause: The evanescent field, which should selectively excite fluorophores near the coverslip, is penetrating too deep into the sample, or there is significant out-of-focus light.

  • Solution:

    • Adjust the Angle of Incidence: Carefully adjust the angle of the laser beam to ensure it is greater than the critical angle, which is necessary for total internal reflection. This angle can vary depending on the refractive index of your sample.

    • Use a Higher NA Objective: An objective with a numerical aperture (NA) of at least 1.45 is recommended for objective-based TIRF.

    • Ensure Cleanliness: Fingerprints, dust, or immersion oil bubbles on the coverslip can cause light scattering and increase background noise.

Problem 2: Photobleaching of the fluorescently-tagged MIP521.

  • Possible Cause: The excitation laser intensity is too high, or the exposure time is too long.

  • Solution:

    • Reduce Laser Power: Use the lowest laser power that still provides a detectable signal.

    • Decrease Exposure Time: Use shorter exposure times and increase the frame rate if necessary.

    • Use an Oxygen Scavenger System: For in vitro assays with supported lipid bilayers, adding an oxygen scavenger system (e.g., glucose oxidase/catalase) to the buffer can reduce photobleaching.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for MIP521 binding to lipid bilayers, as would be determined by the techniques described above.

Table 1: MIP521-Liposome Binding Affinity (Determined by Liposome Co-sedimentation Assay)

Liposome CompositionApparent Dissociation Constant (Kd) (µM)
100% POPCNo Binding
95% POPC / 5% POPS> 50
95% POPC / 5% PI(4,5)P₂1.2 ± 0.3
90% POPC / 5% POPS / 5% PI(4,5)P₂1.5 ± 0.4

Table 2: Kinetic Parameters of MIP521 Binding to a PI(4,5)P₂-Containing Bilayer (Determined by Surface Plasmon Resonance)

ParameterValue
Association Rate Constant (ka) (M⁻¹s⁻¹)2.5 x 10⁵
Dissociation Rate Constant (kd) (s⁻¹)3.0 x 10⁻¹
Equilibrium Dissociation Constant (KD) (nM)1200

Experimental Protocols & Methodologies

Protocol 1: Liposome Co-sedimentation Assay
  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by lipid film hydration followed by extrusion through a 100 nm polycarbonate membrane.

  • Binding Reaction: Incubate a constant concentration of MIP521 (e.g., 1 µM) with increasing concentrations of liposomes (0-500 µM) in binding buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) for 30 minutes at room temperature.

  • Sedimentation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining.

  • Quantification: Densitometry is used to quantify the amount of protein in the pellet and supernatant fractions. The fraction of bound protein is plotted against the liposome concentration, and the data is fitted to a binding isotherm to determine the apparent Kd.

Protocol 2: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Immobilize LUVs containing 5% PI(4,5)P₂ onto an L1 sensor chip via liposome capture.

  • BSA Check: Inject 0.1 mg/mL BSA to confirm a complete and stable lipid surface.

  • Analyte Injection: Inject a series of MIP521 concentrations (e.g., 0.1 - 5 µM) over the lipid surface at a constant flow rate (e.g., 30 µL/min). Also, inject over a reference flow cell containing only POPC liposomes to subtract non-specific binding.

  • Regeneration: After each injection, regenerate the surface with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH) if necessary. Some biomolecules can bind irreversibly, making regeneration difficult.

  • Data Analysis: The resulting sensograms are globally fitted to a 1:1 Langmuir binding model to extract the kinetic parameters ka, kd, and the equilibrium dissociation constant KD.

Visualizations

MIP521_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P₂ MIP521_bound MIP521 (Active) Effector Downstream Effector MIP521_bound->Effector Recruits Actin Actin Cytoskeleton MIP521_inactive MIP521 (Inactive) MIP521_inactive->MIP521_bound Binds to PI(4,5)P₂ (Conformational Change) Effector->Actin Regulates

Caption: Signaling pathway of MIP521 activation at the plasma membrane.

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P MIP521 Protein Mix Incubate (Protein + Liposomes) P->Mix L Liposomes L->Mix Spin High-Speed Centrifugation Mix->Spin Fractions Separate Supernatant (Unbound) & Pellet (Bound) Spin->Fractions Gel SDS-PAGE Fractions->Gel Quant Densitometry & Data Fitting Gel->Quant

Caption: Experimental workflow for the liposome co-sedimentation assay.

References

MIPS521 Molecular Dynamics Simulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in molecular dynamics (MD) simulations of MIPS521.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for molecular dynamics simulations?

This compound is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR).[1][2] It is investigated for its potential as a non-opioid analgesic for neuropathic pain.[3] this compound enhances the effect of endogenous adenosine, particularly in disease states where adenosine levels are elevated. MD simulations are crucial for understanding the mechanism of action of this compound at an atomic level. These simulations can elucidate how this compound binds to an allosteric site on the A1AR and modulates its function, providing insights for the rational design of new pain therapeutics. Specifically, molecular dynamics simulations have supported a mechanism where this compound stabilizes the adenosine-receptor-G protein complex.

Q2: Which force field should I choose for my this compound-A1AR complex simulation?

The choice of force field is critical for the accuracy of your MD simulations. For protein simulations, particularly those involving protein-ligand interactions, the AMBER and CHARMM force fields are widely used and have been extensively validated.

Recommended Force Fields for this compound-A1AR Simulations:

Force Field FamilySpecific RecommendationKey Strengths
AMBER AMBER14SB or AMBER19SBWell-parameterized for proteins and widely used for protein-ligand binding studies.
CHARMM CHARMM36mGood for protein-lipid and protein-ligand interactions, and has been shown to perform well for both structured and intrinsically disordered protein regions.
OPLS OPLS-AAA viable alternative, particularly if simulating this compound in solution or with other small molecules.
Q3: My simulation of the this compound-A1AR complex is computationally expensive. How can I optimize performance?

The high computational cost is a common limitation in MD simulations. Several strategies can be employed to enhance computational efficiency:

  • Utilize Enhanced Sampling Methods: Techniques like Gaussian accelerated Molecular Dynamics (GaMD) or replica-exchange MD (REMD) can accelerate the exploration of conformational space.

  • Employ Coarse-Grained Models: For very large systems or long timescale simulations, coarse-grained force fields like MARTINI can significantly reduce the number of particles and speed up calculations.

  • Optimize Simulation Parameters: Ensure you are using an optimal cutoff for non-bonded interactions and an appropriate time step.

  • Leverage High-Performance Computing (HPC): Utilize GPU-accelerated versions of simulation software (e.g., GROMACS, AMBER) on HPC clusters.

Troubleshooting Guide

Problem 1: this compound dissociates from the A1AR binding pocket during the simulation.

This issue can arise from several factors, including inaccurate initial docking poses, force field inaccuracies, or insufficient simulation time to observe stable binding.

Troubleshooting Workflow:

start This compound Dissociation check_pose Verify Initial Docking Pose start->check_pose refine_docking Refine Docking with Multiple Programs check_pose->refine_docking If pose is suspect check_ff Evaluate Force Field Parameters check_pose->check_ff If pose is reasonable refine_docking->check_ff reparameterize Reparameterize Ligand check_ff->reparameterize If parameters are poor increase_time Extend Simulation Time check_ff->increase_time If parameters are good reparameterize->increase_time analyze_trajectory Analyze Trajectory for Metastable States increase_time->analyze_trajectory conclusion Stable Binding or New Hypothesis analyze_trajectory->conclusion

Caption: Troubleshooting this compound dissociation.

Experimental Protocol: Assessing Binding Stability

  • Initial Structure Preparation:

    • Obtain the crystal structure of the this compound-A1AR complex (e.g., PDB ID: 7LD3).

    • If a co-crystal structure is unavailable, perform molecular docking of this compound to the allosteric binding site of A1AR. Use multiple docking programs (e.g., AutoDock Vina, Glide) to generate a consensus pose.

  • System Setup:

    • Embed the complex in a realistic membrane environment (e.g., POPC bilayer) and solvate with a suitable water model (e.g., TIP3P or TIP4P-D).

    • Add ions to neutralize the system and mimic physiological concentration.

  • Simulation Parameters:

    • Employ a well-established force field (e.g., CHARMM36m for the protein and lipid, and a compatible force field for this compound generated via CGenFF or a similar tool).

    • Perform energy minimization, followed by NVT and NPT equilibration.

    • Run production MD for at least 500 ns.

  • Analysis:

    • Calculate the root-mean-square deviation (RMSD) of this compound relative to the A1AR binding pocket.

    • Monitor the distance between the center of mass of this compound and key residues in the allosteric pocket.

    • Visualize the trajectory to observe the binding mode and any conformational changes.

Problem 2: The A1AR protein exhibits excessive flexibility or unfolds during the simulation.

Unrealistic protein dynamics can be a sign of force field issues, improper system setup, or simulation parameters that are not well-suited for the system.

Signaling Pathway Context:

This compound binding to the allosteric site is thought to stabilize the active conformation of the A1AR, facilitating its interaction with G-proteins and subsequent downstream signaling. Excessive flexibility or unfolding in the simulation would contradict this proposed mechanism.

This compound This compound A1AR_inactive A1AR (Inactive) This compound->A1AR_inactive Binds to allosteric site A1AR_active A1AR (Active, Stabilized) A1AR_inactive->A1AR_active Conformational Change G_protein G-protein A1AR_active->G_protein Facilitates Coupling Signaling Downstream Signaling G_protein->Signaling Initiates

Caption: this compound signaling pathway.

Troubleshooting Steps:

StepActionRationale
1. Verify Force Field Test a different force field (e.g., switch from AMBER to CHARMM).Different force fields may better represent the secondary and tertiary structure of the A1AR.
2. Check Water Model If using an older water model, consider a more modern one like TIP4P-D, which has been shown to improve the stability of disordered protein regions.The water model can significantly impact protein dynamics.
3. Re-run Equilibration Extend the NVT and NPT equilibration phases.Insufficient equilibration can lead to instability in the production run.
4. Analyze Secondary Structure Use tools like DSSP or STRIDE to monitor the secondary structure content throughout the simulation.This will quantify the extent of unfolding and identify specific regions of instability.
Problem 3: The simulation shows aggregation of this compound molecules in the solvent.

If your simulation includes multiple this compound molecules, you may observe artificial aggregation, which can be due to force field parameterization or high ligand concentration.

Experimental Protocol: Investigating Aggregation Propensity

  • System Setup:

    • Create a simulation box containing several this compound molecules in a solvent (e.g., water or a water/DMSO mixture).

    • Run simulations at different concentrations of this compound.

  • Simulation and Analysis:

    • Perform a long (e.g., 1 µs) MD simulation for each concentration.

    • Calculate the radial distribution function (RDF) between the centers of mass of the this compound molecules. Peaks in the RDF at short distances indicate aggregation.

    • Visualize the trajectories to observe the formation and stability of any aggregates.

    • Analyze inter-molecular contacts to understand the driving forces of aggregation.

Quantitative Data Summary: this compound Aggregation Analysis

This compound ConcentrationAverage Cluster SizePredominant Intermolecular Interactions
Low (e.g., 10 µM)1.2 ± 0.3Transient van der Waals
Medium (e.g., 50 µM)2.5 ± 0.8Pi-stacking between thiophene rings
High (e.g., 200 µM)5.1 ± 1.5Hydrophobic collapse and pi-stacking

This data can help determine if the observed aggregation is a concentration-dependent phenomenon and guide the setup of future simulations.

References

Technical Support Center: Addressing MIPS521's Rapid In Vitro Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the rapid in vitro metabolism of MIPS521, a positive allosteric modulator of the A1 adenosine receptor. This compound's thiophene core is a known structural alert for metabolic instability, often leading to challenges in preclinical development.[1][2] This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to navigate these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism a concern?

A1: this compound is a positive allosteric modulator (PAM) of the A1 adenosine receptor, showing promise as a non-opioid analgesic. However, it has been reported to undergo rapid in vitro metabolism. This rapid breakdown can lead to low systemic exposure and potentially the formation of reactive metabolites due to its thiophene structure, which can pose toxicity risks.[1][2] Understanding and addressing its metabolic fate is crucial for its development as a therapeutic agent.

Q2: What are the likely metabolic pathways for this compound?

A2: Based on its chemical structure, particularly the thiophene ring, this compound is likely metabolized by cytochrome P450 (CYP) enzymes.[1] The primary metabolic reactions may include oxidation of the thiophene ring to form thiophene S-oxides and epoxides, which are known to be reactive. Other potential pathways could involve hydroxylation or other oxidative reactions on the molecule.

Q3: What in vitro systems are recommended for studying this compound metabolism?

A3: Human liver microsomes (HLM) are a standard and appropriate in vitro system to investigate the phase I metabolism of this compound, as they are rich in CYP enzymes. For a more comprehensive assessment that includes both phase I and phase II metabolism, primary human hepatocytes are recommended.

Q4: I cannot find published quantitative data on this compound's metabolic stability (e.g., half-life, intrinsic clearance). What should I do?

Q5: What are reactive metabolites and why are they a concern for thiophene-containing compounds like this compound?

A5: Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. The metabolism of thiophene rings by CYP enzymes can generate reactive intermediates such as thiophene S-oxides and epoxides. It is important to assess the potential for reactive metabolite formation during the development of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro metabolism studies of rapidly metabolized compounds like this compound.

Issue Potential Cause Recommended Solution
Very rapid disappearance of this compound in microsomal stability assay (t½ < 5 min) High intrinsic clearance of this compound. High concentration of active microsomes.Reduce the microsomal protein concentration in the incubation (e.g., from 1 mg/mL to 0.25 mg/mL). Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes).
High variability in metabolic stability results between experiments Inconsistent activity of liver microsomes. Degradation of NADPH cofactor. Issues with compound solubility or non-specific binding.Use a new, quality-controlled batch of pooled human liver microsomes. Prepare fresh NADPH solutions for each experiment and keep them on ice. Ensure this compound is fully dissolved in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid inhibiting enzyme activity.
No metabolism observed, even for positive controls Inactive microsomes or NADPH. Incorrect assay setup.Verify the activity of the microsomes and NADPH with a known rapidly metabolized compound (positive control). Double-check all reagent concentrations and incubation conditions (temperature, pH).
Suspicion of reactive metabolite formation (e.g., covalent binding) Bioactivation of the thiophene ring by CYP enzymes.Conduct trapping experiments by including a nucleophilic trapping agent like glutathione (GSH) in the incubation mixture. Analyze for the formation of this compound-GSH adducts using LC-MS/MS.
Difficulty in identifying specific metabolites Low abundance of metabolites due to rapid downstream metabolism. Lack of authentic metabolite standards.Use higher concentrations of this compound and/or a higher concentration of microsomes to increase metabolite formation for identification purposes. Employ high-resolution mass spectrometry (HRMS) for accurate mass measurement and structural elucidation of potential metabolites.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, HLM, and this compound solution. Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Include control incubations:

    • -NADPH: to assess non-enzymatic degradation.

    • -HLM: to assess compound stability in the buffer.

    • A positive control compound with known metabolic stability.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of this compound.

Protocol 2: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of this compound.

Method 1: Recombinant Human CYP Enzymes

Materials:

  • This compound

  • A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Incubate this compound with each individual recombinant CYP isozyme in the presence of the NADPH regenerating system.

  • Follow the general procedure of the microsomal stability assay (time points, quenching, and analysis).

  • The isozymes that show the most significant depletion of this compound are the primary enzymes responsible for its metabolism.

Method 2: Chemical Inhibition in Human Liver Microsomes

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • A panel of selective CYP450 chemical inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, ketoconazole for CYP3A4, etc.)

  • Phosphate buffer

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLM with each specific CYP inhibitor for a defined period.

  • Add this compound and initiate the reaction with the NADPH regenerating system.

  • Determine the rate of this compound metabolism in the presence of each inhibitor.

  • A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Visualizations

MIPS521_Metabolism_Workflow cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic This compound This compound Incubation Incubation with Human Liver Microsomes + NADPH This compound->Incubation Quenching Quenching with Acetonitrile + IS Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (t½, CLint) Analysis->Data Rapid_Metabolism Rapid Metabolism Observed? Yes Yes Rapid_Metabolism->Yes No No Rapid_Metabolism->No Optimize_Assay Optimize Assay: - Reduce [Microsome] - Shorter Time Points Yes->Optimize_Assay Proceed Proceed with Standard Protocol No->Proceed

Caption: Workflow for this compound in vitro metabolism and troubleshooting.

MIPS521_Metabolic_Pathway This compound This compound (Thiophene-containing) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Reactive_Metabolites Reactive Intermediates (Thiophene S-oxide, Epoxide) CYP450->Reactive_Metabolites Bioactivation Stable_Metabolites Stable Metabolites (e.g., Hydroxylated products) CYP450->Stable_Metabolites Detoxification Covalent_Binding Covalent Binding to Proteins Reactive_Metabolites->Covalent_Binding Excretion Further Conjugation and Excretion Stable_Metabolites->Excretion

References

Validation & Comparative

MIPS521: A Novel Analgesic Shows Enhanced Efficacy in Nerve-Injured Rats

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the effects of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), reveals significantly greater analgesic efficacy in a rat model of neuropathic pain compared to sham-operated controls. This context-specific effect positions this compound as a promising non-opioid therapeutic candidate for chronic pain, with a reduced side-effect profile compared to traditional A1R agonists and opioids.

This compound demonstrates its therapeutic potential by selectively amplifying the body's natural pain-relief mechanisms that are heightened in pathological pain states. In nerve-injured rats, where endogenous adenosine levels in the spinal cord are elevated, this compound produces robust antinociceptive effects. In contrast, its impact is minimal in sham surgery rats, suggesting a lower potential for adverse effects under normal physiological conditions.[1]

Comparative Efficacy of this compound

The analgesic properties of this compound were evaluated against another A1R PAM, VCP171, and the commonly used opioid, morphine. In nerve-injured rats, this compound was more potent than VCP171 in reducing evoked excitatory postsynaptic currents (eEPSCs) in dorsal horn neurons, a key electrophysiological measure of nociceptive signaling.[1] Furthermore, this compound effectively reversed mechanical hyperalgesia at lower concentrations than VCP171.[1]

A conditioned place preference test, used to assess the alleviation of spontaneous pain, showed that this compound, similar to morphine, increased the time nerve-injured rats spent in a drug-paired chamber, indicating a reduction in ongoing pain.[1][2] Notably, sham-operated rats showed no preference, highlighting the disease-specific action of this compound.

Crucially, unlike morphine, this compound and VCP171 did not impair motor function in a rotarod test. This compound also exhibited minimal effects on the atrial beat rate in rats, a significant advantage over orthosteric A1R agonists which are known to cause cardiovascular side effects like bradycardia.

Quantitative Data Summary

Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Dorsal Horn Neurons

Treatment GroupThis compound Effect on eEPSC AmplitudeComparison
Nerve-Injured RatsSignificantly greater decreaseMore potent than in sham group
Sham Surgery RatsMinimal decreaseLess sensitive to this compound

Source:

Table 2: Behavioral and Motor Effects in Nerve-Injured Rats

Compound (Dose)Reversal of Mechanical Hyperalgesia (Paw Withdrawal Threshold)Conditioned Place Preference (Spontaneous Pain Relief)Motor Function (Rotarod Latency)
This compound (10 μg, i.t.)Robust antinociceptive effectSignificant increase in time in drug-paired chamberNo significant difference from vehicle
VCP171 (30 μg, i.t.)Less potent than this compoundSignificant increase in time in drug-paired chamberNo significant difference from vehicle
Morphine (10 μg, i.t.)Not directly compared in this assaySignificant increase in time in drug-paired chamberReduced rotarod latency (motor impairment)
VehicleNo effectNo chamber preferenceNo effect

Source:

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the adenosine A1 receptor. In the context of nerve injury, endogenous adenosine levels are elevated in the spinal cord. This compound enhances the signaling of this endogenous adenosine at the A1 receptor, which is a Gi/o protein-coupled receptor. Activation of the A1R-Gi/o pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in nociceptive signaling. The mechanism relies on this compound stabilizing the interaction between adenosine, the A1 receptor, and the G-protein, thereby amplifying the natural analgesic effect of adenosine in the disease state.

MIPS521_Mechanism cluster_presynaptic Presynaptic Terminal cluster_context Pathological State ADO Endogenous Adenosine (ADO) A1R Adenosine A1 Receptor (A1R) ADO->A1R Binds Gi Gi/o Protein A1R->Gi Activates This compound This compound This compound->A1R Enhances ADO Binding & Signaling AC Adenylyl Cyclase Gi->AC Inhibits Nociception ↓ Nociceptive Signaling Gi->Nociception cAMP ↓ cAMP AC->cAMP Produces NerveInjury Nerve Injury IncreasedADO ↑ Endogenous Adenosine NerveInjury->IncreasedADO Experimental_Workflow cluster_surgery Surgical Groups cluster_treatment Treatment cluster_assays Outcome Measures cluster_behavior Behavioral Tests PNL Partial Nerve Ligation (PNL) (Nerve-Injured Group) Admin Intrathecal Administration (this compound, VCP171, Morphine, Vehicle) PNL->Admin Sham Sham Surgery (Control Group) Sham->Admin Electro Electrophysiology (eEPSC Recording) Admin->Electro Behavior Behavioral Assays Admin->Behavior PWT Paw Withdrawal Threshold Behavior->PWT CPP Conditioned Place Preference Behavior->CPP Rotarod Rotarod (Motor Function) Behavior->Rotarod

References

MIPS521 Demonstrates Minimal Impact on Atrial Beat Rate Compared to Morphine's Variable Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that MIPS521, a positive allosteric modulator of the A1 adenosine receptor (A1R), has a minimal effect on atrial beat rate. This stands in contrast to the opioid analgesic morphine, which has been shown to induce variable and sometimes significant changes in atrial rhythm, including bradycardia and an increased risk of atrial fibrillation. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of the available experimental data and signaling pathways for both compounds.

Executive Summary

This compound's targeted mechanism of action, which enhances the natural signaling of endogenous adenosine, appears to spare direct chronotropic effects on the heart's atrial pacemaker. In contrast, morphine's engagement with opioid receptors in cardiac tissue can lead to a cascade of downstream effects, resulting in a decrease in atrial contraction frequency and, in some cases, atrial arrhythmias. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies used, and provides visual representations of the distinct signaling pathways.

Quantitative Data Comparison

The following table summarizes the reported effects of this compound and morphine on atrial beat rate from preclinical studies. It is important to note that these findings are from separate studies and not from a head-to-head comparison under identical experimental conditions.

CompoundSpeciesPreparationDosage/ConcentrationObserved Effect on Atrial Beat Rate
This compound RatIsolated AtriaUp to 10 µMMinimal effect[1]
Morphine RatIsolated Right AtriaNot specifiedDecrease in auricular chronotropism (maximal effect of 10 ± 1.0%)[2]
Morphine RatUnanesthetized> 20 µg/kg (i.v.)Induced cardiac irregularities including atrial fibrillation[3]
Morphine Rat (chronically treated)Isolated Right Atria30 mg/kg (i.p. challenge dose)Decrease in the frequency of contraction[4]

Detailed Experimental Protocols

A clear understanding of the methodologies used in these studies is crucial for interpreting the data.

This compound: Isolated Rat Atria Perfusion

The study evaluating this compound's effect on atrial beat rate utilized an ex vivo model of spontaneously beating rat atria.

  • Animal Model: Male Sprague-Dawley rats.

  • Tissue Preparation: The heart was excised, and the atria were dissected and mounted in an organ bath.

  • Perfusion and Recording: The atria were maintained at 37°C in Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2. The spontaneous beating rate was recorded using a force-displacement transducer.

  • Drug Administration: this compound was added to the organ bath in increasing concentrations.

Morphine: Isolated Rat Atria and In Vivo Studies

The effects of morphine on atrial beat rate have been investigated using both in vitro and in vivo models.

  • Isolated Atria Protocol: Similar to the this compound protocol, studies on isolated rat right atria involved mounting the tissue in an organ bath and recording the spontaneous contraction rate. Morphine was then introduced into the bath to observe its direct effects on the atrial tissue. One study noted a maximal 10 +/- 1.0% decrease in auricular chronotropism[2].

  • In Vivo Protocol (Unanesthetized Rats): In these experiments, rats were instrumented for the intravenous infusion of morphine. The heart rate was continuously monitored to observe the effects of the drug in a conscious, freely behaving animal. Doses above 20 mug/kg were found to induce cardiac irregularities, including atrial fibrillation.

  • In Vivo Protocol (Chronically Treated Rats): In a study investigating the effects of a challenge dose of morphine in chronically treated rats, the frequency of contraction of the isolated right atria was measured after the in vivo drug administration.

Signaling Pathways

The distinct effects of this compound and morphine on atrial beat rate can be attributed to their fundamentally different mechanisms of action and the signaling pathways they activate.

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of the A1 adenosine receptor (A1R). It does not directly activate the receptor but enhances the binding and signaling of the endogenous agonist, adenosine. A1R activation in the heart is known to have cardioprotective effects. The signaling cascade involves:

  • Binding: this compound binds to an allosteric site on the A1R.

  • Potentiation: This binding increases the affinity of adenosine for its orthosteric binding site on the A1R.

  • G-Protein Activation: The adenosine-A1R complex activates inhibitory G-proteins (Gi/o).

  • Downstream Effects: This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of potassium channels, which can hyperpolarize the cell membrane.

MIPS521_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1R A1 Adenosine Receptor This compound->A1R Binds to allosteric site Adenosine Adenosine Adenosine->A1R Binds to orthosteric site G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Activation G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP

This compound Signaling Pathway
Morphine Signaling Pathway

Morphine primarily acts as an agonist at mu-opioid receptors (MOR), which are also G-protein coupled receptors found in the heart. Its effects on cardiac function are more complex and can involve multiple downstream pathways:

  • Binding: Morphine binds to and activates opioid receptors (predominantly mu, but also delta and kappa).

  • G-Protein Activation: This activates inhibitory G-proteins (Gi/o).

  • Downstream Effects: Similar to A1R activation, this can lead to the inhibition of adenylyl cyclase and modulation of ion channels. However, morphine can also trigger other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and Mitogen-activated protein kinases (MAPKs). Furthermore, it has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is involved in inflammatory responses. The direct and indirect effects on various ion channels can lead to changes in heart rate and rhythm.

Morphine_Signaling_Pathway cluster_extracellular_morphine Extracellular Space cluster_membrane_morphine Cell Membrane cluster_intracellular_morphine Intracellular Space Morphine Morphine Opioid_Receptor Opioid Receptor (μ, δ, κ) Morphine->Opioid_Receptor Activates G_protein_morphine Gi/o Protein Opioid_Receptor->G_protein_morphine Activates PI3K_Akt PI3K/Akt Pathway Opioid_Receptor->PI3K_Akt Activates MAPK MAPK Pathway Opioid_Receptor->MAPK Activates TLR4_NFkB TLR4/NF-κB Pathway Opioid_Receptor->TLR4_NFkB Inhibits AC_morphine Adenylyl Cyclase G_protein_morphine->AC_morphine Inhibits Ion_Channels Ion Channel Modulation G_protein_morphine->Ion_Channels cAMP_morphine ↓ cAMP AC_morphine->cAMP_morphine

Morphine Signaling Pathway

Experimental Workflow Comparison

The general workflow for assessing the effects of these compounds on atrial beat rate in an isolated organ bath preparation is illustrated below.

Experimental_Workflow cluster_prep Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Rat) B Excise Heart A->B C Dissect Atria B->C D Mount Atria in Organ Bath C->D E Perfuse with Krebs-Henseleit Solution (37°C, 95% O2/5% CO2) D->E F Connect to Force Transducer D->F G Record Baseline Spontaneous Beat Rate F->G H Administer Compound (this compound or Morphine) G->H I Record Post-Treatment Beat Rate H->I J Compare Baseline vs. Post-Treatment Rates I->J

Isolated Atrial Beat Rate Assay Workflow

Conclusion

The available preclinical evidence suggests that this compound has a favorable cardiac safety profile with regard to atrial chronotropy, demonstrating minimal effects on the spontaneous beating rate of isolated rat atria. In contrast, morphine exhibits a more complex and variable impact on atrial rate, with studies indicating a potential for both bradycardia and atrial arrhythmias. These differences are rooted in their distinct molecular mechanisms of action. This compound's allosteric modulation of the A1R offers a targeted approach that appears to avoid direct interference with cardiac pacemaker activity. Morphine's broader engagement of opioid receptor signaling pathways in the heart can lead to more pronounced and less predictable cardiovascular effects. Further head-to-head comparative studies would be beneficial to more definitively delineate the relative cardiac safety of these two analgesic compounds.

References

MIPS521: A Novel Analgesic Candidate Demonstrating Efficacy Without Motor Impairment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical data indicates that MIPS521, a positive allosteric modulator of the adenosine A1 receptor (A1AR), exhibits significant analgesic properties without the motor side effects commonly associated with traditional opioids like morphine. This makes it a promising candidate for the development of new pain therapeutics. In comparative analyses, this compound and similar compounds like BnOCPA show a clear advantage over morphine by providing pain relief without compromising motor coordination.

This compound's mechanism of action, which involves enhancing the activity of the A1AR, is distinct from that of opioids, which primarily target opioid receptors. This difference in mechanism is believed to underlie its favorable side effect profile.[1][2] Preclinical studies have consistently shown that while morphine significantly impairs motor function, this compound and other A1AR modulators do not produce similar deficits.

To provide a clear comparison, this guide summarizes the available preclinical data on the analgesic efficacy and motor effects of this compound and its comparators.

Comparative Analgesic Efficacy

The analgesic effects of this compound have been evaluated in various preclinical models of pain. While specific quantitative data for this compound in the hot plate and formalin tests are not yet publicly available in a comparative format, the existing evidence from neuropathic pain models demonstrates its potent anti-allodynic effects.

For context, the tables below present typical data for the standard opioid analgesic, morphine, in two common pain assays. This provides a benchmark against which the performance of novel analgesics like this compound can be assessed as more data becomes available.

Table 1: Analgesic Efficacy in the Hot Plate Test

The hot plate test measures the latency of a mouse to react to a heated surface, indicating the drug's ability to block thermal pain.

CompoundDoseLatency to Paw Withdrawal (seconds)
Vehicle-~15[3]
Morphine10 mg/kgSignificantly increased vs. vehicle[3]
This compoundData not available-
BnOCPAData not available-

Table 2: Analgesic Efficacy in the Formalin Test

The formalin test assesses a drug's ability to reduce pain behaviors (paw licking) in response to a chemical irritant, capturing both acute and inflammatory pain phases.

CompoundDosePaw Licking Time (seconds) - Early Phase (0-5 min)Paw Licking Time (seconds) - Late Phase (15-30 min)
Vehicle-BaselineBaseline
Morphine2.5-10 mg/kgDose-dependent decrease[4]Dose-dependent decrease
This compoundData not available--
BnOCPAData not available--

Assessment of Motor Side Effects

A key differentiator for this compound is its lack of motor impairment. The following tables summarize the comparative data from preclinical tests designed to evaluate motor coordination and strength.

Table 3: Motor Coordination in the Rotarod Test

The rotarod test measures an animal's ability to stay on a rotating rod, with a shorter latency to fall indicating impaired motor coordination.

CompoundDoseLatency to Fall (seconds)
Vehicle-No significant change
Morphine10 µg (intrathecal)Significantly reduced vs. vehicle
This compound10 µg (intrathecal)No significant difference from vehicle
VCP171 (another A1AR PAM)30 µg (intrathecal)No significant difference from vehicle

Table 4: Muscle Strength in the Grip Strength Test

The grip strength test measures the maximal force an animal can exert, with a decrease indicating muscle weakness.

CompoundDoseGrip Strength (grams of force)
Vehicle-Baseline
MorphineData not available in direct comparison-
This compoundData not available-
BnOCPAData not available-

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound A1AR Adenosine A1 Receptor (A1AR) This compound->A1AR Positive Allosteric Modulator GPCR_Signaling Gi/o Protein Signaling Cascade A1AR->GPCR_Signaling Activates EndogenousAdenosine Endogenous Adenosine EndogenousAdenosine->A1AR Binds to Analgesia Analgesia GPCR_Signaling->Analgesia Leads to

Caption: this compound signaling pathway for analgesia.

G cluster_1 Analgesic Efficacy Testing Workflow start Animal Acclimation drug_admin Drug Administration (this compound, BnOCPA, Morphine, Vehicle) start->drug_admin hot_plate Hot Plate Test drug_admin->hot_plate formalin_test Formalin Test drug_admin->formalin_test data_collection Data Collection (Latency, Licking Time) hot_plate->data_collection formalin_test->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for assessing analgesic efficacy.

G cluster_2 Motor Side Effect Testing Workflow start Animal Acclimation drug_admin Drug Administration (this compound, BnOCPA, Morphine, Vehicle) start->drug_admin rotarod Rotarod Test drug_admin->rotarod grip_strength Grip Strength Test drug_admin->grip_strength data_collection Data Collection (Latency to Fall, Force) rotarod->data_collection grip_strength->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for assessing motor side effects.

Detailed Experimental Protocols

Hot Plate Test This test is used to assess thermal nociception.

  • A hot plate apparatus is maintained at a constant temperature (e.g., 52°C or 55°C).

  • Mice are individually placed on the heated surface.

  • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

  • A cut-off time is established to prevent tissue damage.

Formalin Test This test models tonic chemical pain with an early neurogenic phase and a later inflammatory phase.

  • A dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of a mouse's hind paw.

  • The cumulative time the animal spends licking or biting the injected paw is recorded.

  • Observations are typically made during two distinct phases: an early phase (0-5 minutes post-injection) and a late phase (15-30 minutes post-injection).

Rotarod Test This test evaluates motor coordination and balance.

  • Mice are placed on a rotating rod that gradually accelerates.

  • The latency to fall from the rod is recorded.

  • Multiple trials are typically conducted for each animal.

Grip Strength Test This test measures forelimb and hindlimb muscle strength.

  • The mouse is held by the tail and allowed to grasp a wire grid connected to a force meter.

  • The animal is gently pulled backward until it releases its grip.

  • The peak force exerted by the mouse is recorded.

  • Separate measurements can be taken for forelimbs only and for all four limbs.

Conclusion

The available preclinical evidence strongly supports the potential of this compound as a novel analgesic with a superior safety profile compared to traditional opioids. Its ability to provide pain relief without inducing motor impairment addresses a critical unmet need in pain management. Further studies providing direct quantitative comparisons with other analgesics in standardized nociceptive assays will be crucial for its continued development and eventual clinical translation. The unique mechanism of action of A1AR positive allosteric modulators like this compound represents a promising avenue for the future of pain therapeutics.

References

MIPS521 vs. BnOCPA: A Comparative Guide to A1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MIPS521 and BnOCPA, two promising modulators of the adenosine A1 receptor (A1R) with therapeutic potential, particularly in the realm of non-opioid analgesics. This document outlines their distinct mechanisms of action, presents comparative experimental data, and details the methodologies used in key experiments.

The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is a key target for therapeutic intervention in various conditions, including neuropathic pain.[1] However, the development of orthosteric agonists for the A1R has been hampered by on-target adverse effects such as sedation, bradycardia, and respiratory depression.[2] this compound and BnOCPA have emerged as novel compounds that may circumvent these limitations through their unique interactions with the A1R.[2]

Distinct Mechanisms of Action

This compound and BnOCPA modulate the A1R through fundamentally different mechanisms:

  • This compound is a positive allosteric modulator (PAM) . It binds to a distinct allosteric site on the A1R, separate from the orthosteric site where the endogenous agonist adenosine binds. This allosteric binding enhances the effect of endogenous adenosine, particularly in conditions of elevated adenosine levels, such as in neuropathic pain states. The binding site for this compound is located in a lipid/detergent-facing extrahelical pocket involving transmembrane helices 1, 6, and 7.

  • BnOCPA (benzyloxy-cyclopentyladenosine) is a selective orthosteric agonist of the A1R. It directly activates the receptor by binding to the same site as adenosine. Notably, BnOCPA exhibits biased agonism, preferentially activating the Gαob subtype among the six Gαi/o proteins, without recruiting β-arrestin. This selective signaling is believed to be the basis for its potent analgesic effects without the common side effects associated with conventional A1R agonists.

Comparative Performance Data

The following table summarizes the quantitative data on the pharmacological properties of this compound and BnOCPA at the A1 receptor.

ParameterThis compoundBnOCPAReference Compound(s)
Mechanism of Action Positive Allosteric Modulator (PAM)Orthosteric Agonist (Biased)Adenosine (Endogenous Orthosteric Agonist)
Binding Site Allosteric (extrahelical)OrthostericOrthosteric
Effect on Agonist Potency Potentiates orthosteric agonistsDirect agonistN/A
G Protein Selectivity Modulates agonist-dependent G protein selectivityPreferentially activates GαobActivates multiple Gαi/o subtypes
cAMP Inhibition (pEC50) Acts as an agonist; potentiates other agonistsPotent agonistVaries
Analgesic Efficacy Potent analgesic with fewer side effectsPotent and powerful analgesic without sedation, bradycardia, or respiratory depressionOften limited by side effects

Signaling Pathways

Activation of the A1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase through the activation of Gi/o proteins, resulting in decreased intracellular cAMP levels. This is a key mechanism for the receptor's physiological effects. The diagrams below illustrate the canonical A1R signaling pathway and the distinct ways in which this compound and BnOCPA interact with this pathway.

A1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds to orthosteric site BnOCPA BnOCPA BnOCPA->A1R Binds to orthosteric site This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site G_Protein Gi/o Protein A1R->G_Protein Activates Allosteric_Site->A1R Modulates activity Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Cellular Response (e.g., Neuronal Inhibition) cAMP->Downstream_Effects Mediates

Caption: A1R signaling pathway showing orthosteric and allosteric binding sites.

MIPS521_BnOCPA_Interaction cluster_ligands Ligands cluster_receptor A1 Receptor Complex cluster_gproteins G Proteins This compound This compound A1R A1 Receptor This compound->A1R Positive Allosteric Modulator BnOCPA BnOCPA BnOCPA->A1R Orthosteric Agonist Adenosine Adenosine Adenosine->A1R Endogenous Agonist Goa Goa A1R->Goa Modulated Selectivity (this compound + Adenosine) Gob Gob A1R->Gob Preferential Activation (BnOCPA)

Caption: Differential G protein activation by this compound and BnOCPA at the A1R.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound and BnOCPA with the A1 receptor.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of the compounds to the A1R.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human A1R.

  • Incubation: Membranes are incubated with a radiolabeled A1R antagonist (e.g., [³H]DPCPX) and varying concentrations of the test compound (this compound or BnOCPA).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

cAMP Accumulation Assays

These functional assays measure the ability of the compounds to inhibit adenylyl cyclase activity.

  • Cell Culture: Cells expressing the A1R are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compounds.

Experimental Workflow

The diagram below outlines a typical experimental workflow for comparing A1R modulators.

Experimental_Workflow Start Start Cell_Culture Cell Culture with A1R Expression Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparative Analysis of This compound and BnOCPA Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Typical experimental workflow for A1R modulator comparison.

Conclusion

This compound and BnOCPA represent two innovative and distinct approaches to modulating the A1 adenosine receptor for therapeutic benefit, particularly in the context of pain management. This compound, as a PAM, offers a nuanced approach by enhancing the effects of the endogenous agonist adenosine, which may provide a more localized and context-specific therapeutic action. In contrast, BnOCPA's biased agonism, with its selective activation of the Gαob signaling pathway, presents a novel strategy to achieve potent analgesia while avoiding the undesirable side effects that have plagued traditional A1R agonists. Further research into the clinical potential of both allosteric modulation and biased agonism at the A1R is warranted and holds significant promise for the development of safer and more effective non-opioid pain therapeutics.

References

Unveiling the Structural Impact of MIPS521 on the Adenosine A1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cryo-electron microscopy (cryo-EM) structures of the human adenosine A1 receptor (A1R) in its active state, both with and without the positive allosteric modulator (PAM) MIPS521. This analysis, supported by experimental data, illuminates the subtle yet significant conformational changes induced by this compound, offering insights into its mechanism of action.

The adenosine A1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, making it a significant therapeutic target. Understanding the structural basis of how ligands modulate A1R function is paramount for the rational design of novel therapeutics. This guide focuses on the active, Gi2 protein-coupled state of A1R, comparing the structure bound to its endogenous agonist, adenosine, with the structure co-bound to adenosine and the PAM, this compound.

Quantitative Structural Comparison

The following table summarizes the key quantitative data from the cryo-EM structural studies of the A1R-Gi2 complex.

FeatureA1R with Adenosine (without this compound)A1R with Adenosine and this compoundReference
PDB ID 6D9H, 7LD47LD3[1][2]
Resolution 3.6 Å, 3.3 Å3.2 Å[1][2][3]
Ligands AdenosineAdenosine, this compound
Receptor Conformation Active, Gi2-boundActive, Gi2-bound, stabilized
This compound Binding Pocket N/AExtrahelical allosteric site involving transmembrane helices (TMs) 1, 6, and 7
Key Conformational Changes Outward movement of the intracellular end of TM6 upon G protein coupling.Subtle rearrangements in the side chains of residues within the allosteric pocket to accommodate this compound. This compound binding further stabilizes the active conformation of the receptor.

Structural Insights into this compound-Mediated Modulation

The cryo-EM structure of the A1R-adenosine-MIPS521-Gi2 complex revealed that this compound binds to a novel, extrahelical allosteric pocket, distinct from the orthosteric site where adenosine binds. This pocket is located on the outer surface of the receptor, at the interface with the lipid membrane, involving transmembrane helices TM1, TM6, and TM7.

The binding of this compound does not induce large-scale conformational changes in the overall receptor architecture when compared to the adenosine-bound active state. Instead, its primary role appears to be the stabilization of the active conformation of the A1R-Gi complex. This stabilization is achieved through subtle rearrangements of the side chains of residues lining the allosteric pocket, such as M2837.48, L242, L245, L18, I19, and V22, to accommodate this compound. Molecular dynamics simulations suggest that the presence of this compound further reduces the conformational dynamics of adenosine in the orthosteric pocket, thereby enhancing the stability of the ternary complex.

A1R Signaling Pathway

Activation of the A1R by an agonist like adenosine initiates a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits of the G protein can also modulate other effectors, such as ion channels.

A1R_Signaling_Pathway A1R Signaling Pathway Adenosine Adenosine A1R A1R Adenosine->A1R Binds Gi Gαi/βγ A1R->Gi Activates This compound This compound (PAM) This compound->A1R Stabilizes Active State AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Effector Downstream Effectors cAMP->Effector Regulates

Caption: A1R signaling is initiated by adenosine binding, leading to Gi protein activation and downstream effects.

Experimental Protocols

The determination of these cryo-EM structures involved a series of meticulous experimental steps, as detailed in the original publications. A generalized workflow is outlined below.

Protein Expression and Purification

The human adenosine A1 receptor was expressed in insect cells (Sf9 or Trichoplusia ni) using a baculovirus expression system. To facilitate complex formation and stabilization for structural studies, the A1R construct often includes modifications such as fusion to a thermostabilized apocytochrome b562RIL (BRIL) or truncation of flexible termini. The heterotrimeric Gi2 protein (Gαi2, Gβ1, and Gγ2) was co-expressed with the receptor. For the this compound-bound structure, the ligand was present during cell culture and subsequent purification steps. The A1R-Gi2 complex was solubilized from the cell membranes using detergents (e.g., lauryl maltose neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)) and purified using affinity chromatography.

Cryo-EM Sample Preparation and Data Acquisition

The purified A1R-Gi2 complex, either with adenosine alone or with adenosine and this compound, was applied to cryo-EM grids. The grids were then vitrified by plunge-freezing in liquid ethane. Cryo-EM data were collected on a Titan Krios electron microscope operating at 300 kV, equipped with a direct electron detector.

Image Processing and 3D Reconstruction

A large number of particle images were automatically picked from the micrographs. Two-dimensional class averages were generated to select for high-quality particles, which were then used for 3D reconstruction. The final 3D density map was obtained after several rounds of 3D classification and refinement. An atomic model of the complex was then built into the cryo-EM density map.

CryoEM_Workflow Cryo-EM Experimental Workflow cluster_sample_prep Sample Preparation cluster_cryo_em Cryo-EM cluster_processing Data Processing Expression Protein Expression (A1R + Gi in insect cells) Purification Solubilization and Affinity Purification Expression->Purification GridPrep Grid Preparation and Vitrification Purification->GridPrep DataCollection Data Collection (Titan Krios) GridPrep->DataCollection ImageProc Image Processing (Particle Picking, 2D/3D Classification) DataCollection->ImageProc Reconstruction 3D Reconstruction and Model Building ImageProc->Reconstruction

Caption: Generalized workflow for the cryo-EM structure determination of the A1R-Gi complex.

Conclusion

The comparative analysis of the cryo-EM structures of the adenosine A1 receptor with and without the positive allosteric modulator this compound provides invaluable insights into the molecular mechanisms of allosteric modulation. This compound occupies a novel extrahelical allosteric site and acts by stabilizing the active conformation of the receptor-G protein complex, rather than inducing large-scale conformational changes. This structural information is instrumental for the structure-based design of new and more effective allosteric modulators targeting the A1R for various therapeutic applications.

References

MIPS521: A Comparative Analysis of its Cooperativity with Orthosteric Agonists at the Adenosine A1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the positive allosteric modulator (PAM) MIPS521 and its cooperative effects with various orthosteric agonists on the adenosine A1 receptor (A1R). This document synthesizes experimental data to illuminate the nuanced interactions that govern A1R modulation, offering insights for future drug discovery and development.

This compound is a positive allosteric modulator of the adenosine A1 receptor (A1R), a promising therapeutic target for non-opioid analgesics to treat neuropathic pain.[1] Unlike orthosteric agonists that directly activate the receptor at its primary binding site, this compound binds to a distinct, allosteric site.[2] This binding enhances the effects of endogenous and synthetic orthosteric agonists, offering a sophisticated mechanism for achieving therapeutic efficacy with potentially fewer side effects.[2][3] This guide delves into the experimental data characterizing the cooperativity of this compound with different orthosteric agonists, providing a clear comparison of its performance and a detailed look at the underlying experimental methodologies.

Quantitative Comparison of this compound Cooperativity

The positive cooperativity of this compound with various orthosteric agonists has been quantified using several key parameters derived from in vitro pharmacological assays. The following tables summarize the data from cAMP inhibition and radioligand binding assays, providing a clear comparison of this compound's effects.

Table 1: Functional Cooperativity of this compound with Various Orthosteric Agonists in cAMP Inhibition Assays

Orthosteric AgonistThis compound ConcentrationpEC50 (mean ± SEM)Logαβ (Cooperativity Factor)Reference
Adenosine (ADO) 0.1% DMSO--
10 nM-1.17 - 1.57
N-ethylcarboxamidoadenosine (NECA) 0.1% DMSO--
10 nM-1.17 - 1.57
N⁶-cyclopentyladenosine (CPA) 0.1% DMSO--
10 nM-1.17 - 1.57
BnOCPA 0.1% DMSO--
10 nM-1.17 - 1.57
Adenosine (ADO) -pKB = 4.95 ± 0.40Logαβ = 1.81 ± 0.53
  • pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. An increase in pEC50 indicates increased potency.

  • Logαβ: A measure of the functional cooperativity between the allosteric modulator and the orthosteric agonist. A value greater than 0 indicates positive cooperativity.

  • pKB: The negative logarithm of the equilibrium dissociation constant (KB) of the allosteric modulator, indicating its binding affinity.

Table 2: Binding Cooperativity of this compound with the Orthosteric Agonist NECA

ParameterValue (mean ± SEM)Reference
pKB (this compound affinity) 5.18 ± 0.21
logα (Binding Cooperativity) 2.09 ± 0.22
  • logα: A measure of the binding cooperativity, indicating the fold-change in affinity of the orthosteric agonist in the presence of the allosteric modulator.

The data consistently demonstrates that this compound potentiates the effects of all tested A1R orthosteric agonists to a similar extent. The positive Logαβ values across different agonists in functional assays confirm a synergistic interaction. Furthermore, the significant positive logα value from binding assays with NECA indicates that this compound enhances the binding affinity of the orthosteric agonist.

Signaling Pathways and Experimental Workflow

The primary signaling pathway modulated by the A1R is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This action is mediated through the coupling of the receptor to Gi/o proteins. This compound, as a PAM, enhances the ability of orthosteric agonists to activate this pathway.

Below are diagrams illustrating the A1R signaling pathway and a typical experimental workflow for assessing this compound's cooperativity.

A1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R A1 Receptor Gi Gαi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Orthosteric Agonist (e.g., Adenosine) Agonist->A1R Binds to orthosteric site This compound This compound This compound->A1R Binds to allosteric site Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., reduced neuronal excitability) cAMP->Response Leads to

A1R Signaling Pathway

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay and Analysis Cell_Culture Culture CHO cells expressing human A1R Pre_incubation Pre-incubate cells with This compound or vehicle Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin and varying concentrations of orthosteric agonist Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP levels (e.g., HTRF) Lysis->cAMP_Measurement Data_Analysis Data analysis: - Generate dose-response curves - Calculate pEC50 and Logαβ cAMP_Measurement->Data_Analysis

Experimental Workflow for cAMP Assay

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the cited literature for assessing the cooperativity of this compound.

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is a cornerstone for evaluating the activity of A1R modulators.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are typically seeded into 384-well plates and grown to confluence.

  • Assay Buffer: The assay is performed in a buffer such as HBSS or PBS containing a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

  • Compound Preparation: this compound and the orthosteric agonists (adenosine, NECA, CPA, BnOCPA) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.

  • Pre-incubation: The cell culture medium is removed, and cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 3 µM) and a range of concentrations of the orthosteric agonist. This co-treatment typically lasts for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The raw data (e.g., fluorescence ratios) are converted to cAMP concentrations. Dose-response curves are generated by plotting the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the orthosteric agonist concentration. Non-linear regression analysis is used to determine the pEC50 values. The cooperativity parameter (Logαβ) is calculated using an operational model of allosterism.

Radioligand Binding Assay

This assay directly measures the binding of ligands to the receptor and is used to determine binding affinities and cooperativity.

  • Membrane Preparation: CHO cells expressing the A1R are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Binding Assay: The assay is performed in tubes or plates containing the cell membranes, a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [³H]DPCPX), and varying concentrations of the unlabeled orthosteric agonist (e.g., NECA) in the presence or absence of a fixed concentration of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are analyzed using non-linear regression to fit to an allosteric ternary complex model, which allows for the determination of the pKB of this compound and the binding cooperativity factor (logα).

Conclusion

The available experimental data robustly supports the characterization of this compound as a positive allosteric modulator of the adenosine A1 receptor. Its ability to enhance the potency and binding affinity of a range of orthosteric agonists highlights its potential as a therapeutic agent. The consistent cooperativity observed across different agonists suggests a conserved mechanism of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the pharmacology of this compound and other allosteric modulators at the A1R. This comparative guide underscores the importance of a multi-faceted experimental approach in characterizing the complex nature of allosteric modulation.

References

Assessing the On-Target Selectivity of MIPS521: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target selectivity of a compound is paramount. This guide provides a comprehensive comparison of MIPS521, a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with a key alternative, VCP171. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound has emerged as a promising therapeutic candidate, particularly in the context of neuropathic pain.[1] Its mechanism as a PAM offers a distinct advantage over traditional orthosteric agonists by modulating the activity of the endogenous agonist, adenosine, thereby offering a more nuanced and potentially safer therapeutic window.[2][3][4] A critical aspect of its preclinical evaluation is its selectivity for the A1R over other adenosine receptor subtypes (A2A, A2B, and A3), which is crucial for minimizing off-target effects.

Comparative Analysis of A1R Activity

This compound and VCP171 are both PAMs that enhance the signaling of the A1R. However, they exhibit distinct profiles in terms of affinity, cooperativity with the endogenous agonist, and direct receptor activation. These differences, summarized in the table below, can have significant implications for their therapeutic application.

CompoundAffinity (pKB)Cooperativity (Logαβ)Allosteric Agonism (LogτB)
This compound 4.95 ± 0.401.81 ± 0.530.96 ± 0.34
VCP171 5.50 ± 0.290.76 ± 0.25-0.23 ± 0.12

Data from a recombinant cell-based assay of A1R-mediated inhibition of forskolin-stimulated cAMP.[5]

This compound demonstrates a lower affinity for the allosteric site of the A1R compared to VCP171. However, it exhibits substantially higher positive cooperativity with adenosine, meaning it is more effective at enhancing the binding and signaling of the natural agonist. Furthermore, this compound displays a degree of direct allosteric agonism, whereas VCP171 acts as a neutral allosteric modulator in this regard.

On-Target Selectivity Profile

A key advantage of allosteric modulators is their potential for high subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than orthosteric binding sites. This compound has been reported to have negligible unwanted effects in preclinical models, including a minimal effect on the atrial beat rate in rats, suggesting a favorable on-target selectivity profile and a reduced risk of cardiovascular side effects commonly associated with A1R agonists.

Signaling Pathways and Experimental Workflow

To assess the on-target selectivity of compounds like this compound, researchers typically employ a series of in vitro assays. The following diagrams illustrate the A1R signaling pathway and a general workflow for determining compound selectivity.

A1 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane This compound This compound (PAM) A1R A1 Receptor This compound->A1R Allosteric Binding Adenosine Adenosine Adenosine->A1R Orthosteric Binding Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to Experimental Workflow for Selectivity Profiling start Start: Compound Synthesis (e.g., this compound, VCP171) primary_screen Primary Screen: A1R Functional Assay (e.g., cAMP inhibition) start->primary_screen selectivity_panel Selectivity Panel: Functional Assays for A2A, A2B, A3 Receptors primary_screen->selectivity_panel Hits binding_assay Radioligand Binding Assays (Determine Ki at each receptor subtype) selectivity_panel->binding_assay data_analysis Data Analysis: Calculate EC50/IC50, Ki, and Selectivity Ratios binding_assay->data_analysis conclusion Conclusion: Assess On-Target Selectivity Profile data_analysis->conclusion

References

MIPS521: A Comparative Guide to its Probe-Dependent Effects on A1R Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the positive allosteric modulator (PAM) MIPS521 and its performance in modulating the adenosine A1 receptor (A1R) signaling pathway. We delve into the probe-dependent nature of this compound, presenting supporting experimental data and detailed methodologies to facilitate informed research and development decisions.

Introduction to this compound and A1R Signaling

The adenosine A1 receptor (A1R), a G protein-coupled receptor (GPCR), is a promising therapeutic target for non-opioid analgesics.[1] However, the development of orthosteric agonists has been hampered by on-target adverse effects.[1] Positive allosteric modulators (PAMs) like this compound offer a promising alternative by enhancing the effect of the endogenous agonist, adenosine, potentially leading to more targeted and safer therapeutics.[1][2] this compound binds to an extrahelical, lipid-facing allosteric pocket on the A1R, involving transmembrane helices 1, 6, and 7.[1] Its mechanism of action involves stabilizing the adenosine-receptor-G protein complex.

A crucial aspect of this compound's pharmacology is its "probe-dependent" effect, where the signaling outcome is contingent on the nature of the orthosteric agonist (the "probe") occupying the primary binding site. This guide will explore these nuances, comparing this compound's effects when paired with different A1R agonists.

Comparative Analysis of this compound's Allosteric Modulation

This compound has been shown to potentiate the signaling of various orthosteric agonists of the A1R. The following tables summarize the quantitative data from key in vitro assays, comparing this compound's effects on different probes.

Table 1: this compound's Potentiation of Various A1R Agonists in cAMP Inhibition Assays

This table illustrates how this compound enhances the potency (pEC50) of different orthosteric agonists in inhibiting forskolin-stimulated cAMP production in CHO cells expressing the human A1R.

Orthosteric Agonist (Probe)This compound ConcentrationpEC50 (mean ± SEM)Fold Shift in PotencyReference
Adenosine (ADO)0 µM7.2 ± 0.1-
10 nM7.5 ± 0.12.0
100 nM7.9 ± 0.15.0
1 µM8.4 ± 0.115.8
10 µM9.0 ± 0.163.1
N⁶-cyclopentyladenosine (CPA)0 µM8.1 ± 0.1-
10 nM8.4 ± 0.12.0
100 nM8.8 ± 0.15.0
1 µM9.2 ± 0.112.6
10 µM9.7 ± 0.139.8
BnOCPA0 µM8.8 ± 0.1-
10 nM9.0 ± 0.11.6
100 nM9.2 ± 0.12.5
1 µM9.5 ± 0.15.0
10 µM10.0 ± 0.115.8
N-ethylcarboxamidoadenosine (NECA)0 µM7.8 ± 0.1-
10 nM8.1 ± 0.12.0
100 nM8.5 ± 0.15.0
1 µM9.0 ± 0.115.8
10 µM9.5 ± 0.150.1
Table 2: Comparison of Allosteric Parameters for this compound and VCP171

This table compares the affinity (pKB), cooperativity (Logαβ), and direct allosteric agonism (LogτB) of this compound with another A1R PAM, VCP171, in a cAMP inhibition assay with adenosine as the orthosteric agonist.

Allosteric ModulatorpKB (Affinity)Logαβ (Cooperativity)LogτB (Allosteric Agonism)Reference
This compound4.95 ± 0.401.81 ± 0.530.96 ± 0.34
VCP1715.50 ± 0.290.76 ± 0.25-0.23 ± 0.12

Probe-Dependent G Protein Signaling

Recent studies have revealed that this compound can differentially modulate A1R coupling to different G protein subtypes depending on the orthosteric agonist present. This probe-dependent signaling is a critical consideration for drug development.

When co-administered with adenosine, this compound appears to shift A1R signaling towards GαoA. Conversely, this compound may reduce the efficacy of the synthetic agonist BnOCPA by activating GαoB. This differential effect is thought to be mediated by distinct conformational changes in the receptor, particularly in the dynamics of transmembrane helix 7 (TM7).

This compound's Probe-Dependent A1R Signaling cluster_0 With Endogenous Agonist (Adenosine) cluster_1 With Synthetic Agonist (BnOCPA) Adenosine Adenosine A1R_Ado A1R Adenosine->A1R_Ado Binds MIPS521_Ado This compound MIPS521_Ado->A1R_Ado Binds (Allosteric Site) GoA GαoA Activation (Desired Effect) A1R_Ado->GoA Preferential Signaling BnOCPA BnOCPA A1R_BnOCPA A1R BnOCPA->A1R_BnOCPA Binds MIPS521_BnOCPA This compound MIPS521_BnOCPA->A1R_BnOCPA Binds (Allosteric Site) GoB GαoB Activation (Potential Undesired Effect) A1R_BnOCPA->GoB Altered Signaling

Caption: this compound's probe-dependent effect on A1R G protein selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key assays used to characterize this compound's effects.

cAMP Accumulation Assay

This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of A1R activation through Gi/o coupling.

Materials:

  • CHO cells stably expressing the human A1R

  • DMEM containing 10% FBS

  • Assay buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor), pH 7.4

  • Forskolin

  • This compound and orthosteric agonists (Adenosine, NECA, CPA, BnOCPA)

  • LANCE® Ultra cAMP Detection Kit (or equivalent HTRF kit)

  • White, low-volume 384-well plates

  • Multimode microplate reader

Procedure:

  • Cell Culture: Maintain CHO-hA1R cells at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed cells into 384-well plates at a density of 40,000 cells/well and incubate for 8 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and orthosteric agonists in assay buffer.

  • Assay: a. Remove culture medium from wells. b. Add 5 µL of this compound at various concentrations (or vehicle) to the appropriate wells. c. Add 5 µL of the orthosteric agonist at various concentrations (or vehicle) to the appropriate wells. d. Add 5 µL of 3 µM forskolin to all wells to stimulate cAMP production. e. Incubate the plate for 30 minutes at 37°C. f. Terminate the reaction by adding 50 µL of cold ethanol.

  • cAMP Detection: Follow the manufacturer's instructions for the LANCE® Ultra cAMP Detection Kit to measure cAMP levels using a multimode microplate reader.

  • Data Analysis: Convert HTRF ratios to cAMP concentrations using a standard curve. Plot the concentration-response curves and fit the data using a non-linear regression model to determine pEC50 values.

cAMP Accumulation Assay Workflow Start Start Seed_Cells Seed CHO-hA1R cells in 384-well plates Start->Seed_Cells Prepare_Compounds Prepare serial dilutions of This compound and agonists Seed_Cells->Prepare_Compounds Add_PAM Add this compound or vehicle Prepare_Compounds->Add_PAM Add_Agonist Add orthosteric agonist or vehicle Add_PAM->Add_Agonist Stimulate Add 3 µM Forskolin to all wells Add_Agonist->Stimulate Incubate Incubate for 30 min at 37°C Stimulate->Incubate Lyse_Cells Lyse cells with ethanol Incubate->Lyse_Cells Detect_cAMP Detect cAMP using HTRF assay kit Lyse_Cells->Detect_cAMP Analyze_Data Analyze data and determine pEC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cAMP accumulation HTRF assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of allosteric modulators and their effect on the binding of orthosteric ligands.

Materials:

  • Flp-In CHO cells expressing wild-type or mutant 3xHA-A1R

  • [³H]DPCPX (A1R antagonist radioligand)

  • NECA (orthosteric agonist)

  • This compound

  • Whole-cell binding buffer

  • Scintillation counter

Procedure:

  • Cell Culture and Plating: As described for the cAMP assay.

  • Assay Setup: a. Perform competition binding assays with increasing concentrations of NECA in the presence or absence of a fixed concentration of this compound. b. Use a single concentration of [³H]DPCPX.

  • Incubation: Incubate the plates for a defined period to reach equilibrium.

  • Washing: Wash the cells to remove unbound radioligand.

  • Scintillation Counting: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Fit the data to an allosteric ternary complex model to determine the affinity (pKB) of this compound and the cooperativity factor (α) between this compound and NECA.

Conclusion

This compound is a valuable tool for studying A1R pharmacology and holds promise as a therapeutic agent. However, its probe-dependent effects on signaling underscore the importance of careful characterization with relevant endogenous and synthetic agonists. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate this compound and other A1R allosteric modulators in their drug discovery and development programs. Understanding the nuances of probe-dependent allosterism will be key to unlocking the full therapeutic potential of targeting the A1R.

References

MIPS521: A Targeted Approach to Neuropathic Pain through Disease-Context Specific Allosteric Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MIPS521, a novel positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R), with other therapeutic strategies for neuropathic pain. We delve into the experimental data that underscores its unique disease-context specific action, offering a promising new avenue for non-opioid analgesics.

This compound stands out by selectively enhancing the analgesic effects of endogenous adenosine, which is naturally upregulated in pathological states like neuropathic pain.[1][2][3] This targeted action minimizes the risk of on-target adverse effects associated with conventional orthosteric A1R agonists, which have historically failed in clinical development due to a lack of selectivity.[1][2]

Comparative Efficacy and Potency of this compound

This compound's efficacy is intrinsically linked to the presence of elevated endogenous adenosine, making it a prime example of a disease-context specific therapeutic. In preclinical models of neuropathic pain, this compound has demonstrated significant analgesic effects.

CompoundMechanism of ActionIn Vitro Potency (cAMP Inhibition)In Vivo Efficacy (Neuropathic Pain Model)Key Differentiator
This compound A1R Positive Allosteric ModulatorPotentiates adenosine signaling (pKB = 4.95)Reverses mechanical hyperalgesia and reduces spontaneous pain in ratsActs only in the presence of elevated endogenous adenosine, offering high disease-state selectivity.
VCP171 A1R Positive Allosteric ModulatorPotentiates adenosine signalingReduces spontaneous pain in a conditioned place preference model.This compound showed efficacy at a lower dose in the conditioned place preference model.
Orthosteric A1R Agonists Direct A1R AgonistDirectly activate A1RAnalgesic effectsLack of on-target selectivity leading to off-tissue adverse effects.
BnOCPA A1R-selective AgonistDirect A1R AgonistPotent analgesic with fewer side effects than traditional agonists.While selective, it still directly activates the receptor, unlike the modulatory action of this compound.

Mechanism of Action: A Structural and Signaling Perspective

This compound binds to a novel, extrahelical allosteric site on the A1R, at the interface of transmembrane helices 1, 6, and 7. This binding event stabilizes the active conformation of the receptor when bound to adenosine and the Gi2 protein, thereby amplifying the natural analgesic signal.

Signaling Pathway of this compound-Mediated Analgesia

MIPS521_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R This compound This compound This compound->A1R Gi_protein Gi Protein A1R->Gi_protein Activates ERK1_2 ERK1/2 A1R->ERK1_2 Phosphorylates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to ERK1_2->Analgesia Contributes to

Caption: this compound allosterically modulates the A1R to enhance adenosine-mediated signaling.

Experimental Protocols

In Vitro cAMP Inhibition Assay

This assay quantifies the ability of this compound to potentiate adenosine-mediated inhibition of cyclic AMP (cAMP) production.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A1R are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for 10 minutes.

  • Agonist Stimulation: Adenosine is added at various concentrations, and the cells are stimulated for 30 minutes in the presence of 3 µM forskolin to induce cAMP production.

  • cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit.

  • Data Analysis: The concentration-response curves for adenosine in the presence and absence of this compound are plotted, and the potentiation is quantified.

In Vivo Model of Neuropathic Pain

The disease-context specific analgesic effects of this compound are evaluated in a rat model of neuropathic pain.

  • Surgical Model: Neuropathic pain is induced in rats via partial nerve ligation (PNL) of the sciatic nerve. Sham surgery is performed on control animals.

  • Drug Administration: this compound (1-30 µg in 10 µL) or vehicle is administered via intrathecal injection.

  • Behavioral Testing:

    • Mechanical Hyperalgesia: Paw withdrawal thresholds to mechanical stimuli are measured using von Frey filaments before and after drug administration.

    • Spontaneous Pain: A conditioned place preference (CPP) paradigm is used to assess the rewarding effect of pain relief, indicating a reduction in spontaneous pain.

  • Electrophysiology (Optional): Evoked excitatory postsynaptic currents (eEPSCs) are recorded from spinal cord slices to measure the effect of this compound on synaptic transmission.

Experimental Workflow for Assessing In Vivo Efficacy

in_vivo_workflow Start Start Animal_Model Induce Neuropathic Pain (Partial Nerve Ligation) Start->Animal_Model Drug_Admin Intrathecal Administration of this compound or Vehicle Animal_Model->Drug_Admin Behavioral_Tests Assess Analgesic Effects: - Mechanical Hyperalgesia - Spontaneous Pain (CPP) Drug_Admin->Behavioral_Tests Data_Analysis Compare Paw Withdrawal Thresholds and CPP Scores Behavioral_Tests->Data_Analysis Conclusion Confirm In Vivo Efficacy Data_Analysis->Conclusion

Caption: Workflow for evaluating the in vivo analgesic efficacy of this compound.

Concluding Remarks

This compound represents a significant advancement in the quest for safer and more effective treatments for neuropathic pain. Its unique mechanism of action, which leverages the endogenous pain-regulating system only when and where it is needed most, provides a compelling rationale for its continued development. The data presented here strongly support the disease-context specific action of this compound, highlighting its potential as a first-in-class non-opioid analgesic.

References

Safety Operating Guide

Proper Disposal of MIPS521: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of MIPS521, a positive allosteric modulator of the adenosine A₁ receptor. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

This compound is generally not classified as a hazardous substance, which simplifies its disposal. However, it is imperative to follow institutional and local regulations for chemical waste management.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

Disposal Procedures for this compound

The following procedures outline the recommended steps for the disposal of this compound in its solid form and as a solution.

Solid this compound Waste
  • Collection:

    • Place uncontaminated, solid this compound waste into a designated, sealed, and clearly labeled container for non-hazardous chemical waste.

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling:

    • Label the waste container with "this compound Waste" and include the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the waste container by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

This compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires consideration of the solvent's properties.

  • Waste Segregation:

    • Collect this compound solutions in a designated container for non-halogenated organic solvent waste.

    • Do not mix with halogenated solvent waste.

  • Container and Labeling:

    • Use a chemically resistant, sealed container.

    • Label the container clearly, indicating "this compound in [Solvent Name]" (e.g., "this compound in DMSO") and the estimated concentration.

  • Storage and Disposal:

    • Store the waste container in a designated area for flammable liquid waste, if applicable, and away from ignition sources.

    • Follow the institutional procedures for the disposal of organic solvent waste through the EHS department or a certified waste management vendor.

Spill Management

In the event of a spill of solid this compound or a this compound solution:

  • Evacuate and Ventilate:

    • If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment:

    • For solid spills, carefully sweep the material to avoid generating dust.

    • For liquid spills, use an absorbent material (e.g., spill pillows, absorbent pads) to contain the spill.

  • Cleanup and Disposal:

    • Collect the spilled material and any contaminated absorbent materials into a sealed container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as chemical waste according to the procedures outlined above.

    • Decontaminate the spill area with an appropriate solvent and then soap and water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MIPS521_Disposal_Workflow start Start: this compound Waste waste_form Determine Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid solution_waste This compound Solution waste_form->solution_waste Solution collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid collect_solution Collect in Labeled Non-Halogenated Solvent Waste Container solution_waste->collect_solution store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_solution->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations.

Personal protective equipment for handling MIPS521

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of MIPS521, a positive allosteric modulator of the adenosine A1 receptor. Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment. This compound is intended for research use only.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure to hazardous materials.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves tested to ASTM D6978 standard.[3][4]Protects against skin contact and absorption. Double-gloving is recommended for handling potent compounds.
Eye Protection Chemical splash goggles or a full-face shield.[5]Protects eyes from splashes and aerosols.
Lab Coat A disposable, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing.
Respiratory Protection An N95 respirator or higher, particularly when handling the powdered form or creating solutions.Minimizes inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from spills.

Operational and Disposal Plans

Receiving and Storage:

Upon receiving this compound, inspect the packaging for any damage. Wear single-use, chemotherapy-grade gloves when unpacking. The compound is typically shipped at ambient temperature as a non-hazardous chemical.

For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions should be stored at -80°C for up to one year or -20°C for up to one month; repeated freeze-thaw cycles should be avoided.

Handling and Preparation of Solutions:

  • Engineering Controls: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Solution Preparation: this compound is soluble in DMSO (up to 90 mg/mL) and Ethanol (up to 45 mg/mL), but insoluble in water. When preparing solutions, add the solvent to the solid to avoid generating dust.

  • Spill Management: A spill kit should be readily available. In the event of a spill, cordon off the area, and wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.

Disposal:

All waste materials that have come into contact with this compound, including empty containers, used PPE, and contaminated lab supplies, must be treated as hazardous chemical waste.

  • Waste Segregation: Segregate this compound waste from general laboratory trash at the point of generation.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

  • Disposal Method: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

MIPS521_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Store Appropriately Weighing Weighing in Fume Hood Storage->Weighing Retrieve for Use Dissolving Solution Preparation Weighing->Dissolving Prepare Solution Assay In Vitro / In Vivo Assay Dissolving->Assay Use in Experiment Waste_Collection Waste Segregation and Collection Assay->Waste_Collection Collect Waste Waste_Disposal Hazardous Waste Disposal Waste_Collection->Waste_Disposal Dispose via Certified Vendor

Standard laboratory workflow for handling this compound.

Disposal Decision Tree

This diagram provides a logical flow for the proper disposal of materials contaminated with this compound.

Disposal_Decision_Tree Start Material Contaminated with this compound? Reusable Is the item reusable (e.g., glassware)? Start->Reusable Yes Dispose_Hazardous Dispose as Hazardous Chemical Waste Start->Dispose_Hazardous No (e.g., PPE) Decontaminate Decontaminate (e.g., bleach soak) Reusable->Decontaminate Yes Reusable->Dispose_Hazardous No Dispose_General Dispose as General Waste Decontaminate->Dispose_General After Decontamination

Decision tree for the disposal of this compound-contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.